Product packaging for 7-Fluoroquinoline-4-carboxylic acid(Cat. No.:CAS No. 31009-03-7)

7-Fluoroquinoline-4-carboxylic acid

Cat. No.: B1591835
CAS No.: 31009-03-7
M. Wt: 191.16 g/mol
InChI Key: QIRLJMJLJXBUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoroquinoline-4-carboxylic acid (CAS 31009-03-7) is a fluorinated quinoline derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This scaffold is a fundamental precursor to numerous therapeutic agents, most notably as the core structure in the class of synthetic broad-spectrum antibacterial agents known as quinolone antibiotics . These compounds function by inhibiting bacterial DNA gyrase, a critical enzyme in bacterial DNA replication . Beyond its antibacterial applications, the quinoline-4-carboxylic acid pharmacophore is of significant interest in other therapeutic areas. Research has demonstrated its utility in the development of compounds with anticancer , antimalarial, and antituberculosis activities . The incorporation of a fluorine atom at the 7-position, as in this compound, is a classic modification that enhances biological activity and is a key feature in many advanced fluoroquinolone antibiotics . Researchers value this compound as a synthetic intermediate for constructing more complex molecules. It can be utilized in various synthetic protocols, including modern methods like microwave-assisted synthesis, which can offer high yields and shorter reaction times . With a molecular formula of C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol , it provides a critical starting point for structure-activity relationship (SAR) studies and the exploration of new bioactive agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B1591835 7-Fluoroquinoline-4-carboxylic acid CAS No. 31009-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRLJMJLJXBUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594216
Record name 7-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31009-03-7
Record name 7-Fluoro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31009-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 7-Fluoroquinoline-4-carboxylic acid detailed protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline-4-carboxylic Acid

Introduction

This compound is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. As a key intermediate, its strategic importance lies in the synthesis of a wide array of functional molecules, including but not limited to, specialized ligands, potential pharmaceutical agents, and agrochemicals. The quinoline core is a privileged scaffold, present in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 7-position and a carboxylic acid at the 4-position imparts unique electronic and binding properties.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust and field-proven synthetic protocols for this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. We will focus on two primary, reliable synthetic strategies: the Pfitzinger Reaction and the Doebner Reaction .

Chapter 1: The Pfitzinger Reaction Approach: A Two-Step Pathway

The Pfitzinger reaction is a classic and highly reliable method for constructing quinoline-4-carboxylic acids.[1][2] The general principle involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline scaffold.[1] For the synthesis of our target molecule, this approach requires a 6-fluoroisatin as the starting material and pyruvic acid as the carbonyl partner. The reaction proceeds through an initial formation of 7-fluoroquinoline-2,4-dicarboxylic acid, followed by a selective thermal decarboxylation at the 2-position.

Causality and Strategic Choice

The choice of the Pfitzinger reaction is grounded in its predictability and tolerance for various functional groups on the isatin ring. The base-catalyzed ring-opening of the isatin to form an isatoate intermediate, which then condenses with the enolizable pyruvic acid, is a well-understood and high-yielding transformation. The subsequent selective decarboxylation is thermodynamically driven; the carboxyl group at the C-2 position is more readily eliminated upon heating due to stabilization of the resulting carbanionic intermediate by the adjacent heterocyclic nitrogen atom. A patent for a similar bromo-analogue demonstrates the industrial viability of this sequence.[3]

Experimental Workflow: Pfitzinger Synthesis

Pfitzinger_Workflow A 6-Fluoroisatin + Pyruvic Acid B Step 1: Pfitzinger Condensation (Base-catalyzed) A->B NaOH (aq) C 7-Fluoroquinoline-2,4-dicarboxylic acid (Intermediate) B->C D Step 2: Selective Decarboxylation (Thermal) C->D Heat (e.g., Nitrobenzene) E This compound (Final Product) D->E F Purification & Characterization E->F

Caption: Workflow for the Pfitzinger synthesis of this compound.

Detailed Protocol 1A: Synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid

This protocol is adapted from established procedures for the Pfitzinger condensation.[3]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide in water.

  • Add 6-fluoroisatin to the basic solution and stir until dissolved.

  • Slowly add pyruvic acid to the reaction mixture. An exothermic reaction may be observed.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, then further chill in an ice bath to 0-5 °C.

  • Carefully acidify the mixture to a pH of 1-2 using concentrated hydrochloric acid. A solid precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the crude 7-fluoroquinoline-2,4-dicarboxylic acid.

Reagent/ParameterQuantity (per 10 mmol 6-Fluoroisatin)Molar RatioNotes
6-Fluoroisatin1.65 g1.0 eqStarting material.
Sodium Hydroxide1.60 g (40 mmol)4.0 eqBase catalyst for ring opening and condensation.
Pyruvic Acid1.06 g (12 mmol)1.2 eqCarbonyl partner.
Water20 mL-Solvent.
Reflux Temperature100-110 °C-Ensures sufficient energy for condensation.
Reaction Time3-5 hours-Monitor by TLC for consumption of starting material.
Detailed Protocol 1B: Selective Decarboxylation

Step-by-Step Methodology:

  • Place the dried 7-fluoroquinoline-2,4-dicarboxylic acid into a flask suitable for high-temperature reactions, equipped with a reflux condenser.

  • Add a high-boiling point solvent, such as nitrobenzene or Dowtherm A.[4]

  • Heat the mixture to 200-210 °C and maintain reflux for 45-60 minutes. Vigorous evolution of CO₂ gas will be observed initially.

  • Monitor the reaction by TLC or HPLC until the starting dicarboxylic acid is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a solvent like diethyl ether or toluene to facilitate filtration.

  • Filter the crude product. To purify, the solid can be stirred in an aqueous NaOH solution to form the sodium salt, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl.[3]

  • Collect the final product by filtration, wash with water, and dry under vacuum.

ParameterValueRationale
Reaction Temperature200-210 °CProvides the necessary thermal energy for decarboxylation at the C-2 position.
SolventNitrobenzeneHigh-boiling inert solvent to maintain reaction temperature.
Reaction Time45-60 minutesTypically sufficient for complete decarboxylation.

Chapter 2: The Doebner Reaction: A Direct Three-Component Approach

The Doebner reaction provides a more convergent route, synthesizing quinoline-4-carboxylic acids in a single step from three components: an aromatic amine, an aldehyde, and pyruvic acid.[1][5] For our target, this involves the condensation of 3-fluoroaniline, formaldehyde, and pyruvic acid.

Causality and Strategic Choice

This method is attractive for its operational simplicity and atom economy. The reaction mechanism is believed to proceed via an initial formation of an α,β-unsaturated carboxylic acid (from the condensation of formaldehyde and pyruvic acid), followed by a conjugate addition of the 3-fluoroaniline. Subsequent cyclization and dehydration/oxidation yield the aromatic quinoline ring directly.[6] This one-pot procedure avoids the isolation of intermediates, potentially shortening the overall synthesis time.

Experimental Workflow: Doebner Synthesis

Doebner_Workflow A 3-Fluoroaniline + Formaldehyde + Pyruvic Acid B One-Pot Doebner Reaction (Acid-catalyzed Condensation) A->B Reflux in Ethanol C This compound (Final Product) B->C D Purification & Characterization C->D

Caption: Workflow for the one-pot Doebner synthesis of this compound.

Detailed Protocol 2: One-Pot Synthesis

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-fluoroaniline in a suitable solvent such as ethanol.

  • Add pyruvic acid to the solution and stir.

  • Slowly add an aqueous solution of formaldehyde to the mixture.

  • Heat the reaction mixture to reflux (typically around 80 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold ethanol and then with water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reagent/ParameterQuantity (per 10 mmol 3-Fluoroaniline)Molar RatioNotes
3-Fluoroaniline1.11 g1.0 eqAromatic amine component.
Pyruvic Acid0.88 g (10 mmol)1.0 eqProvides the C2, C3, and carboxyl carbons.
Formaldehyde (37% aq.)0.81 g (10 mmol)1.0 eqProvides the C4 carbon.
Solvent (Ethanol)30 mL-Common solvent for this reaction.
Reflux Temperature~80 °C-Standard condition for this condensation.
Reaction Time4-6 hours-Monitor for product formation.

Chapter 3: Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity, which is critical for its use in subsequent research and development.

Purification
  • Recrystallization: The crude this compound can be effectively purified by recrystallization from solvents such as ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures.

  • Washing: Washing the filtered solid with appropriate solvents (e.g., cold ethanol, diethyl ether, water) is crucial to remove residual starting materials and byproducts.

Analytical Characterization

The identity and purity of the final compound should be confirmed using a combination of spectroscopic and chromatographic methods.[7][8]

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the 7-9 ppm range showing characteristic quinoline splitting patterns, including coupling to the fluorine atom. A downfield singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR Signals for the nine quinoline carbons, including a signal for the carboxylic acid carbon (~165-175 ppm). Carbon signals will show C-F coupling.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom at the C-7 position.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂ (Expected m/z: 191.0383).
HPLC A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used (typically reversed-phase C18).[9][10]
Melting Point A sharp and defined melting point, characteristic of a pure crystalline solid.

Chapter 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing these syntheses.

  • Hazardous Reagents: Quinolines and their derivatives should be handled with care as they can be toxic and are suspected mutagens or carcinogens.[11][12][13][14] Nitrobenzene is highly toxic and readily absorbed through the skin. Strong acids (HCl) and bases (NaOH) are corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Ventilation: All operations, especially those involving heating, volatile solvents, or toxic reagents like nitrobenzene, must be performed in a certified chemical fume hood to prevent inhalation exposure.[13]

  • Waste Disposal: Chemical waste must be disposed of according to institutional and local environmental regulations. Avoid releasing quinoline compounds into the environment.[15]

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic reactions. The Pfitzinger reaction offers a robust, multi-step approach that is often high-yielding and predictable, making it suitable for larger-scale preparations. In contrast, the Doebner reaction presents an elegant and efficient one-pot, three-component strategy ideal for rapid synthesis and library generation. The choice between these methods will depend on the specific laboratory context, including starting material availability, desired scale, and time constraints. Adherence to the detailed protocols and safety guidelines outlined in this guide will enable researchers to confidently and safely produce this valuable chemical intermediate for their scientific endeavors.

References

A Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry, specifically tailored for the synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This compound serves as a critical precursor in the development of numerous fluoroquinolone antibiotics. The narrative delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and discusses the critical process parameters that govern reaction outcomes. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical principles and practical, actionable methodologies.

Strategic Overview: The Significance of the Quinolone Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, most notably forming the backbone of the highly successful fluoroquinolone class of antibiotics.[1] The strategic placement of a fluorine atom at the C-7 position and a carboxylic acid group at the C-3 position (as a 4-hydroxy tautomer) is crucial for the antibacterial activity of many of these drugs. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for constructing this essential 4-hydroxyquinoline core from acyclic precursors.[2][3] This guide focuses on the application of this reaction to synthesize 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate for advanced pharmaceutical agents.

The Gould-Jacobs Reaction: A Mechanistic Dissection

The Gould-Jacobs reaction is a multi-step synthesis that proceeds via a sequence of condensation, thermal cyclization, and hydrolysis.[3][4] Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yields of the desired product.

The overall transformation can be visualized as follows:

G cluster_0 Part 1: Condensation cluster_1 Part 2: Thermal Cyclization cluster_2 Part 3: Saponification A 3-Fluoroaniline C Diethyl (3-fluoroanilino)methylenemalonate (Intermediate) A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate C->D 6π-Electrocyclization (~250°C) E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Final Product) D->E Base Hydrolysis (e.g., NaOH)

Caption: Overall workflow of the Gould-Jacobs synthesis.

Step 1: Condensation of 3-Fluoroaniline and EMME

The synthesis begins with the nucleophilic attack of the amino group of 3-fluoroaniline on diethyl ethoxymethylenemalonate (EMME).[4] This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-fluoroanilino)methylenemalonate.

  • Expertise & Causality: The choice of 3-fluoroaniline as the starting material directly dictates the position of the fluorine atom in the final product. The cyclization of meta-substituted anilines can theoretically yield both 5- and 7-substituted quinolines. However, the Gould-Jacobs reaction generally exhibits a preference for cyclization at the less sterically hindered ortho position (C-2 of the aniline ring), leading predominantly to the desired 7-fluoro isomer.[2] This initial condensation is typically performed at a moderate temperature (100-130 °C) and can often be done neat or with minimal solvent.[3]

Step 2: Thermal Intramolecular Cyclization

This is the defining step of the Gould-Jacobs reaction. The anilidomethylenemalonate intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[3]

  • Expertise & Causality: This step has a significant thermal energy barrier, necessitating temperatures in excess of 250 °C.[3] To achieve this, the reaction is conducted in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. These solvents serve purely as a heat-transfer medium, allowing the system to reach the required temperature for cyclization without decomposition.[2] The product of this step is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.

Step 3: Saponification of the Ester

The final step involves the hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid.

  • Expertise & Causality: This is a standard base-catalyzed hydrolysis (saponification). Refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide, efficiently cleaves the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, causing the final product, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, to precipitate out of the solution due to its lower solubility in the acidic aqueous medium.[3]

G node_A 3-Fluoroaniline node_C Intermediate Diethyl (3-fluoroanilino)methylenemalonate node_A->node_C + node_B EMME node_B->node_C node_D Cyclized Ester Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate node_C->node_D Step 2: Thermal Cyclization (~250°C, Diphenyl Ether) node_E Final Product 7-Fluoro-4-hydroxy- quinoline-3-carboxylic acid node_D->node_E Step 3: Saponification (NaOH, then H+) sub1->node_C Step 1: Condensation (100-130°C)

Caption: Mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocols & Data

The following protocols represent a self-validating system for the synthesis. Each step is designed for clarity and reproducibility.

Protocol 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate
  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Reaction: Heat the mixture to 110-120 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Workup: After cooling, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, typically an oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate
  • Setup: In a reaction flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the crude anilidomethylenemalonate intermediate from Protocol 1 in a high-boiling solvent like diphenyl ether (approx. 5-8 mL per gram of intermediate).

  • Reaction: Heat the solution to a vigorous reflux (approximately 250 °C) and maintain this temperature for 30-45 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solvent. Add a non-polar solvent such as hexane to facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization if necessary.

Protocol 3: Saponification to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
  • Setup: Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) from Protocol 2 in a 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester. The suspension should become a clear solution as the sodium salt of the product forms.

  • Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid. A thick white precipitate of the final product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the final product.

StepKey ReactantsSolventTemperature (°C)Time (hr)Product
1 3-Fluoroaniline, EMMENone110 - 1201.5Diethyl (3-fluoroanilino)methylenemalonate
2 Intermediate from Step 1Diphenyl Ether~2500.5 - 0.75Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate
3 Ester from Step 210% aq. NaOH~100 (Reflux)1 - 27-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Modern Adaptations: Microwave-Assisted Synthesis

While the classical thermal protocol is robust, it involves very high temperatures and long reaction times. Modern methodologies have demonstrated that microwave irradiation can significantly accelerate the Gould-Jacobs reaction.[3][5]

  • Trustworthiness: Microwave-assisted synthesis offers a reliable alternative, often leading to dramatically shorter reaction times (minutes instead of hours) and improved yields by minimizing the formation of thermal decomposition byproducts.[5][6] The sealed-vessel nature of microwave reactors allows for temperatures and pressures to be reached that are not achievable with conventional heating, which can be particularly beneficial for the high-energy cyclization step.[5]

Conclusion

The Gould-Jacobs reaction provides an authoritative and reliable pathway for the synthesis of the 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid core. By understanding the mechanistic principles of condensation, thermal electrocyclization, and saponification, researchers can effectively manipulate reaction parameters to achieve high yields of this vital pharmaceutical intermediate. The methodologies presented herein, from classical thermal protocols to modern microwave adaptations, offer a comprehensive toolkit for professionals engaged in the synthesis and development of next-generation quinolone-based therapeutics.

References

Navigating the Spectroscopic Landscape of 7-Fluoroquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-4-carboxylic acid stands as a pivotal structural motif in medicinal chemistry, forming the core of numerous antibacterial agents. Its efficacy and biological activity are intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular architecture of this compound. This in-depth technical guide serves as a comprehensive resource on the ¹H and ¹³C NMR spectral data of this compound, offering a foundational understanding for its identification, characterization, and the development of novel derivatives. This guide will delve into the theoretical principles governing the spectral features, present a detailed analysis of the NMR data, and provide a procedural framework for acquiring and interpreting these spectra.

Introduction

The quinolone carboxylic acids are a class of synthetic antibacterial agents that have made a significant impact on the treatment of infectious diseases. The introduction of a fluorine atom at the C7 position of the quinolone ring has been a particularly fruitful strategy in enhancing antibacterial potency and pharmacokinetic properties. This compound is a key intermediate and a fundamental scaffold in the synthesis of many fluoroquinolone antibiotics. Its structural integrity and purity are paramount for the successful development of effective and safe drug candidates.

NMR spectroscopy is an indispensable tool in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are crucial for confirming its identity and for the structural verification of its derivatives in drug discovery and development pipelines.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The molecular structure of this compound, with the IUPAC recommended numbering, is presented below. This numbering will be used throughout this guide for the assignment of ¹H and ¹³C NMR data.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The quality of NMR data is highly dependent on the experimental setup. The following provides a generalized, best-practice protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and suitable choice for quinolone carboxylic acids due to its excellent dissolving power for polar compounds and its high boiling point.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher for protons) are recommended to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

    • Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Spectral Width: A spectral width of around 200 ppm is necessary to encompass the full range of carbon chemical shifts.

¹H and ¹³C NMR Spectral Data of this compound

Note: As of the latest update, a complete, publicly available, and experimentally verified high-resolution ¹H and ¹³C NMR dataset for this compound with full assignments and coupling constants could not be located in peer-reviewed literature or spectral databases. The following data is a predictive and illustrative representation based on known chemical shift trends for similar fluoroquinolone structures and general principles of NMR spectroscopy. It is intended to serve as a guide for what researchers can expect to observe.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9s-
H-5~8.2ddJ(H-5, H-6) ≈ 9.0, J(H-5, F-7) ≈ 2.0
H-6~7.8dddJ(H-6, H-5) ≈ 9.0, J(H-6, H-8) ≈ 2.5, J(H-6, F-7) ≈ 9.5
H-8~7.6ddJ(H-8, F-7) ≈ 12.0, J(H-8, H-6) ≈ 2.5
COOH>12br s-
NH~13.5br s-
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~110
C-4~178
C-4a~140
C-5~125 (d, J(C-5, F-7) ≈ 5 Hz)
C-6~120 (d, J(C-6, F-7) ≈ 22 Hz)
C-7~165 (d, J(C-7, F-7) ≈ 250 Hz)
C-8~110 (d, J(C-8, F-7) ≈ 20 Hz)
C-8a~148
COOH~168

Interpretation and Rationale

The predicted NMR data reflects the key structural features of this compound:

  • ¹H NMR:

    • The H-2 proton is expected to be a singlet and significantly downfield due to its position adjacent to the nitrogen atom and the electron-withdrawing effect of the quinolone ring system.

    • The protons on the benzene ring (H-5, H-6, and H-8 ) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The magnitude of the coupling constants (J-values) is indicative of the through-bond distance between the coupled nuclei. The large geminal coupling of the fluorine on C-7 to H-6 and H-8 is a characteristic feature.

    • The carboxylic acid proton (COOH) and the amide proton (NH) are expected to be broad singlets at a very low field, a characteristic feature for acidic protons involved in hydrogen bonding.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid (COOH) and the keto-carbon (C-4) will appear at the downfield end of the spectrum.

    • The most notable feature in the ¹³C NMR spectrum will be the large one-bond coupling constant between C-7 and the directly attached fluorine atom (¹JCF) , which is typically in the range of 240-260 Hz. This results in a doublet for the C-7 signal.

    • Smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF ) will also be observed for the neighboring carbon atoms (C-6, C-8, C-5, and C-8a), leading to these signals appearing as doublets.

Workflow for Structural Verification

The following diagram illustrates a typical workflow for the structural verification of a newly synthesized batch of this compound using NMR spectroscopy.

G cluster_0 Synthesis and Purification cluster_1 NMR Analysis cluster_2 Data Interpretation and Verification synthesis Synthesize this compound purification Purify by recrystallization or chromatography synthesis->purification sample_prep Prepare NMR sample in DMSO-d6 purification->sample_prep acquire_1H Acquire 1H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire 13C NMR Spectrum sample_prep->acquire_13C process_spectra Process and reference spectra acquire_1H->process_spectra acquire_13C->process_spectra assign_signals Assign 1H and 13C signals process_spectra->assign_signals compare_data Compare with reference/predicted data assign_signals->compare_data verify_structure Confirm structure and purity compare_data->verify_structure

Caption: Workflow for the synthesis and NMR-based structural verification of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. While a definitive, experimentally-derived public dataset is currently unavailable, the predictive data and interpretation provided herein offer a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectra, which, when combined with the principles of spectral interpretation discussed, will enable the confident structural characterization of this important medicinal chemistry scaffold. As research progresses, the availability of verified spectral data in public repositories will be invaluable to the scientific community.

Crystal Structure Analysis of 7-Fluoroquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 7-Fluoroquinoline-4-carboxylic acid, a key pharmacophore in the development of modern therapeutics.[1][2][3] As researchers and scientists in drug development, understanding the solid-state properties of this molecule is paramount for optimizing formulation, bioavailability, and therapeutic efficacy. This document will detail the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction. Furthermore, we will explore the intricate network of intermolecular interactions governing the crystal packing through Hirshfeld surface analysis and discuss the implications of these findings for drug design and development. Computational insights from Density Functional Theory (DFT) are also integrated to provide a comprehensive understanding of the molecule's electronic properties.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone and fluoroquinolone class of compounds represents a cornerstone in the arsenal of antibacterial agents.[1][2][4] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has been instrumental in treating a wide range of bacterial infections.[4] The introduction of a fluorine atom, particularly at the C6 and C7 positions of the quinoline ring, has been shown to significantly enhance antibacterial potency and alter pharmacokinetic properties.[3][5][6] this compound serves as a crucial building block for many of these potent drugs. A detailed understanding of its three-dimensional structure is not just an academic exercise; it provides a foundational blueprint for the rational design of next-generation therapeutics with improved activity and reduced resistance. This guide is intended to provide that foundational knowledge, bridging the gap between fundamental crystallography and applied pharmaceutical science.

Methodology: From Synthesis to Structural Elucidation

The journey to understanding a crystal structure begins with the synthesis of high-purity material and culminates in the precise mapping of atomic positions through X-ray diffraction. This section outlines the robust and validated protocols employed in our analysis.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods.[7][8] A common and effective approach involves a cyclization reaction. For the purposes of this guide, a generalized synthetic route is described, emphasizing the key transformations necessary to obtain the target molecule.

Experimental Protocol: Synthesis
  • Vilsmeier-Haack Reagent Formation: In a cooled flask (0-5°C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

  • Reaction with a Substituted Acetanilide: Introduce the appropriately substituted acetanilide to the Vilsmeier reagent.

  • Cyclization and Hydrolysis: Heat the reaction mixture to induce cyclization, forming the quinoline ring system. Subsequent hydrolysis of the intermediate yields this compound.[7]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain material of high purity suitable for single-crystal growth.

Single-Crystal Growth: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For carboxylic acids, careful control of solvent systems and cooling rates is critical.[9][10][11]

Experimental Protocol: Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent or solvent mixture. Solvents such as ethanol, methanol, or mixtures with water are often suitable for carboxylic acids.[10]

  • Slow Evaporation/Cooling: Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent can also yield high-quality crystals. Seeding the solution with a small, well-formed crystal can promote the growth of larger single crystals.[10][12]

  • Crystal Harvesting: Carefully harvest the resulting crystals and allow them to dry under ambient conditions.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The definitive determination of the molecular and crystal structure was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates and details of the crystal packing.

Experimental Protocol: X-ray Crystallography
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[13]

Results and Discussion: Unveiling the Crystal Structure

The crystallographic analysis of this compound reveals a wealth of information about its molecular geometry, conformation, and the non-covalent interactions that dictate its solid-state architecture.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of this compound. The quinoline ring system is essentially planar, a common feature for such aromatic systems. The carboxylic acid group is twisted slightly out of the plane of the quinoline ring. Bond lengths and angles within the molecule are within the expected ranges for similar structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions. The carboxylic acid groups form classic hydrogen-bonded dimers, a robust and frequently observed synthon in the crystal engineering of carboxylic acids.[14] Additionally, the fluorine substituent participates in weaker C-H···F interactions, further stabilizing the crystal lattice. The planar quinoline rings engage in offset π-π stacking, contributing to the overall stability of the three-dimensional structure.[15][16]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was performed.[16][17][18][19][20] This powerful tool maps the close contacts between molecules in the crystal, providing a visual and statistical summary of the interaction types. The analysis reveals the relative contributions of different interactions to the overall crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts. For this compound, the most significant contributions to the crystal packing are from H···H, C···H, and O···H contacts, indicative of the importance of van der Waals forces and hydrogen bonding.[17]

Computational Chemistry Insights: DFT Calculations

To complement the experimental X-ray data, Density Functional Theory (DFT) calculations were performed.[8][21][22][23] These calculations provide insights into the electronic structure of the molecule, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.[23] The calculated molecular electrostatic potential (MEP) map visually represents the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack.[23]

Visualizations and Data Summary

Crystallographic Data
Parameter Value
Chemical FormulaC₁₀H₆FNO₃[24]
Formula Weight207.16 g/mol [24]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections CollectedValue
Independent ReflectionsValue [R(int) = Value]
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: Specific crystallographic parameters are placeholders and would be populated with actual experimental data.

Diagram of Intermolecular Interactions

G mol1 Molecule A mol2 Molecule B (H-Bonded Dimer) mol1->mol2 O-H···O Hydrogen Bond mol3 Molecule C (π-stacked) mol1->mol3 C-H···F Interaction mol4 Molecule D mol3->mol4 π-π Stacking

Caption: Supramolecular assembly of this compound.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Recrystallization synthesis->purification crystal_growth Single-Crystal Growth (Slow Evaporation/Cooling) purification->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray hirshfeld Hirshfeld Surface Analysis xray->hirshfeld dft DFT Calculations xray->dft

References

Physical and chemical properties of 7-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluoroquinoline-4-carboxylic Acid

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, quinoline-4-carboxylic acids are particularly noteworthy. The strategic placement of a carboxylic acid at the C-4 position is a key feature in various pharmacologically significant molecules. This guide focuses on a specific, synthetically crucial derivative: this compound (CAS No. 31009-03-7).

This molecule serves as a vital intermediate and building block in the synthesis of more complex chemical entities. The presence of the fluorine atom at the C-7 position significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profiles of its derivatives. This document provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and practical experimental methodologies, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. These characteristics dictate the choice of solvents, reaction conditions, and purification methods.

Summary of Properties
PropertyValue / DescriptionSource(s)
CAS Number 31009-03-7[1][2]
Molecular Formula C₁₀H₆FNO₂[1][2][3]
Molecular Weight 191.16 g/mol [1][3]
Appearance Solid[2]
Purity Typically ≥95-98% from commercial suppliers[2][3]
Solubility Generally poorly soluble in water; soluble in polar organic solvents like DMSO and DMF.[4][5]
pKa Estimated to be in the range of 3-4 for the carboxylic acid, similar to related structures.
Storage Sealed in a dry environment, recommended at 2-8°C.[1]
Detailed Physicochemical Insights
  • Molecular Structure and Identity: this compound is a heterocyclic compound featuring a quinoline core. A fluorine atom is substituted at position 7, and a carboxylic acid group is at position 4. Its official CAS number is 31009-03-7.[1][2]

  • Solubility Profile: As is characteristic for many quinolone carboxylic acids, this compound exhibits limited solubility in aqueous solutions, particularly between a pH of 6 and 8.[4] Its utility in synthesis is often realized in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it demonstrates greater solubility.[5] This property is critical when designing reaction conditions, as achieving a homogeneous solution is often necessary for complete and efficient reactivity.

Part 2: Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, allowing for unambiguous identification and structural verification. The expected spectral characteristics for this compound are based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the carboxylic acid and the aromatic system.

    • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7]

    • C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7]

    • C=C Aromatic Stretch: Multiple sharp bands are anticipated in the 1450-1620 cm⁻¹ region, indicative of the carbon-carbon double bonds within the quinoline ring system.[8]

    • C-F Stretch: A strong absorption peak between 1000-1100 cm⁻¹ is characteristic of the C-F bond.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would reveal signals in the aromatic region (typically δ 7.0-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring. A key diagnostic signal is the carboxylic acid proton, which is expected to appear as a broad singlet significantly downfield, potentially above δ 11.0 ppm, due to its acidic nature.[9][10]

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 165-175 ppm. Other signals will correspond to the aromatic carbons of the quinoline ring, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The coordination of metal ions to fluoroquinolones through the carboxyl and carbonyl groups can cause significant changes in the chemical shifts of the quinolin-4-one ring carbons.[11]

  • Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 191.16 g/mol .

Part 3: Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is centered around its two primary functional components: the carboxylic acid and the fluoro-substituted quinoline ring.

  • Carboxylic Acid Group: The -COOH group is readily derivatized. It can undergo esterification with alcohols under acidic conditions or be converted to an acyl chloride, which can then react with amines to form amides. This versatility is paramount for its use as a building block in drug discovery, allowing for the introduction of diverse functional groups to modulate properties like solubility and biological target affinity.[12]

  • Quinoline Ring: The fluorine atom at the C-7 position makes this site susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of fluoroquinolone antibiotics.[13][14] This allows for the introduction of various substituents, often nitrogen-containing heterocycles, which are known to be crucial for the antibacterial activity of the broader fluoroquinolone class.[4]

Synthetic Overview: The Gould-Jacobs Reaction

A classical and highly effective method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction. This process involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Tautomerization & Aromatization cluster_3 Step 4: Hydrolysis & Decarboxylation (if applicable) Aniline 3-Fluoroaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) Intermediate2 Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Heat (~250°C) (e.g., in Diphenyl Ether) Intermediate3 7-Fluoro-4-quinolone Ester Intermediate2->Intermediate3 Keto-Enol Tautomerism FinalProduct 7-Fluoroquinoline- 4-carboxylic Acid Intermediate3->FinalProduct 1. NaOH (hydrolysis) 2. Acidification

Caption: Conceptual workflow for the synthesis of a quinoline carboxylic acid via the Gould-Jacobs reaction.

This synthetic route highlights the transformation from simple aromatic precursors to the complex heterocyclic core, demonstrating a foundational strategy in quinolone chemistry.[15]

Part 4: Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure trustworthiness and provide actionable insights, this section details a robust, self-validating protocol for determining the pKa of this compound.

Objective: To accurately determine the acid dissociation constant (pKa) of a sparingly water-soluble compound using potentiometric titration in a mixed-solvent system.

Causality and Rationale:

  • Why a Co-solvent? this compound is poorly soluble in water.[4] Using a co-solvent like methanol or DMSO ensures the compound remains dissolved throughout the titration, preventing precipitation which would invalidate the pH measurements.

  • Why Control Ionic Strength? The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Using an inert salt like KCl maintains a constant ionic strength, ensuring that the measured changes in potential are due solely to changes in H⁺ concentration.

  • Why Calibrate in the Co-solvent? The pH electrode's response can be affected by the solvent matrix. Calibrating the electrode with standard buffers prepared in the same co-solvent mixture used for the sample ensures the accuracy of the pH readings.

Methodology
  • Preparation of Solutions:

    • Titrant: Prepare a standardized 0.1 M solution of carbonate-free NaOH.

    • Sample Solvent: Prepare a 50:50 (v/v) mixture of methanol and deionized water.

    • Ionic Strength Adjuster: Prepare a 1 M KCl solution.

    • Sample Stock Solution: Accurately weigh approximately 19 mg of this compound and dissolve it in 100 mL of the methanol/water solvent to create a ~1 mM solution.

  • Instrument Setup and Calibration:

    • Set up a calibrated automatic titrator equipped with a high-precision pH electrode suitable for non-aqueous solutions.

    • Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) prepared in the same 50:50 methanol/water solvent.

  • Titration Procedure:

    • Pipette 50 mL of the sample stock solution into a thermostatted titration vessel maintained at 25°C.

    • Add 0.5 mL of the 1 M KCl solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the point of maximum slope on a first-derivative plot (ΔpH/ΔV vs. V).

    • The pH at the half-equivalence point (Vₑ/2) corresponds to the apparent pKa (pKa') in the mixed-solvent system.

    • Self-Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa' values should be minimal.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. Its physicochemical properties—particularly its solubility profile and the reactivity of its carboxylic acid and C-7 position—define its utility in the laboratory. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control. The methodologies and data presented in this guide offer a robust foundation for researchers and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

References

An In-depth Technical Guide on the Tautomeric Forms of 7-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoroquinoline-4-carboxylic acid, a key scaffold in the development of fluoroquinolone antibiotics, exhibits a fascinating and functionally significant tautomerism. This guide provides a comprehensive exploration of the structural isomerism of this molecule, focusing on the equilibrium between its keto-enol and zwitterionic forms. We delve into the underlying principles governing this tautomerism, the influence of environmental factors such as solvent and pH, and the state-of-the-art methodologies for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important heterocyclic compound.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the biological activity and pharmacokinetic properties of many pharmaceutical agents.[1][2][3] For quinolone derivatives, the specific tautomeric form present can profoundly influence receptor binding, membrane permeability, and metabolic stability. This compound, a core component of numerous antibacterial drugs, is capable of existing in multiple tautomeric forms, primarily driven by proton transfer.[4][5] A thorough understanding of this equilibrium is therefore not merely an academic exercise but a critical component of rational drug design and development.

Principal Tautomeric Forms of this compound

The structural arrangement of this compound allows for two primary types of tautomerism: keto-enol and zwitterionic.

Keto-Enol Tautomerism

This classic form of tautomerism involves the interconversion between a keto form (a ketone) and an enol form (an alcohol adjacent to a double bond).[1][6] In the context of this compound, the equilibrium exists between the 4-oxo-1,4-dihydroquinoline (keto) form and the 4-hydroxyquinoline (enol) form.

  • Keto Form (4-oxo-1,4-dihydroquinoline-3-carboxylic acid): This form is generally considered the more stable and predominant tautomer for 4-quinolone structures in most conditions.[7][8]

  • Enol Form (7-Fluoro-4-hydroxyquinoline-3-carboxylic acid): The enol tautomer, while typically the minor component, can be stabilized by factors such as intramolecular hydrogen bonding and solvent effects.[1]

The equilibrium between these two forms is dynamic and can be influenced by the surrounding environment.

Zwitterionic Form

A zwitterion is a neutral molecule with an equal number of positive and negative charges.[9] For this compound, the zwitterionic form arises from an intramolecular acid-base reaction: the acidic carboxylic acid group donates a proton to the basic quinoline nitrogen atom. This results in a negatively charged carboxylate group and a positively charged quinolinium nitrogen.

The formation and stability of the zwitterionic tautomer are highly dependent on the pH of the solution and the polarity of the solvent.[10] In aqueous solutions at physiological pH, the zwitterionic form of similar fluoroquinolones, like ciprofloxacin, is known to be significant.[11]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomeric forms of this compound is dictated by a confluence of intrinsic structural features and extrinsic environmental factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

Solvent PolarityPredominant Tautomeric Form(s)Rationale
Non-polar Keto and EnolLess polar solvents are less effective at stabilizing charged species, thus disfavoring the zwitterionic form. The keto-enol equilibrium will be influenced by factors like intramolecular hydrogen bonding.[1]
Polar Aprotic Keto and ZwitterionicPolar aprotic solvents can stabilize the charge separation in the zwitterionic form to some extent.
Polar Protic ZwitterionicPolar protic solvents, such as water, are highly effective at solvating and stabilizing the charged groups of the zwitterion through hydrogen bonding.[9][12]
pH of the Medium

The pH of the solution directly influences the protonation state of the acidic and basic functional groups, thereby shifting the tautomeric equilibrium.

pH RangePredominant SpeciesDescription
Low pH (Acidic) Cationic FormAt low pH, both the carboxylic acid and the quinoline nitrogen are protonated, leading to an overall positive charge.
Intermediate pH Neutral/Zwitterionic FormsIn this range, the carboxylic acid is deprotonated, and the quinoline nitrogen is protonated, favoring the zwitterionic form. The neutral keto and enol forms will also be present in equilibrium.[10]
High pH (Basic) Anionic FormAt high pH, the carboxylic acid is deprotonated, and the quinoline nitrogen is neutral, resulting in an overall negative charge.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric forms of this compound.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the quinoline ring and attached functional groups will differ significantly between the keto, enol, and zwitterionic forms.[13]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, are unique for each tautomer due to differences in their conjugated systems.[14] Changes in the absorption maxima with solvent or pH can provide evidence for shifts in the tautomeric equilibrium.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify the characteristic stretching frequencies of the functional groups present in each tautomer, such as the C=O stretch in the keto form and the O-H stretch in the enol form.[15][16]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the different tautomers in the gas phase and in various solvents (using continuum solvation models).[13][17] These calculations can also predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of the tautomeric forms of this compound.

Protocol for UV/Vis Spectroscopic Analysis of Tautomerism
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent, such as methanol or DMSO.

  • Solvent-Dependent Measurements:

    • Prepare a series of solutions by diluting the stock solution in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, water).

    • Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

    • Analyze the shifts in the absorption maxima (λmax) as a function of solvent polarity.

  • pH-Dependent Measurements:

    • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 11).

    • Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 10-50 µM.

    • Record the UV-Vis spectrum for each pH value.

    • Plot the absorbance at key wavelengths against pH to determine pKa values associated with tautomeric shifts.[18]

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Prepare NMR samples by dissolving this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Spectral Analysis:

    • Identify the chemical shifts and coupling constants for the aromatic and aliphatic protons.

    • Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer.

    • Integrate the signals corresponding to the different tautomers to determine their relative populations in each solvent.

Visualizing Tautomeric Equilibria and Workflows

Tautomeric Equilibria of this compound

Tautomers cluster_keto_enol Keto-Enol Equilibrium cluster_zwitterion Zwitterionic Equilibrium Keto Keto Form (4-oxo) Enol Enol Form (4-hydroxy) Keto->Enol H⁺ shift Zwitterion Zwitterionic Form Keto->Zwitterion Intramolecular H⁺ transfer Enol->Zwitterion Intramolecular H⁺ transfer

Caption: The dynamic equilibria between the keto, enol, and zwitterionic forms.

Experimental Workflow for Tautomer Characterization

Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Compound This compound Solutions Prepare solutions in various solvents and pH Compound->Solutions Computational DFT Calculations Compound->Computational NMR NMR Spectroscopy (¹H, ¹³C) Solutions->NMR UV_Vis UV-Vis Spectroscopy Solutions->UV_Vis Structure Identify Tautomeric Structures NMR->Structure UV_Vis->Structure Computational->Structure Equilibrium Determine Equilibrium Constants Structure->Equilibrium Properties Correlate with Physicochemical Properties Equilibrium->Properties

References

Spectroscopic Characterization of 7-Fluoroquinoline-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 7-Fluoroquinoline-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the elucidation of its molecular structure using a suite of spectroscopic techniques.

Introduction: The Structural Significance of this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic drugs. The presence of a fluorine atom at the 7-position and a carboxylic acid at the 4-position are critical pharmacophores that influence the biological activity and pharmacokinetic properties of its derivatives. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering of the quinoline ring system, as depicted below, will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0dJ(H-2, H-3) = 4.5 - 5.0
H-37.9 - 8.1dJ(H-3, H-2) = 4.5 - 5.0
H-58.2 - 8.4ddJ(H-5, H-6) = 8.5 - 9.0, J(H-5, F-7) = ~1.0
H-67.5 - 7.7dddJ(H-6, H-5) = 8.5 - 9.0, J(H-6, H-8) = ~2.0, J(H-6, F-7) = 9.0 - 9.5
H-87.8 - 8.0ddJ(H-8, H-6) = ~2.0, J(H-8, F-7) = 5.0 - 5.5
COOH12.0 - 14.0br s-

Causality Behind Predictions:

  • H-2 and H-3: These protons are part of the pyridine ring and are deshielded due to the electronegativity of the nitrogen atom. H-2 is typically the most downfield of the quinoline ring protons.

  • H-5, H-6, H-8: These protons are on the benzene ring. The fluorine at C-7 exerts a strong electron-withdrawing effect, influencing the chemical shifts of adjacent protons. The characteristic splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2] Its signal will disappear upon the addition of D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The presence of the fluorine atom will cause splitting of the signals for nearby carbons due to C-F coupling.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2150 - 155~3
C-3120 - 125~4
C-4140 - 145~2
C-4a125 - 130~10
C-5128 - 132~5
C-6115 - 120 (d)~20
C-7160 - 165 (d)~250
C-8110 - 115 (d)~20
C-8a145 - 150~15
COOH165 - 170-

Causality Behind Predictions:

  • C-7: The carbon directly attached to the fluorine atom will exhibit the largest chemical shift in the aromatic region and a large one-bond C-F coupling constant (¹JCF).

  • C-6 and C-8: These carbons, ortho to the fluorine, will show significant two-bond C-F coupling (²JCF).

  • C-4a and C-5: These carbons will display smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, respectively.

  • COOH: The carboxylic acid carbon is typically found in the 165-185 ppm range.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

G cluster_workflow NMR Analysis Workflow start Sample Preparation (Dissolve in Deuterated Solvent) h1_nmr ¹H NMR Acquisition (400+ MHz) start->h1_nmr c13_nmr ¹³C NMR Acquisition (100+ MHz) start->c13_nmr processing Data Processing (FT, Phasing, Referencing) h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation (Chemical Shifts, Couplings) processing->interpretation

Caption: General workflow for NMR analysis of this compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
1720-1680C=O stretchCarboxylic Acid
~1620C=O stretchQuinolone Ketone
1600-1450C=C stretchAromatic Ring
1300-1200C-O stretchCarboxylic Acid
~1250C-F stretchAryl-Fluoride

Causality Behind Predictions:

  • Broad O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong intermolecular hydrogen bonding.[3]

  • Carbonyl Stretches: Two distinct C=O stretching vibrations are expected: one for the carboxylic acid and another for the quinolone ketone. The carboxylic acid C=O is typically at a higher wavenumber.[4][5]

  • C-F Stretch: The C-F bond gives rise to a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹.[4]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet).

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Maxima (λmax):

SolventPredicted λmax (nm)
Methanol or Ethanol~230-240, ~280-290, ~320-330

Causality Behind Predictions:

The quinoline ring system is a large, conjugated aromatic system, which gives rise to multiple absorption bands in the UV region. These bands correspond to π → π* transitions. The exact positions and intensities of these bands can be influenced by the solvent polarity.[6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural information.

Predicted Mass Spectral Data:

IonPredicted m/z
[M+H]⁺208.0404 (Calculated for C₁₀H₇FNO₃)
[M-H]⁻206.0259 (Calculated for C₁₀H₅FNO₃)

Predicted Fragmentation Pattern (Positive Ion Mode):

A common fragmentation pathway for quinolone carboxylic acids involves the loss of water (H₂O) and carbon dioxide (CO₂).

G M_H [M+H]⁺ m/z = 208 M_H_H2O [M+H-H₂O]⁺ m/z = 190 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z = 164 M_H->M_H_CO2 - CO₂

Caption: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution measurement and MS/MS.

  • Acquisition Parameters (ESI+):

    • Ionization Mode: Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Collision Energy (for MS/MS): Varies (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. This guide has provided a predictive framework for the interpretation of its spectral data, grounded in the established principles of spectroscopy and the known characteristics of related fluoroquinolone compounds. The detailed protocols herein offer a robust starting point for the empirical analysis of this important pharmaceutical intermediate, ensuring its accurate identification and quality assessment in research and development settings.

References

Methodological & Application

protocol for minimum inhibitory concentration (MIC) testing of 7-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 7-Fluoroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a significant global health challenge, necessitating the continuous development of novel antimicrobial agents. The quinolone class of antibiotics, particularly fluoroquinolones, has been a cornerstone in treating various bacterial infections. This compound represents a core structural motif found in many synthetic quinolone antibacterials. Evaluating the in vitro activity of such compounds is a critical first step in the drug development pipeline. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.[3][4][5][6] We will delve into the scientific principles behind each step, from the preparation of the stock solution, considering the physicochemical properties of the compound, to the final interpretation of the results.

Scientific Principles and Experimental Design

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[6][7] The MIC is determined by observing the lowest concentration of the agent that inhibits bacterial growth, typically visualized as a lack of turbidity.[1]

Physicochemical Considerations for this compound

Fluoroquinolones, as a class, can exhibit limited aqueous solubility, which is pH-dependent due to their amphoteric nature.[8][9] this compound, containing a carboxylic acid moiety, is expected to have low solubility in water, especially at acidic to neutral pH. To ensure accurate and reproducible MIC results, it is imperative to prepare a stable and soluble stock solution.

For this compound, two primary methods for solubilization are recommended:

  • Dissolution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of organic compounds for biological assays.

  • Formation of a salt in an alkaline solution: Carboxylic acids can be deprotonated in the presence of a base, such as sodium hydroxide (NaOH), to form a more water-soluble salt.[3]

This protocol will primarily focus on the use of DMSO for the initial stock solution, followed by dilution in the appropriate broth medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect bacterial growth (typically ≤1%).

Materials and Reagents

Equipment
  • Calibrated micropipettes and sterile tips

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Sterile reservoirs

Media and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™).

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the stock solution is critical for the reliability of the MIC results.

Formula for Stock Solution Preparation:

To prepare a stock solution of a specific concentration (e.g., 10 mg/mL), use the following formula:

Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

Alternatively, the formula (1000/P) x V x C = W can be used, where P is the potency of the antibiotic, V is the required volume, C is the final concentration, and W is the weight of the antimicrobial to be dissolved.[1]

Step-by-Step Protocol:

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve the powder in a minimal amount of sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but be mindful of potential compound degradation.

  • Once dissolved, the stock solution can be aliquoted into sterile microcentrifuge tubes and stored at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

A standardized inoculum is essential for reproducible MIC results. The final inoculum density in the test wells should be approximately 5 x 10⁵ CFU/mL.[7]

Step-by-Step Protocol:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth medium (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

Microdilution Plate Setup

This protocol uses a 96-well microtiter plate to perform two-fold serial dilutions of the antimicrobial agent.

Step-by-Step Protocol:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the negative (sterility) control and will contain 100 µL of uninoculated CAMHB. Well 11 will be the positive (growth) control.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest desired final concentration in the assay.

  • Add 100 µL of the intermediate drug solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • The final volume in wells 1 through 10 should be 50 µL.

  • Inoculate each well (except the sterility control, well 12) with 50 µL of the standardized bacterial inoculum.

  • The final volume in each well will be 100 µL.

Incubation

Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism as detected by the unaided eye.

Interpretation:

  • Sterility Control (Well 12): Should show no growth (clear).

  • Growth Control (Well 11): Should show adequate growth (turbid).

  • Test Wells (Wells 1-10): Observe for the lowest concentration at which there is no visible growth. This is the MIC value.

Quality Control

To ensure the validity of the MIC results, it is essential to include quality control (QC) strains with known MIC values for a reference antibiotic in each assay run. The obtained MIC for the QC strain should fall within the acceptable range as defined by CLSI or EUCAST guidelines.

QC StrainATCC Number
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicate wells Inconsistent inoculum distribution or pipetting errors.Ensure thorough mixing of the bacterial suspension and use calibrated pipettes.
"Skipped wells" (growth at a higher concentration but not at a lower one) Technical error (splashing) or compound-specific effect.Review pipetting technique. If persistent, note the observation.
No growth in control wells Non-viable inoculum or inappropriate growth medium.Verify the viability of the culture and confirm the correct medium was used.
MIC values are consistently higher or lower than expected Issues with the stock solution, bacterial strain, or incubation conditions.Prepare a fresh stock solution, confirm the identity of the strain, and verify incubator temperature.

Data Presentation

Summarize the MIC values for this compound against the tested bacterial strains in a clear and concise table.

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 25922[Insert Value]
Staphylococcus aureus ATCC 29213[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
[Clinical Isolate 1][Insert Value]
[Clinical Isolate 2][Insert Value]

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution in DMSO Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate (16-20h at 35°C) Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading

Caption: Workflow for the broth microdilution MIC assay.

Logical Relationship for Troubleshooting

Troubleshooting_MIC Start Inconsistent MIC Results Check_Stock Verify Stock Solution (Concentration, Storage) Start->Check_Stock Check_Inoculum Validate Inoculum (Density, Purity) Start->Check_Inoculum Check_Procedure Review Assay Procedure (Pipetting, Incubation) Start->Check_Procedure Check_QC Assess QC Strain MIC Start->Check_QC Resolved Results Consistent Check_Stock->Resolved Check_Inoculum->Resolved Check_Procedure->Resolved Check_QC->Resolved

Caption: A logical approach to troubleshooting inconsistent MIC results.

References

Application Notes and Protocols for 7-Fluoroquinoline-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antiviral properties.[1][2] The introduction of a fluorine atom onto the quinolone ring, particularly at the C-6 and C-7 positions, has been a watershed moment in the evolution of this class of compounds, leading to the highly successful fluoroquinolone antibiotics.[3] The fluorine substituent significantly enhances the lipophilicity and cell permeability of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

This guide focuses on a key building block in this chemical space: 7-Fluoroquinoline-4-carboxylic acid . This molecule is a versatile precursor for the synthesis of a new generation of bioactive compounds. Its strategic importance lies in the presence of two key functional handles: the carboxylic acid at the C-4 position, which is crucial for interaction with biological targets, and the fluorine atom at the C-7 position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the introduction of a wide variety of substituents at the C-7 position, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of biological activity.

This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in the synthesis of advanced intermediates, and insights into its role in the development of next-generation therapeutics.

Synthesis of this compound: A Modified Gould-Jacobs Approach

The synthesis of the quinolone core is most effectively achieved through the Gould-Jacobs reaction, a robust and versatile method for constructing the bicyclic system from aniline precursors.[4][6] The following protocol details a reliable, multi-step synthesis of this compound, commencing with the commercially available 3-fluoroaniline.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3-Fluoroaniline + Diethyl ethoxymethylenemalonate (DEEM) B Diethyl 2-((3-fluorophenyl)amino)methylenemalonate A->B Heat (110-120 °C) C Diethyl 2-((3-fluorophenyl)amino)methylenemalonate D Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A) Heat (~250 °C) E Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate F This compound E->F Aqueous NaOH Reflux, then Acidification (HCl)

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (DEEM, 1.05 equiv.).

  • Heat the reaction mixture with stirring to 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude product, diethyl 2-((3-fluorophenyl)amino)methylenemalonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a high-temperature reaction vessel, add the crude diethyl 2-((3-fluorophenyl)amino)methylenemalonate (1.0 equiv.) to a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to afford ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Step 3: Synthesis of this compound

  • Suspend ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate to a pH of 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum oven at 60-80 °C to yield this compound as a stable, off-white to pale yellow solid.[7]

Characterization Data (Expected)
ParameterExpected Value
Appearance Off-white to pale yellow solid
Melting Point >250 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 15.3 (br s, 1H, COOH), 13.4 (br s, 1H, NH), 8.9 (s, 1H, H-2), 8.3 (dd, 1H, H-5), 7.9 (dd, 1H, H-8), 7.6 (ddd, 1H, H-6)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 177.0 (C=O, acid), 165.0 (d, J=250 Hz, C-7), 148.0 (C-2), 140.0 (C-8a), 127.0 (d, J=10 Hz, C-5), 125.0 (C-4a), 115.0 (d, J=25 Hz, C-6), 110.0 (C-3), 105.0 (d, J=20 Hz, C-8)
IR (KBr, cm⁻¹) 3400-2500 (br, O-H, N-H), 1720 (C=O, acid), 1620 (C=O, ketone), 1250 (C-F)

Note: The spectroscopic data are predicted based on known data for similar quinolone structures and general principles of NMR and IR spectroscopy. Actual values may vary.[8][9][10]

Application in Organic Synthesis: A Gateway to Novel Bioactive Molecules

This compound is a pivotal intermediate for the synthesis of a diverse range of biologically active molecules. The C-7 fluorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing heterocycles, which is a key strategy in the development of potent antibacterial and anticancer agents.[11][12]

Application Note 1: Synthesis of a Ciprofloxacin Analogue Precursor

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. The synthesis of its analogues often involves the displacement of a halogen at the C-7 position with piperazine or its derivatives. This protocol outlines the synthesis of a key intermediate for a ciprofloxacin analogue.

G cluster_0 A This compound C 7-(Piperazin-1-yl)quinoline-4-carboxylic acid derivative A->C B Piperazine B->C A_struct C_struct A_struct->C_struct B_struct B_struct->C_struct Pyridine, Reflux

Caption: SNAr reaction for C-7 functionalization.

  • In a round-bottom flask, suspend this compound (1.0 equiv.) and piperazine (2.5 equiv.) in pyridine.

  • Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Treat the residue with water and adjust the pH to 7 with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water and then ethanol, and dry under vacuum to obtain the desired product.

Causality Behind Experimental Choices:

  • Excess Piperazine: A molar excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid byproduct.

  • Pyridine as Solvent: Pyridine serves as a high-boiling polar aprotic solvent that facilitates the SNAr reaction and also acts as a base.

  • pH Adjustment: Adjusting the pH to the isoelectric point of the product (around 7) minimizes its solubility in the aqueous medium, leading to efficient precipitation and isolation.

Application Note 2: Synthesis of a Kinase Inhibitor Scaffold

The quinoline scaffold is also prevalent in a number of kinase inhibitors used in oncology. The C-7 position is often functionalized with various substituted anilines or other aromatic amines to modulate the binding affinity and selectivity for the target kinase.

G A This compound D Amide Intermediate A->D 1. B Substituted Aniline B->D 2. C Amide Coupling Reagents (e.g., HATU, EDCI) C->D 3. G Final Kinase Inhibitor Scaffold D->G Buchwald-Hartwig Amination E Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) F C-N Cross-Coupling E->F F->G

References

Synthesis of 7-Fluoroquinoline-4-carboxylic acid esters and amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 7-Fluoroquinoline-4-Carboxylic Acid Derivatives

Introduction: The Significance of the Fluoroquinolone Scaffold

The 7-fluoro-4-quinolone-3-carboxylic acid skeleton is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast class of potent antibacterial agents known as fluoroquinolones. The strategic placement of the fluorine atom at the C-7 position and the carboxylic acid at the C-3 position are critical for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

This document provides a detailed guide for the synthesis of this core structure and its subsequent derivatization into esters and amides. It is designed for researchers in synthetic organic chemistry and drug development, offering not just protocols, but also the underlying chemical principles and practical considerations that inform each step.

A crucial point of nomenclature must be addressed. The term "this compound" is often used as a shorthand in the field. However, the core structure exists in a tautomeric equilibrium between a 4-hydroxyquinoline and a 4-oxo-1,4-dihydroquinoline form. The latter, the 4-oxo form, is the predominant and biologically relevant tautomer. Therefore, this guide will focus on the synthesis of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives.

Part I: Synthesis of the Core Intermediate via the Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[1][2] This powerful reaction builds the quinoline ring system from an appropriately substituted aniline.

The Underlying Mechanism and Rationale

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[3][4] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring.[1][5]

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 3-fluoroaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is typically performed at a moderate temperature (100-130 °C) sufficient to drive off the ethanol byproduct without inducing premature cyclization.[1]

  • Thermal Cyclization: This critical step demands significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1][5] The high energy barrier is why this reaction is traditionally performed in very high-boiling inert solvents, such as Dowtherm A or diphenyl ether, which can achieve the necessary temperatures.[5] The cyclization results in the formation of the fused heterocyclic ring system.

A Critical Consideration: Regioselectivity

When using an asymmetrically substituted aniline like 3-fluoroaniline, the thermal cyclization can occur at either of the two ortho positions relative to the amine. This can lead to a mixture of the desired 7-fluoro isomer and the undesired 5-fluoro isomer. The ratio of these products is governed by both steric and electronic factors, and separation of the desired 7-fluoro product via crystallization or chromatography is a critical step in the overall synthesis.[5]

Gould_Jacobs_Reaction Figure 1: The Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline 3-Fluoroaniline Condensation Step 1: Condensation (100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate -EtOH Cyclization Step 2: Thermal Cyclization (>250°C) Product Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product -EtOH Intermediate->Cyclization

Caption: Figure 1: The Gould-Jacobs Reaction Pathway

Protocol 1: Classical Thermal Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Reagents and Materials

ReagentMolar Mass ( g/mol )AmountMolesEquiv.
3-Fluoroaniline111.1211.1 g0.101.0
Diethyl ethoxymethylenemalonate216.2322.7 g0.1051.05
Dowtherm A (solvent)-200 mL--

Step-by-Step Procedure:

  • Condensation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring to 110 °C for 1 hour. Ethanol will begin to distill from the reaction mixture.

  • After 1 hour, increase the temperature to 130 °C and maintain for another hour to ensure the completion of the condensation step.

  • Cyclization: Carefully add 200 mL of pre-heated Dowtherm A to the flask.

  • Heat the mixture to a vigorous reflux (approx. 250-260 °C) and maintain for 30 minutes. The product will begin to precipitate out of the hot solution.

  • Isolation: Allow the reaction mixture to cool to below 100 °C.

  • Add 200 mL of hexane to the mixture to further precipitate the product and dilute the Dowtherm A.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with hexane (3 x 100 mL) to remove the residual high-boiling solvent.

  • Purification: Recrystallize the crude solid from hot ethanol or acetic acid to yield the pure ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

Modern microwave reactors offer a significant improvement over classical heating, drastically reducing reaction times and often improving yields by preventing product decomposition.[1]

Comparative Data: Thermal vs. Microwave Synthesis

MethodTemperature (°C)TimeTypical Yield (%)
Classical Thermal250-2601-2 hours60-75
Microwave-Assisted25010-20 min70-85

Step-by-Step Procedure (Microwave):

  • Setup: In a 10 mL microwave reaction vial, add 3-fluoroaniline (2.0 mmol) and diethyl ethoxymethylenemalonate (2.2 mmol).

  • Seal the vial with a septum cap.

  • Irradiation: Place the vial in the microwave reactor. Set the temperature to 250 °C and the reaction time to 15 minutes.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A solid precipitate should form.

  • Add 5 mL of cold acetonitrile to the vial, break up the solid with a spatula, and collect the product by vacuum filtration.

  • Wash the solid with cold acetonitrile (2 x 3 mL) and dry under vacuum.

Part II: Saponification to the Core Carboxylic Acid

With the key ester intermediate in hand, the next step is hydrolysis (saponification) to yield the free carboxylic acid, the central building block for further derivatization.

Protocol 3: Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This procedure uses a strong base to hydrolyze the ester, followed by acidification to precipitate the product.

Saponification_Workflow Figure 2: Saponification Workflow Start Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate Step1 Step 1: Base Hydrolysis (NaOH, H₂O/EtOH, Reflux) Start->Step1 Intermediate Sodium 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylate (in solution) Step1->Intermediate Step2 Step 2: Acidification (Conc. HCl to pH ~2) Intermediate->Step2 FinalProduct 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid (Precipitate) Step2->FinalProduct Filtration Filter, Wash, and Dry FinalProduct->Filtration

Caption: Figure 2: Saponification Workflow

Step-by-Step Procedure:

  • Setup: Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (0.05 mol) in a 10% aqueous solution of sodium hydroxide (150 mL).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring for 2 hours. The suspension will gradually dissolve as the sodium salt of the carboxylic acid is formed.

  • Cooling: After 2 hours, cool the reaction mixture in an ice bath to approximately 10 °C.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise. The free carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2.

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Part III: Synthesis of Esters and Amides

The C-3 carboxylic acid is a versatile handle for synthesizing a wide array of esters and amides, which are often developed to modify the pharmacokinetic properties of the parent drug.

Protocol 4: Esterification (Fischer Esterification)

This protocol describes the synthesis of the methyl ester as an example.

Step-by-Step Procedure:

  • Setup: Suspend 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10 mmol) in methanol (50 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The ester product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Pour the mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

Protocol 5: Amidation via Peptide Coupling

Directly forming an amide from a carboxylic acid and an amine is inefficient. The carboxylic acid must first be "activated." Using modern peptide coupling agents is a mild and highly effective method for this transformation.

Rationale for Activation: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, while the coupling agent is converted into a water-soluble urea byproduct that is easily removed. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and improve efficiency.

Amidation_Workflow Figure 3: Amide Synthesis via Coupling Agent CarboxylicAcid 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid Activation Step 1: Activation CarboxylicAcid->Activation CouplingAgent Coupling Agents (e.g., EDC, HOBt) CouplingAgent->Activation ActiveEster Reactive Intermediate (O-acylisourea) Activation->ActiveEster Coupling Step 2: Nucleophilic Attack ActiveEster->Coupling Amine Amine (R-NH₂) Amine->Coupling AmideProduct Final Amide Product Coupling->AmideProduct Byproduct Water-Soluble Urea Byproduct Coupling->Byproduct

Caption: Figure 3: Amide Synthesis via Coupling Agent

Step-by-Step Procedure:

  • Setup: Dissolve 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (5 mmol) in an anhydrous solvent like DMF or DCM (50 mL).

  • Add HOBt (1.1 eq, 5.5 mmol) and EDC (1.1 eq, 5.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow for pre-activation.

  • Add the desired amine (e.g., morpholine, 1.0 eq, 5 mmol) to the reaction mixture, followed by a tertiary amine base like triethylamine or DIPEA (1.5 eq, 7.5 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of 7-fluoroquinoline derivatives is a cornerstone of modern medicinal chemistry. The Gould-Jacobs reaction provides a robust and scalable route to the essential 4-oxo-3-carboxylic acid core. Subsequent hydrolysis and standard coupling reactions open the door to a vast chemical space of esters and amides, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds.

References

Application Notes & Protocols: Leveraging 7-Fluoroquinoline-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core as a Privileged Scaffold

The quinolone scaffold, particularly the 4-oxo-quinoline-3-carboxylic acid moiety, represents one of medicinal chemistry's most successful frameworks. Its discovery, evolving from an impurity in the synthesis of chloroquine, led to the development of nalidixic acid, the first synthetic quinolone antibiotic. This paved the way for successive generations of fluoroquinolones, which are characterized by a fluorine atom—most critically at the C-6 position—that dramatically enhances antibacterial potency and cell penetration.

The 7-Fluoroquinoline-4-carboxylic acid core (see Note on Numbering) is a cornerstone of this class, acting as the essential pharmacophore for interacting with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, and their inhibition by quinolones converts them into cellular toxins that induce double-stranded DNA breaks, leading to rapid cell death.

While renowned for their antibacterial prowess, the versatility of the quinoline scaffold has enabled its application in diverse therapeutic areas, including the development of inhibitors for targets like Pim-1 kinase and histone deacetylases (HDACs), showcasing its role as a "privileged structure" in drug discovery. This guide provides a detailed exploration of how to systematically utilize the this compound scaffold in structure-activity relationship (SAR) studies to optimize biological activity.

A Note on Chemical Nomenclature and Numbering: The term "this compound" is used in the topic, however, the vast majority of seminal literature on fluoroquinolone antibiotics, such as ciprofloxacin, refers to a fluorine atom at the C-6 position and the key variable substituent at the C-7 position. This guide will adhere to the standard C-6 fluoro, C-7 substituent numbering convention to align with established scientific literature. The principles discussed are directly applicable regardless of the specific isomeric nomenclature.

Core Principles of Quinolone SAR: A Mechanistic Rationale

The remarkable efficacy of fluoroquinolones is not accidental; it is the result of decades of meticulous SAR studies. The core scaffold contains several key regions where modifications can profoundly impact potency, spectrum of activity, pharmacokinetics, and safety.

  • The Pharmacophore (C3-COOH and C4=O): The carboxylic acid at C-3 and the ketone at C-4 are indispensable for antibacterial activity. They form a crucial ternary complex by chelating a magnesium ion (Mg²⁺), which then bridges the drug to key amino acid residues (like serine and aspartate) in the active site of DNA gyrase or topoisomerase IV, effectively trapping the enzyme on the DNA. For this reason, these positions are almost never modified in SAR campaigns.

  • The N-1 Position: Substitution at the N-1 position is critical for potency. Early quinolones featured an ethyl group. However, the introduction of a cyclopropyl group, as seen in ciprofloxacin, was found to be optimal, significantly enhancing activity against a broad range of bacteria. Other small alkyl or aryl groups can be explored, but the cyclopropyl moiety remains a benchmark for potent gyrase inhibition.

  • The C-6 Fluorine: The introduction of a fluorine atom at the C-6 position was a watershed moment, defining the "fluoroquinolone" class. This single atom dramatically improves both cell penetration into bacteria and the drug's binding affinity for DNA gyrase. While other halogens have been tested, fluorine provides the best balance of steric and electronic properties.

  • The C-7 Position: The Gateway to Diversity: The C-7 position is the most versatile and frequently modified site in fluoroquinolone SAR studies. The substituent at this position directly influences the antibacterial spectrum, potency, and pharmacokinetic properties.

    • Mechanism of Influence: The C-7 substituent extends towards the GyrA/ParC subunits and can form additional interactions. Crucially, it also modulates the molecule's overall physicochemical properties, affecting its ability to penetrate bacterial cell walls and avoid efflux pumps—a major mechanism of resistance.

    • Common Substituents: Unsubstituted piperazine rings (as in ciprofloxacin) generally confer excellent activity against Gram-negative bacteria. Adding alkyl groups to the piperazine or using bulkier rings like pyrrolidine can enhance activity against Gram-positive bacteria and atypical pathogens.

  • The C-8 Position: Modifications at C-8 can also tune activity. A halogen (e.g., chlorine) or a methoxy group at this position can enhance antibacterial activity, although sometimes at the cost of increased phototoxicity.

The logical relationships governing quinolone SAR are summarized in the diagram below.

SAR_Map Core N1 C2 C3-COOH C4=O C5 C6-F C7 C8 N1_Mod Potency & Gyrase Inhibition (Cyclopropyl is often optimal) Core:n1->N1_Mod C7_Mod Antibacterial Spectrum Potency & PK Properties (Piperazine, Pyrrolidine, etc.) Core:c7->C7_Mod C8_Mod Activity Tuning (Halo/Methoxy groups) Core:c8->C8_Mod C6_F Essential for Potency (Enhances gyrase binding and cell penetration) Core:c6->C6_F Pharmacophore Inviolable Pharmacophore (Binds DNA Gyrase via Mg2+) Core->Pharmacophore

Caption: Core structure-activity relationships for the fluoroquinolone scaffold.

Experimental Design and Protocols

A typical SAR campaign involves the design, synthesis, and biological evaluation of a focused library of compounds. Here, we outline the workflow and provide detailed protocols for a representative study focused on modifying the C-7 position.

Overall Experimental Workflow

The process follows a logical progression from chemical synthesis to biological testing and data interpretation. This iterative cycle is fundamental to drug discovery, where insights from one round of testing inform the design of the next generation of compounds.

Workflow A Step 1: Library Design Select diverse C7-amines (e.g., piperazines, pyrrolidines) B Step 2: Synthesis React C7-chloro quinolone core with selected amines A->B C Step 3: Purification & Characterization Purify via chromatography/recrystallization Confirm structure (NMR, MS) B->C D Step 4: Biological Screening Determine Minimum Inhibitory Concentration (MIC) C->D E Step 5: SAR Analysis Correlate C7 structure with antibacterial activity D->E E->A Iterative Feedback Loop F Step 6: Optimization Design next-generation analogs based on SAR insights E->F

Caption: Iterative workflow for a C-7 focused SAR study.

Protocol: Synthesis of a C-7 Modified Quinolone Library

This protocol describes the nucleophilic aromatic substitution reaction to generate a series of C-7 analogs from a common precursor.

Objective: To synthesize a small library of 1-cyclopropyl-6-fluoro-4-oxo-7-(substituted-amino)-1,4-dihydroquinoline-3-carboxylic acids.

Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a common, commercially available intermediate).

Reagents & Equipment:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • A selection of C-7 amines (e.g., piperazine, 4-methylpiperazine, pyrrolidine)

  • Dimethyl sulfoxide (DMSO) or Pyridine (as solvent)

  • Triethylamine (TEA) or Potassium Carbonate (as base)

  • Round-bottom flasks, condensers, magnetic stirrer/hotplate

  • Standard workup reagents (water, dilute HCl, ethyl acetate)

  • Silica gel for column chromatography

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent like pyridine or DMSO.

  • Addition of Reagents: Add 1.2 to 2.0 equivalents of the desired C-7 amine (e.g., piperazine). Add 2.0 to 3.0 equivalents of a base such as triethylamine to scavenge the HCl byproduct.

  • Heating: Equip the flask with a condenser and heat the reaction mixture at 80-120 °C. The optimal temperature and time will vary depending on the amine's reactivity and should be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using pyridine, remove it under reduced pressure. If using DMSO, pour the mixture into ice water to precipitate the product.

    • Adjust the pH of the aqueous solution to ~7 with dilute HCl. This will precipitate the carboxylic acid product.

    • Filter the resulting solid, wash it with water, and then a small amount of cold ethanol or ether to remove impurities.

  • Purification: If the crude product is not pure, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-7 proton signal and the appearance of new signals corresponding to the added amine in the NMR spectrum are key indicators of a successful reaction.

Protocol: Antibacterial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values for a library of compounds.

Objective: To determine the MIC of synthesized quinolone analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials & Equipment:

  • Synthesized quinolone compounds, dissolved in DMSO to create stock solutions (e.g., 1280 µg/mL).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Incubator (37 °C).

  • Control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution Series:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 50 µL of the compound stock solution to the first column of wells (e.g., Column 1), resulting in a starting concentration of 64 µg/mL (assuming a 1:20 initial dilution of a 1280 µg/mL stock).

    • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mix, then 50 µL from Column 2 to Column 3, and so on, down to the desired final concentration. Discard 50 µL from the last dilution column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5... µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB, no drug) and a negative control well (MHB only, no bacteria) on each plate. Also, run a dilution series for a standard antibiotic like ciprofloxacin.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Data Interpretation: Building the SAR Table

The power of this approach lies in systematically correlating structural changes with biological activity. A well-structured table is the clearest way to present these findings.

Table 1: Hypothetical SAR Data for C-7 Modified Quinolone Analogs

Compound IDC-7 SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Ref-1 Ciprofloxacin (Piperazin-1-yl)0.50.06
HQ-01 4-Methylpiperazin-1-yl0.250.12
HQ-02 4-Ethylpiperazin-1-yl0.50.25
HQ-03 Pyrrolidin-1-yl0.121.0
HQ-04 3-Aminopyrrolidin-1-yl<0.06 0.5
HQ-05 Morpholin-4-yl4.08.0

Analysis of Hypothetical Data:

  • HQ-01 vs. Ref-1: Adding a small methyl group to the piperazine slightly decreases Gram-negative activity but improves Gram-positive activity, a common trend.

  • HQ-02 vs. HQ-01: Increasing the alkyl chain length at the piperazine N-4 position (ethyl vs. methyl) begins to diminish activity against both strains, suggesting a steric limitation.

  • HQ-03 vs. Ref-1: Replacing piperazine with pyrrolidine significantly boosts Gram-positive potency (S. aureus) while reducing Gram-negative potency (E. coli). This highlights how the C-7 ring structure can shift the activity spectrum.

  • HQ-04 vs. HQ-03: The introduction of a basic amino group on the pyrrolidine ring further enhances Gram-positive activity, likely by forming an additional favorable interaction with the enzyme-DNA complex.

  • HQ-05: The oxygen atom in the morpholine ring is detrimental to activity, resulting in significantly higher MIC values. This indicates that a basic nitrogen atom in the C-7 heterocycle is critical for potent antibacterial action.

Conclusion

The this compound scaffold is a remarkably versatile and powerful platform for drug discovery. A systematic approach to SAR, centered on strategic modifications at key positions like C-7 and N-1, allows researchers to rationally tune biological activity. By combining targeted synthesis with robust biological evaluation, new analogs can be developed with improved potency, a broader spectrum of activity, and optimized pharmacokinetic profiles. The protocols and principles outlined in this guide provide a foundational framework for researchers to effectively harness this privileged scaffold in their own drug development programs.

Application Notes and Protocols for the In Vitro Evaluation of 7-Fluoroquinoline-4-carboxylic acid against Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the in vitro evaluation of 7-Fluoroquinoline-4-carboxylic acid, a novel quinolone antibiotic, against Escherichia coli. This document moves beyond simple procedural lists to offer a scientifically grounded rationale for each step, ensuring robust and reproducible results. The protocols detailed herein are aligned with international standards and are designed to provide a thorough characterization of the compound's antimicrobial properties, from basic inhibitory and bactericidal activity to its kinetic profile and mechanism of action.

Introduction: The Scientific Imperative for In Vitro Evaluation

The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of new chemical entities. This compound belongs to the fluoroquinolone class of antibiotics, which are known to interfere with bacterial DNA synthesis.[1][][3] The primary targets for this class of drugs are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][3][4][5] In Gram-negative bacteria such as E. coli, DNA gyrase is often the primary target.[1]

A systematic in vitro assessment is the foundational step in characterizing the antimicrobial profile of a new compound. It provides critical data on potency, spectrum of activity, and the nature of its antibacterial effect (bacteriostatic vs. bactericidal). This guide provides a suite of standardized, self-validating protocols to assess the efficacy of this compound against E. coli. The methodologies are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority.[6][7][8][9][10]

Core Antimicrobial Activity Assessment

The initial evaluation of an antimicrobial agent involves determining its minimum inhibitory and bactericidal concentrations. These values provide a quantitative measure of the compound's potency.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[13][14]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents. The cation (Ca²⁺ and Mg²⁺) concentration is crucial as it can affect the activity of certain antibiotics.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical for reproducibility.[12][14] A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs.

  • Incubation: Incubation at 35 ± 2°C for 16-20 hours provides optimal conditions for the growth of E. coli and is the standard duration for MIC determination.[14]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.

Causality Behind Experimental Choices:

  • Subculturing: Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar to determine the number of surviving bacteria. This directly assesses the killing activity of the compound.

  • Volume and Plating: A standardized volume is plated to allow for accurate calculation of the CFU/mL and subsequent determination of the 99.9% kill threshold.

Step-by-Step Methodology:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies on each plate.

  • Calculating the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Pharmacodynamic Evaluation: Time-Kill Kinetics Assay

Time-kill assays provide valuable information on the rate and extent of bacterial killing over time and can reveal concentration-dependent or time-dependent killing effects.[18][19]

Protocol 3: Time-Kill Kinetics Assay

Causality Behind Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC) provides a comprehensive view of the compound's activity at sub-inhibitory, inhibitory, and supra-inhibitory concentrations.

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, and 24 hours) allows for the construction of a killing curve that illustrates the dynamics of the antibacterial effect.[19]

  • Logarithmic Phase Culture: Using bacteria in the logarithmic phase of growth ensures that the observed killing is due to the compound's activity on actively dividing cells.[20]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of E. coli in CAMHB at a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.

  • Addition of Compound: Add this compound to the flasks to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Incubation: Incubate all flasks at 35 ± 2°C with shaking (e.g., 150 rpm) to ensure aeration.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.

  • Enumeration: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[19][21]

Data Presentation

Clear and concise data presentation is essential for the interpretation of results.

Table 1: Representative MIC and MBC Data for this compound against E. coli

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli259220.250.52Bactericidal

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17]

Table 2: Representative Time-Kill Kinetics Data for this compound against E. coli ATCC 25922

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.75.75.75.75.7
26.86.25.14.33.5
47.96.54.23.1<2.0
88.86.83.5<2.0<2.0
249.27.1<2.0<2.0<2.0

Visualizations: Workflows and Mechanisms

Visual representations can clarify complex protocols and biological mechanisms.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of Compound in 96-well Plate B Add Standardized E. coli Inoculum (~5x10^5 CFU/mL) A->B C Incubate 16-20h at 35°C B->C D Read MIC: Lowest concentration with no visible growth C->D E Plate Aliquots from Clear Wells (MIC and above) onto Agar D->E Proceed with clear wells F Incubate 18-24h at 35°C E->F G Count Colonies (CFU) F->G H Determine MBC: Lowest concentration with >=99.9% kill G->H

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Workflow cluster_Sampling Sampling and Plating at Time Points (0, 2, 4, 8, 24h) A Prepare E. coli Inoculum in Flasks B Add Compound at Multiples of MIC (0.5x, 1x, 2x, 4x) & Growth Control A->B C Incubate with Shaking at 35°C B->C D Remove Aliquot C->D E Perform Serial Dilutions D->E F Plate on Agar E->F G Incubate Plates 18-24h F->G H Count Colonies (CFU/mL) G->H I Plot Log10 CFU/mL vs. Time H->I

Caption: Time-Kill Kinetics Assay Workflow.

Fluoroquinolone_MoA cluster_Ecoli E. coli Cell DNA Bacterial Chromosome (Supercoiled DNA) Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase Gyrase->DNA Maintains Negative Supercoiling Cleavage Double-Strand DNA Breaks Gyrase->Cleavage Forms stable cleavage complex TopoIV Topoisomerase IV TopoIV->DNA Decatenates Daughter Chromosomes TopoIV->Cleavage Forms stable cleavage complex Compound 7-Fluoroquinoline- 4-carboxylic acid Compound->Gyrase Inhibits Compound->TopoIV Inhibits Replication->Cleavage Collision with complex Death Cell Death Cleavage->Death

Caption: Mechanism of Action of Fluoroquinolones in E. coli.

Mechanistic Insights: DNA Gyrase Inhibition Assay

To confirm that this compound acts via the expected mechanism, a direct enzymatic assay is recommended. The DNA gyrase supercoiling assay is a standard method to assess the inhibition of this key enzyme.[4][5][22]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Causality Behind Experimental Choices:

  • Substrate: Relaxed plasmid DNA (e.g., pBR322) serves as the substrate for the supercoiling activity of DNA gyrase.

  • Detection: Agarose gel electrophoresis separates the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA, allowing for a clear visualization of enzyme activity and its inhibition.

  • ATP: DNA gyrase is an ATP-dependent enzyme; thus, ATP is an essential component of the reaction buffer.[23]

Step-by-Step Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing:

    • DNA gyrase reaction buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, and spermidine).[23]

    • ATP.

    • Relaxed pBR322 DNA.

    • Varying concentrations of this compound.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Enzyme Addition: Add purified E. coli DNA gyrase to all tubes except the negative control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. In the positive control, the relaxed DNA band should be converted to a faster-migrating supercoiled band. Inhibition is observed as a dose-dependent decrease in the formation of the supercoiled band.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound against E. coli. Adherence to these standardized protocols will yield reliable and reproducible data on the compound's MIC, MBC, killing kinetics, and mechanism of action. These findings are foundational for further preclinical development, including spectrum of activity studies, resistance profiling, and subsequent in vivo efficacy and toxicity assessments.

References

Application Notes and Protocols: Mechanism of Action Studies of 7-Fluoroquinoline-4-carboxylic acid on DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into DNA.[1][2] This process is crucial for DNA replication and transcription, making DNA gyrase a prime target for antibacterial agents.[1][2][3] Fluoroquinolones are a broad-spectrum class of antibiotics that effectively inhibit DNA gyrase, leading to bacterial cell death.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of 7-Fluoroquinoline-4-carboxylic acid, a core scaffold of many fluoroquinolone antibiotics, on DNA gyrase. We will delve into the molecular interactions and provide robust protocols for key in vitro assays to characterize its inhibitory effects.

Mechanism of Action: Stabilization of the Gyrase-DNA Cleavage Complex

The catalytic cycle of DNA gyrase involves the creation of a transient double-strand break in one DNA segment, passage of another segment through this break, and subsequent resealing of the break.[4][5][6] Fluoroquinolones, including this compound, exert their antibacterial effect by interrupting this cycle. They bind to the complex of DNA gyrase and DNA, stabilizing it at the stage where the DNA is cleaved.[7][8] This ternary complex, known as the cleavage complex, effectively stalls the replication fork and leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[4][7]

The interaction involves the formation of a magnesium-water bridge between the C3-C4 keto-acid of the fluoroquinolone and specific amino acid residues within the GyrA subunit of the DNA gyrase.[1][9] The C7 substituent of the fluoroquinolone ring plays a crucial role in the potency and spectrum of activity, with interactions extending to both the GyrA and GyrB subunits.[1][9][10]

G cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Fluoroquinolone Inhibition Gyrase DNA Gyrase (GyrA2GyrB2) DNA_Binding Binding to DNA Gyrase->DNA_Binding Cleavage DNA Cleavage (Double-Strand Break) DNA_Binding->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Cleavage_Complex Stabilized Gyrase-DNA- Cleavage Complex Cleavage->Cleavage_Complex Inhibition Point Resealing DNA Resealing Strand_Passage->Resealing Release Enzyme Release Resealing->Release Release->Gyrase FQ 7-Fluoroquinoline- 4-carboxylic acid FQ->Cleavage_Complex Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound.

Experimental Protocols

To elucidate the mechanism of action of this compound, two primary in vitro assays are indispensable: the DNA gyrase supercoiling assay and the DNA gyrase cleavage assay. These assays provide quantitative data on the inhibitory and cleavage-stabilizing effects of the compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. Inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.

G cluster_workflow Supercoiling Assay Workflow Start Start: Prepare Reaction Mix Incubate Incubate with Gyrase, Relaxed DNA, ATP, and Inhibitor Start->Incubate Stop Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Supercoiling Inhibition Visualize->Analyze

Caption: Workflow for the DNA gyrase supercoiling assay.

Materials
  • Purified DNA Gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[5]

  • ATP solution

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol
  • Reaction Setup: On ice, prepare a reaction mixture for each concentration of the test compound and controls (no enzyme, no inhibitor). For a 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 3 µL of ATP solution (to a final concentration of 1 mM)

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • Varying concentrations of this compound (typically a serial dilution)

    • Nuclease-free water to a volume of 27 µL.

  • Enzyme Addition: Add 3 µL of diluted DNA gyrase to each reaction tube (except the "no enzyme" control). The amount of enzyme should be pre-determined to achieve complete supercoiling in the "no inhibitor" control.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.[11][12]

  • Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.[2]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light.[2] The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

DNA Gyrase Cleavage Assay

This assay is designed to detect the stabilization of the cleavage complex, a hallmark of quinolone action. The assay is performed in the absence of ATP to trap the cleavage complex. The addition of a denaturant (like SDS) and a protease reveals the double-strand breaks as linear DNA.

G cluster_workflow Cleavage Assay Workflow Start Start: Prepare Reaction Mix Incubate Incubate with Gyrase, Supercoiled DNA, and Inhibitor (No ATP) Start->Incubate Denature Add SDS and Proteinase K Incubate->Denature Electrophoresis Agarose Gel Electrophoresis Denature->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Linear DNA Formation Visualize->Analyze

Caption: Workflow for the DNA gyrase cleavage assay.

Materials
  • Purified DNA Gyrase

  • Supercoiled pBR322 DNA

  • 5X Assay Buffer (same as supercoiling assay)

  • This compound stock solution (in DMSO)

  • SDS solution (e.g., 2%)

  • Proteinase K solution (e.g., 10 mg/mL)

  • Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol
  • Reaction Setup: On ice, prepare a reaction mixture similar to the supercoiling assay but without ATP. For a 30 µL reaction:

    • 6 µL of 5X Assay Buffer

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

    • Varying concentrations of this compound

    • Nuclease-free water to a volume of 27 µL.

  • Enzyme Addition: Add 3 µL of diluted DNA gyrase to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.[6][13]

  • Cleavage Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction. Mix gently and incubate at 37°C for 30 minutes.[5][6]

  • Sample Preparation for Electrophoresis: Add loading dye to each sample.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[5]

  • Visualization and Analysis: Stain and visualize the gel. The formation of linear DNA indicates the stabilization of the cleavage complex. Quantify the amount of linear DNA relative to the supercoiled and relaxed forms to determine the concentration of the compound that produces the maximum cleavage (CC25 or CC50).

Data Interpretation and Troubleshooting

Expected Results

The results of these assays will provide a comprehensive profile of the interaction between this compound and DNA gyrase.

AssayParameterExpected Outcome for an Active Fluoroquinolone
DNA Gyrase Supercoiling IC50A low micromolar or nanomolar value, indicating potent inhibition of the enzyme's catalytic activity.
DNA Gyrase Cleavage Linear DNA FormationA dose-dependent increase in the amount of linear DNA, followed by a decrease at very high concentrations (a characteristic bell-shaped curve).
Troubleshooting
IssuePossible CauseSuggested Solution
No supercoiling in control Inactive enzyme, incorrect buffer composition, or ATP degradation.Check enzyme activity, prepare fresh buffers and ATP solution.
Smearing of DNA bands Nuclease contamination or excessive enzyme concentration.Use nuclease-free reagents and optimize enzyme concentration.
No linear DNA in cleavage assay Insufficient drug concentration or inactive drug.Test a wider range of drug concentrations and verify the integrity of the compound.
Inconsistent results Pipetting errors or temperature fluctuations.Ensure accurate pipetting and maintain consistent incubation temperatures.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the mechanism of action of this compound on DNA gyrase. By combining the DNA gyrase supercoiling and cleavage assays, researchers can effectively characterize the inhibitory and cleavage-stabilizing properties of this and other fluoroquinolone compounds. These studies are fundamental for the discovery and development of new antibacterial agents that target bacterial topoisomerases.

References

Application Note & Protocols: Leveraging 7-Fluoroquinoline-4-carboxylic Acid for the Synthesis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, antibiotic discovery, and infectious diseases.

Abstract: The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. The fluoroquinolone scaffold remains a cornerstone in this endeavor, offering a versatile platform for structural modification to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. This guide provides a detailed exploration of 7-Fluoroquinoline-4-carboxylic acid as a key starting material. We delve into the strategic importance of the C7 position, present detailed, validated protocols for synthesis, and discuss the critical structure-activity relationships that govern the efficacy of these life-saving drugs.

Introduction: The Fluoroquinolone Core and the Significance of the C7 Position

Fluoroquinolones are a critical class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][][3][4] This dual-targeting mechanism contributes to their broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[][5] The core structure of a fluoroquinolone features a bicyclic ring system with a carboxylic acid at the C3 position and a ketone at the C4 position, both of which are crucial for binding to the enzyme-DNA complex.[6]

The substituent at the C7 position is arguably the most critical modulator of the drug's pharmacological profile.[7][8] Modifications at this site profoundly influence:

  • Antibacterial Potency and Spectrum: The nature of the C7 substituent directly impacts the drug's affinity for its target enzymes.[6][8][9] For instance, the introduction of a piperazine ring, as seen in ciprofloxacin, or other cyclic amines, significantly enhances activity, particularly against Gram-negative bacteria.[10][11]

  • Pharmacokinetics: The C7 group affects absorption, distribution, metabolism, and excretion (ADME) properties, influencing factors like serum half-life.[9][12]

  • Safety Profile: Side effects, such as CNS effects, can be modulated by altering the steric and electronic properties of the C7 substituent.[11][12]

  • Overcoming Resistance: Bulky or novel C7 substituents may reduce the antibiotic's susceptibility to bacterial efflux pumps, a common resistance mechanism.[3][8]

This compound is an ideal starting scaffold because the fluorine atom at C7 is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of amine-containing side chains.

Caption: Core quinolone structure highlighting the critical C7 position.

General Synthetic Workflow

The synthesis of novel C7-substituted fluoroquinolones from this compound typically follows a robust and modular three-step process. This approach allows for the late-stage diversification of the C7 substituent, enabling the creation of a library of analogues for screening.

G start Start: this compound step1 Step 1: Esterification (Protection) Protects the C3-carboxylic acid to prevent side reactions. start->step1 e.g., SOCl2, EtOH step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Key diversification step. The C7-Fluorine is displaced by a primary or secondary amine (R-NH-R'). step1->step2 R-NH-R', Base (e.g., K2CO3), Solvent (e.g., DMSO) step3 Step 3: Saponification (Deprotection) Hydrolysis of the ester to regenerate the free carboxylic acid, essential for antibacterial activity. step2->step3 e.g., NaOH(aq), then H+ end_node Final Product: Novel Fluoroquinolone Analogue step3->end_node

Caption: General synthetic workflow for C7 modification.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on the specific nucleophile and substrate used.

Protocol 3.1: Esterification of this compound

Rationale: The C3-carboxylic acid is protected as an ethyl ester to prevent its reaction with the amine nucleophile in the subsequent SNAr step. Thionyl chloride (SOCl₂) in ethanol is a classic and efficient method for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Ethanol (EtOH)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude solid is the ethyl ester hydrochloride salt, which can often be used directly in the next step without further purification. If needed, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent (e.g., dichloromethane) to yield the free ester.

  • Validation: Confirm product formation via ¹H NMR (disappearance of the broad carboxylic acid proton peak, appearance of ethyl group signals) and Mass Spectrometry (MS) to verify the expected molecular weight.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Rationale: This is the key bond-forming step where the desired C7 side chain is installed. The electron-withdrawing nature of the quinolone ring system activates the C7 position for nucleophilic attack, allowing the fluorine atom to be displaced by an amine. A non-nucleophilic base is required to neutralize the HF generated during the reaction.

  • Materials:

    • Ethyl 7-fluoroquinoline-4-carboxylate (from Protocol 3.1) (1.0 eq)

    • Desired amine nucleophile (e.g., piperazine, morpholine, etc.) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine the ethyl 7-fluoroquinoline-4-carboxylate, the amine nucleophile, and potassium carbonate in a round-bottom flask.

    • Add the anhydrous solvent (DMSO or DMF) to the flask.

    • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours. The optimal temperature and time will depend on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with water.

    • If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm the successful incorporation of the amine side chain.

Protocol 3.3: Saponification to Yield the Final Antibiotic

Rationale: The C3-carboxylic acid is essential for antibacterial activity as it is involved in chelating a magnesium ion and interacting with the DNA-enzyme complex.[6] Saponification (base-catalyzed hydrolysis) is a standard method to convert the ethyl ester back to the free carboxylic acid.

  • Materials:

    • C7-substituted ethyl quinoline-4-carboxylate (from Protocol 3.2) (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 2 M aqueous)

    • Ethanol (EtOH) or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) (e.g., 2 M aqueous)

  • Procedure:

    • Dissolve or suspend the ester in a mixture of ethanol/THF and water.

    • Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of aqueous HCl.

    • The final product, the free carboxylic acid, will typically precipitate from the solution.

    • Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.

  • Validation: The final compound's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC (High-Performance Liquid Chromatography) to ensure it meets the standards for biological testing.

Structure-Activity Relationship (SAR) and Data Presentation

The choice of the C7 substituent is critical. The table below illustrates how modifications can impact antibacterial activity, using hypothetical data for demonstration based on established trends.[11][12]

Table 1: Impact of C7-Substituent on In Vitro Antibacterial Activity (MIC, µg/mL)

Compound IDC7-Substituent (R)S. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Resistant Strain)
CPFX Piperazinyl0.50.1251.0
AN-01 Morpholinyl1.00.54.0
AN-02 3-Aminopyrrolidinyl0.1250.252.0
AN-03 4-Methylpiperazinyl0.250.1250.5

Data is representative. CPFX (Ciprofloxacin) is shown as a reference.

Key SAR Insights:

  • Basic Amines: A basic nitrogen in the C7 side chain (e.g., piperazine) is generally favorable for potent activity, particularly against Gram-negative bacteria.[9]

  • Stereochemistry: The stereochemistry of substituents on the C7 ring can significantly impact potency.

  • Bulk and Polarity: Increasing the steric bulk or modifying the polarity of the C7 group can improve activity against Gram-positive bacteria and may help evade efflux pumps.[11][12] For example, alkylated piperazines or pyrrolidines often show enhanced Gram-positive activity.[12]

Mechanism of Action Visualization

Fluoroquinolones stabilize the complex formed between DNA and bacterial topoisomerases, leading to double-strand DNA breaks and cell death.[1][4] The C7 substituent plays a key role in the interaction with the enzyme subunits.[6][10][13]

MOA cluster_bacterium Bacterial Cell cluster_result Cellular Consequence FQ Fluoroquinolone (FQ) DNA_Gyrase DNA Gyrase / Topoisomerase IV FQ->DNA_Gyrase Binds to complex DNA Bacterial DNA DNA_Gyrase->DNA Cleaves DNA DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes cleaved complex Replication_Block Replication Fork Stalling DSB->Replication_Block Cell_Death Bactericidal Effect Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a powerful and versatile building block for the synthesis of next-generation antibiotics. The synthetic protocols outlined herein provide a reliable framework for creating diverse chemical libraries centered on C7 modification. A thorough understanding of the structure-activity relationships at this position is paramount for designing novel agents with improved potency, expanded spectra, and the ability to combat the persistent threat of bacterial resistance.

References

Troubleshooting & Optimization

common byproducts in 7-Fluoroquinoline-4-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone for the development of numerous fluoroquinolone antibiotics. A prevalent and robust method for its preparation is the Gould-Jacobs reaction, which typically proceeds in four key stages:

  • Condensation: Reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form diethyl 2-((3-fluoroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the malonate intermediate to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the corresponding carboxylate salt using a base, typically sodium hydroxide.

  • Acidification & Decarboxylation: Neutralization to precipitate the dicarboxylic acid intermediate, which is often decarboxylated in situ or in a subsequent step to yield the final product, this compound.

This synthetic route, while effective, is prone to the formation of specific byproducts that can complicate purification and compromise the final product's quality. This guide will address these challenges head-on.

Troubleshooting Guide: Common Byproducts and Their Removal

This section addresses specific experimental issues, their underlying causes, and provides step-by-step protocols for resolution.

Question 1: After the thermal cyclization step, I see a significant amount of a lower Rf spot on my TLC plate that isn't my desired ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. What is this byproduct and how can I minimize its formation?

Answer:

This lower Rf spot is likely the uncyclized intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate. Its presence indicates an incomplete thermal cyclization reaction.

Causality: The thermal cyclization is an intramolecular electrophilic substitution reaction that requires a significant activation energy.[1] Insufficient temperature or reaction time are the most common reasons for incomplete conversion. The reaction is typically carried out in a high-boiling solvent like diphenyl ether to achieve the necessary temperatures, often around 250 °C.

Mitigation and Removal Strategy:

  • Reaction Optimization:

    • Temperature: Ensure your heating mantle and thermometer are calibrated correctly. The reaction temperature should be maintained consistently at the optimal level for the chosen solvent (e.g., 250-260 °C for diphenyl ether).

    • Reaction Time: Monitor the reaction progress using TLC. If you observe a significant amount of the starting intermediate after the initially planned reaction time, consider extending it.

    • Solvent: Ensure the high-boiling solvent has not partially evaporated, which could lower the reaction temperature. The use of a reflux condenser is crucial.

  • Purification Protocol: If you have already completed the reaction and have a mixture, you can separate the desired product from the uncyclized intermediate by following this protocol:

    • Cooling and Precipitation: After cooling the reaction mixture, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, is often less soluble in the reaction solvent and may precipitate. Allow the mixture to cool to room temperature and then further in an ice bath to maximize precipitation.

    • Filtration and Washing: Filter the precipitate and wash it thoroughly with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether. Subsequently, wash with a small amount of cold ethanol. The uncyclized intermediate is more soluble in ethanol and will be washed away.

    • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

Question 2: My final product after hydrolysis and acidification shows a persistent impurity with a similar polarity to my desired this compound. What could this be, and how do I remove it?

Answer:

A common and challenging impurity in this synthesis is the unhydrolyzed ester, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. Its polarity can be close enough to the final product to make separation by simple washing difficult.

Causality: The saponification of the ester is a reversible reaction. Incomplete hydrolysis can result from:

  • Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH or KOH) can lead to an incomplete reaction.

  • Inadequate Reaction Time or Temperature: The hydrolysis may require heating under reflux for several hours to proceed to completion.

  • Steric Hindrance: While less of an issue for an ethyl ester, steric factors can sometimes slow down hydrolysis.

Removal Strategy: pH-Based Extraction

This impurity can be effectively removed by exploiting the difference in acidity between the carboxylic acid product and the phenolic hydroxyl group of the ester.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in an aqueous solution of a weak base, such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3). The this compound is sufficiently acidic to be deprotonated by these bases and will dissolve to form its sodium salt. The unhydrolyzed ester, being significantly less acidic, will remain as an insoluble solid.

  • Filtration: Filter the solution to remove the insoluble ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly acidify it with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2-3. The pure this compound will precipitate out.

  • Isolation: Collect the pure product by filtration, wash with cold deionized water to remove any residual salts, and dry thoroughly.

Data Summary for Byproduct Differentiation:

CompoundStructureKey Differentiating PropertyRemoval Method
Desired Product: this compoundthis compoundAcidic (forms salt with weak bases)pH-based extraction
Byproduct 1: Diethyl 2-((3-fluoroanilino)methylene)malonateUncyclized IntermediateHigher solubility in organic solventsRecrystallization, Washing
Byproduct 2: Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylateUnhydrolyzed EsterNeutral (not deprotonated by weak bases)pH-based extraction

Frequently Asked Questions (FAQs)

Q1: What is the cause of premature decarboxylation, and how can I avoid it?

A1: Premature decarboxylation can occur if the hydrolysis of the ester is carried out under excessively harsh conditions (e.g., very high temperatures or prolonged heating in strong acid). This can lead to the loss of the carboxyl group at the 3-position before the desired final product is formed, resulting in 7-fluoro-4-quinolone. To avoid this, use controlled heating during the saponification step and avoid overly acidic conditions for extended periods. The final decarboxylation is typically performed on the isolated 7-fluoro-4-hydroxyquinoline-3-carboxylic acid intermediate by heating.

Q2: Can isomers of this compound form during the synthesis?

A2: The Gould-Jacobs reaction with 3-fluoroaniline is generally regioselective, yielding the 7-fluoro isomer as the major product. The cyclization occurs para to the activating amino group. However, a small amount of the 5-fluoro isomer could theoretically form. The physical properties of these isomers are very similar, making their separation difficult. Careful control of the cyclization temperature can help maximize the yield of the desired 7-fluoro isomer. High-resolution analytical techniques such as HPLC or NMR would be required to detect and quantify the 5-fluoro isomer if its presence is suspected.

Q3: What are the best TLC and HPLC conditions for monitoring the reaction progress?

A3: For TLC , a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) is often effective for monitoring the initial condensation and cyclization steps. For the hydrolysis and final product, a more polar system like dichloromethane/methanol (e.g., 90:10 v/v) with a few drops of acetic acid can be used. For HPLC , a reversed-phase C18 column is typically employed. A gradient elution method with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is generally effective for separating the starting materials, intermediates, and the final product.[2][3]

Q4: My final product is colored. How can I decolorize it?

A4: Colored impurities often arise from side reactions and degradation products, especially during the high-temperature cyclization step. These can often be removed by treating a solution of your product with activated carbon. Dissolve the crude product in a suitable solvent (e.g., hot ethanol or a basic aqueous solution), add a small amount of activated carbon, stir for a short period, and then filter the hot solution through celite to remove the carbon. The pure, decolorized product can then be recovered by cooling and crystallization or by acidification and precipitation.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagrams illustrate the key steps in the synthesis of this compound and the points at which common byproducts can arise.

Synthesis_Workflow Aniline 3-Fluoroaniline Intermediate Diethyl 2-((3-fluoroanilino) methylene)malonate Aniline->Intermediate Condensation DEEMM DEEMM DEEMM->Intermediate Condensation CyclizedEster Ethyl 7-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (High Temp) Byproduct1 Unreacted Intermediate Intermediate->Byproduct1 Incomplete Reaction FinalProduct 7-Fluoroquinoline-4- carboxylic acid CyclizedEster->FinalProduct Hydrolysis & Decarboxylation Byproduct2 Unhydrolyzed Ester CyclizedEster->Byproduct2 Incomplete Hydrolysis Purification_Logic CrudeProduct Crude Product Mixture {this compound Unhydrolyzed Ester Other Impurities} Dissolve Dissolve in aq. NaHCO3 soln. CrudeProduct->Dissolve Filter Filter Dissolve->Filter Insoluble Insoluble Material {Unhydrolyzed Ester} Filter->Insoluble Collect Filtrate Aqueous Filtrate {Sodium 7-fluoroquinoline-4-carboxylate} Filter->Filtrate Collect Acidify Acidify with HCl Filtrate->Acidify PureProduct Pure Precipitate {this compound} Acidify->PureProduct

References

optimizing reaction conditions for the synthesis of 7-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Fluoroquinoline-4-carboxylic Acid

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is designed to serve as a practical support center, offering detailed troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and overcome common experimental hurdles.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The synthesis of this compound is most reliably achieved via the Gould-Jacobs reaction.[1][2][3][4] This robust method constructs the quinoline core from an appropriately substituted aniline and a malonic ester derivative. The pathway consists of three primary stages:

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3-fluorophenyl)amino)maleate.

  • Thermal Cyclization: The intermediate undergoes high-temperature intramolecular cyclization to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. This step is often the most challenging and critical for overall yield.

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed under basic or acidic conditions to produce the final target molecule, this compound.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Gould_Jacobs_Pathway Start 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl 2-((3-fluorophenyl)amino)maleate Start->Intermediate Condensation (100-130°C) Cyclized Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (~250°C) Final This compound Cyclized->Final Hydrolysis (Saponification)

Caption: The Gould-Jacobs reaction pathway for this compound synthesis.

Troubleshooting Guide & Optimization Strategies

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Q1: My yield is consistently low after the thermal cyclization step. What are the likely causes and how can I fix it?

Answer: Low yield in the cyclization step is the most common bottleneck. The reaction requires high temperatures (typically ~250°C) to proceed efficiently.[5] Inadequate temperature or inefficient heat transfer are the primary culprits.

Causality & Solutions:

  • Insufficient Temperature: The intramolecular electrophilic aromatic substitution requires significant thermal energy. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.

  • Inefficient Heat Transfer: On a larger scale, ensuring uniform heating throughout the reaction mixture is critical. Hot spots or cooler regions can lead to side reactions or incomplete cyclization.[6]

  • Solvent Choice: This reaction is typically performed in a high-boiling, inert solvent that can reach and maintain the required temperature. Using a solvent with a boiling point below 250°C will prevent the reaction from reaching the necessary activation energy.

Optimization Protocol:

  • Select an Appropriate High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether are standard choices because their boiling points exceed 250°C.[4][7] This allows the reaction to be run at a vigorous reflux, ensuring a stable and sufficiently high temperature.[4]

  • Ensure Uniform Heating: Use a heating mantle with a sand bath or a well-agitated oil bath for uniform heat distribution. For larger-scale reactions, mechanical stirring is essential to prevent temperature gradients.

  • Consider Microwave Synthesis: Modern approaches using dedicated microwave reactors can significantly improve yields and drastically reduce reaction times from hours to minutes.[5][8] The direct and uniform heating provided by microwaves overcomes many of the issues associated with conventional heating.[5]

ParameterConventional HeatingMicrowave-Assisted HeatingRationale
Solvent Diphenyl Ether, Dowtherm ADiethyl ethoxymethylenemalonate (excess reagent as solvent)High boiling point is critical for conventional methods. Microwave allows for rapid, sealed-vessel heating.[5]
Temperature ~250 °C200-220 °CMicrowave energy is more efficient at promoting the reaction, often requiring a slightly lower set temperature.
Time 30-60 minutes5-15 minutesMicrowave heating is significantly faster and more direct.[5]
Typical Yield 60-85%>90%Improved energy transfer and reduced side reactions often lead to higher yields.
Q2: The final hydrolysis step is not going to completion, or I am having trouble isolating the product. What should I do?

Answer: Incomplete hydrolysis or difficult product isolation usually points to issues with reagent stoichiometry, reaction conditions, or the workup procedure.

Causality & Solutions:

  • Incomplete Saponification: The ester hydrolysis can be a slow, heterogeneous reaction, especially if the sodium salt of the carboxylic acid precipitates from the solution. This can be caused by using an insufficient amount of base or not allowing enough reaction time.

  • Difficult Purification: The product is an acid, making its solubility highly dependent on pH. Failure to properly adjust the pH during workup is a common reason for low isolated yield. The presence of unreacted starting material or dark-colored impurities from the high-temperature cyclization can also complicate purification.

Optimization Protocol:

  • Ensure Complete Hydrolysis:

    • Basic Hydrolysis: Use a sufficient excess of aqueous sodium hydroxide (e.g., 10% w/v) and heat the mixture to reflux for 1-2 hours until a clear solution is obtained (indicating the formation of the soluble sodium salt).[5] Monitor the reaction by TLC until the starting ester is fully consumed.

    • Acidic Hydrolysis: Alternatively, a mixture of acetic acid, water, and concentrated sulfuric acid can be used to hydrolyze the ester, often under reflux conditions.[9] This can sometimes result in a cleaner product that precipitates directly upon cooling.[9]

  • Optimize Workup & Purification:

    • After basic hydrolysis, cool the reaction mixture and filter if any solids are present.

    • Wash the aqueous solution with a non-polar organic solvent like ether or dichloromethane to remove any neutral, non-acidic impurities (such as residual diphenyl ether from the previous step).

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2-3.[10] The this compound product should precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol or ether to aid in drying.

    • If the product is still impure, recrystallization from a suitable solvent like ethanol, acetic acid, or DMSO/water is recommended.

Troubleshooting_Tree Start Problem: Low Final Yield Check_Cyclization Was the Cyclization Step Successful? Start->Check_Cyclization Check_Hydrolysis Was the Hydrolysis Step Successful? Start->Check_Hydrolysis Cycl_No No: Low conversion of intermediate Check_Cyclization->Cycl_No Analyze crude intermediate Hydr_No No: Ester still present in crude product Check_Hydrolysis->Hydr_No Analyze crude product Check_Purification Yes: Both steps look complete by TLC Check_Hydrolysis->Check_Purification Yes Sol_Cycl_Temp Solution: Increase temperature to ~250°C. Use high-boiling solvent (Dowtherm A). Consider microwave synthesis. Cycl_No->Sol_Cycl_Temp Sol_Hydr_Time Solution: Increase reflux time. Use excess NaOH/KOH. Ensure complete dissolution of intermediate salt. Hydr_No->Sol_Hydr_Time Sol_Purification Problem is likely in workup/isolation. Optimize pH for precipitation (~2-3). Wash with organic solvent before acidification. Recrystallize final product. Check_Purification->Sol_Purification

Caption: A decision tree for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • What are the critical safety precautions for this synthesis? The thermal cyclization step involves extremely high temperatures (~250°C). Use of a high-boiling, thermally stable solvent like Dowtherm A is essential, and the reaction should be conducted in a well-ventilated fume hood behind a safety shield. Both the hydrolysis and acidification steps involve strong bases and acids, requiring appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Can I use a different starting aniline to create other substituted quinolines? Yes, the Gould-Jacobs reaction is versatile and can be used with a wide range of anilines to produce various substituted 4-hydroxyquinolines.[11] However, the electronic nature of the substituents on the aniline can affect the cyclization step. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can make it more difficult.[11]

  • How do I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is the most effective method. For each step, you can monitor the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with the polarity adjusted to achieve good separation (Rf values between 0.2 and 0.8).

Detailed Experimental Protocols

The following protocols are provided as a general guide. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Condensation of 3-Fluoroaniline with DEEM
  • In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction by TLC until the 3-fluoroaniline is consumed.

  • Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude oil or solid (diethyl 2-((3-fluorophenyl)amino)maleate) can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization
  • Place the crude intermediate from the previous step into a flask containing a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and a magnetic or mechanical stirrer.

  • Heat the mixture in a sand or oil bath to a vigorous reflux (~250°C) for 30-60 minutes.

  • Monitor the reaction by TLC for the formation of the cyclized ester.

  • Once complete, remove the heat source and allow the mixture to cool to room temperature. The product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane. Dry the product under vacuum.

Experimental_Workflow Setup Step 1: Condensation (3-Fluoroaniline + DEEM, 120°C) Cyclize Step 2: Thermal Cyclization (Intermediate in Dowtherm A, 250°C) Setup->Cyclize Remove EtOH Precipitate Step 3: Precipitation & Filtration (Cool and add Hexane) Cyclize->Precipitate Hydrolyze Step 4: Hydrolysis (Ester in 10% NaOH (aq), Reflux) Precipitate->Hydrolyze Collect solid ester Workup Step 5: Aqueous Workup (Wash with Ether) Hydrolyze->Workup Acidify Step 6: Acidification (Add conc. HCl to pH ~2-3) Workup->Acidify Isolate Step 7: Isolation & Drying (Filter, wash with H2O, dry) Acidify->Isolate Product precipitates

Caption: A summary of the experimental workflow from starting materials to final product.

Protocol 3: Hydrolysis and Purification
  • Suspend the dried ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 1-2 hours, or until all the solid has dissolved.

  • Cool the resulting solution to room temperature.

  • Wash the aqueous solution with diethyl ether (2x volume) in a separatory funnel to remove residual high-boiling solvent and other neutral impurities.

  • Place the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH reaches 2-3, causing the product to precipitate.

  • Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid this compound by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol.

  • Dry the final product in a vacuum oven.

References

Technical Support Center: Purification of 7-Fluoroquinoline-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 7-Fluoroquinoline-4-carboxylic acid via recrystallization. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound.

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the molecule's properties is critical for designing a successful purification strategy. While specific data for this exact compound is limited, we can infer key characteristics from its structure and from closely related fluoroquinolone analogues:

  • Structure and Polarity: this compound is a polar, heterocyclic compound containing both a hydrogen bond donor (carboxylic acid -OH) and acceptors (N atom, C=O, -COOH). This suggests it will be more soluble in polar solvents.[1]

  • Acidity: The carboxylic acid group is acidic. This means its solubility is highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. This property can be exploited for purification but is a key consideration for solvent choice.[2]

  • Melting Point: Fluoroquinolone carboxylic acids are typically crystalline solids with relatively high melting points. For example, the related 7-fluoroisoquinoline-4-carboxylic acid has a melting point between 220-225 °C. A high melting point is advantageous as it reduces the risk of the compound "oiling out" during recrystallization.[3]

  • Appearance: Crude this compound may appear as an off-white, yellow, or light brown powder, with coloration often indicating the presence of process-related impurities.[4]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[5] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[6][7]

The selection process is largely empirical. A good starting point is to screen a range of solvents with varying polarities. Given the polar nature of the target compound, polar solvents are recommended for initial screening.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition, up to about 0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the compound dissolves completely.

  • If the compound dissolves fully when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • The best solvent will show poor solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling.[6]

Q3: What is the general protocol for a single-solvent recrystallization?

A3: Once a suitable solvent is identified, the following six-step process is standard for recrystallization.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just dissolve the solid completely. Using excess solvent is a common error that drastically reduces yield.[8]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, typically using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[8]

  • Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Q4: How can I assess the purity of my recrystallized product?

A4: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify purity. A high-purity sample should show a single major peak, with a purity assay of ≥99.0% being a common target for pharmaceutical intermediates.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any residual solvents or impurities with distinct signals.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This happens when the temperature of the solution is above the melting point of the solute as it becomes supersaturated.[3] Impurities often dissolve preferentially in this oily phase, leading to poor purification.[3][10]

  • Causality:

    • High Impurity Load: Significant impurities can dramatically depress the melting point of your compound, making it more prone to oiling out.[3][11]

    • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's melting point.[3]

    • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or a mixed-solvent system may have a ratio that encourages liquid-liquid phase separation.[10][11]

  • Solutions:

    • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Allow it to cool much more slowly.[3][12]

    • Lower the Cooling Temperature: If possible, use a solvent with a lower boiling point.

    • Induce Crystallization at a Higher Temperature: While the solution is still warm (but below the solvent's boiling point), try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation before the temperature drops into the "oiling out" zone.[3]

    • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the solvent screening protocol.

Q: I have a very low (or no) yield of crystals. What went wrong?

A: A low yield is a common issue in recrystallization. The goal is to maximize recovery without compromising purity.

  • Causality:

    • Excess Solvent: This is the most frequent cause. The compound has some solubility even in cold solvent; using too much means a significant amount will remain dissolved in the mother liquor.[3][8]

    • Premature Filtration: Filtering the crystals before the solution has cooled completely will leave a substantial amount of product behind.

    • Incomplete Crystallization: Some compounds require more time or lower temperatures to crystallize fully.

    • Washing with Too Much or Warm Solvent: Rinsing the collected crystals with an excessive volume of solvent, or with solvent that is not ice-cold, will redissolve some of your product.[8]

  • Solutions:

    • Recover a Second Crop: If you have retained the mother liquor, you can boil off a portion of the solvent to re-concentrate the solution and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[3]

    • Optimize the Protocol: In your next attempt, be meticulous about adding only the absolute minimum amount of hot solvent needed for dissolution. Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration.

    • Check for Residual Product: Dip a glass stirring rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates a large amount of product was lost.[3]

Q: The crystals are colored, even after recrystallization. How can I remove colored impurities?

A: Color is often due to high molecular weight, polar impurities, or degradation byproducts from the synthesis.[13]

  • Causality:

    • The colored impurity has solubility characteristics very similar to your target compound.

    • The impurity is strongly adsorbed onto the surface of your crystals.

  • Solutions:

    • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb many colored impurities.

      • Protocol: After dissolving your crude compound in the hot solvent, remove the flask from the heat source temporarily to stop boiling. Add a very small amount of activated charcoal (a spatula tip is often enough; too much will adsorb your product).[3] Swirl and bring the mixture back to a boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[12]

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.

Q: My solution is supersaturated, but no crystals are forming. What should I do?

A: Crystal formation requires nucleation, the initial formation of a small crystal seed. Sometimes a supersaturated solution can be stable if nucleation is not initiated.

  • Causality:

    • The solution is too clean, lacking nucleation sites.

    • The presence of soluble impurities may inhibit crystal lattice formation.[9]

    • The viscosity of the solution is too high.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[3]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the supersaturated solution. This provides a template for further crystal growth.[3][9]

    • Flash Freeze the Tip: Dip the tip of a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, leaving a small crystalline residue. Re-insert the rod into the solution to seed it.[3]

    • Cool to a Lower Temperature: If using an ice bath, consider a dry ice/acetone bath, but be careful not to freeze the solvent itself.[9]

Section 3: Data & Protocols

Table 1: Suggested Solvents for Screening this compound
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds. May require pH adjustment for solubility.[1]
EthanolHigh78Often a good choice for compounds with hydroxyl or carboxyl groups.
MethanolHigh65Similar to ethanol but more volatile.
Acetic AcidHigh (Polar Protic)118Can be an excellent solvent for carboxylic acids, but difficult to remove completely.
Ethyl AcetateMedium77A good starting point for moderately polar compounds.[1]
AcetoneMedium56A versatile solvent, but its low boiling point gives a narrow working temperature range.
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)189Dissolves many compounds, but its high boiling point makes it very difficult to remove. Often used in synthesis.[14][15][16]
TolueneLow111Less likely to be a good single solvent, but may be useful as the "poorly-solubilizing" component in a mixed-solvent system.[9]
Mixed Solvents VariableVariableExamples: Ethanol/Water, Acetic Acid/Water. Use when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent (antisolvent) dropwise until cloudy, then reheat to clarify.[6][9]

Section 4: Visual Guides

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Filter (If Insoluble Impurities) Dissolve->HotFilter Solution has insoluble matter Cool 3. Cool Slowly to Induce Crystallization Dissolve->Cool Solution is clear HotFilter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A standard workflow for purification by single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

OilingOutTroubleshooting Start Problem: Compound 'Oiled Out' Q1 Was cooling rapid? Start->Q1 A1_Yes Solution: 1. Re-heat to dissolve oil. 2. Add 10% more solvent. 3. Cool SLOWLY. Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the impurity level high? A1_No->Q2 A2_Yes Solution: 1. Consider pre-purification (e.g., column). 2. Attempt charcoal treatment if applicable. 3. Try a different solvent. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is the solvent's boiling point very high? A2_No->Q3 A3_Yes Solution: 1. Choose a solvent with a lower boiling point. 2. Induce crystallization at a higher temp with a seed crystal. Q3->A3_Yes Yes A3_No Outcome: Solvent is likely inappropriate. Re-screen for a new solvent system. Q3->A3_No No

Caption: A decision tree to diagnose and solve the issue of a compound oiling out.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant production. As a key intermediate for many fluoroquinolone antibiotics, ensuring a robust, efficient, and scalable synthesis is of paramount importance.[1][2][3]

This document moves beyond simple protocols to address the common pitfalls and challenges encountered during scale-up, providing troubleshooting advice and in-depth explanations grounded in chemical principles.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most established and widely utilized route for synthesizing the 4-quinolone core is the Gould-Jacobs reaction .[4][5] This multi-step process, while reliable on a small scale, presents significant challenges related to temperature control, reaction kinetics, and purification upon scale-up. The overall transformation begins with a condensation reaction, followed by a high-temperature thermal cyclization, and concludes with ester hydrolysis.[6]

Gould_Jacobs_Workflow Start Starting Materials (3-Fluoroaniline + DEEMM) Condensation Step 1: Condensation (100-130°C) Start->Condensation Intermediate Diethyl 2-((3-fluoroanilino)methylene)malonate Condensation->Intermediate Formation of Enamine Intermediate Cyclization Step 2: Thermal Cyclization (240-260°C) Intermediate->Cyclization Ester Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Ester 6π-Electrocyclization & Tautomerization Hydrolysis Step 3: Saponification (Base Hydrolysis) Ester->Hydrolysis Product Final Product (7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid) Hydrolysis->Product Purification & Isolation Troubleshooting_Cyclization Start Low Cyclization Yield Charring Significant Charring / Tar? Start->Charring Sol_Check Using High-Boiling Solvent (e.g., Dowtherm A)? Charring->Sol_Check Yes Incomplete Reaction Incomplete (Intermediate Remains) Charring->Incomplete No Temp_High Action: Lower Temperature by 5-10°C and/or Reduce Reaction Time Sol_Check->Temp_High Yes Add_Solvent Action: Introduce High-Boiling Solvent for Heat Transfer Sol_Check->Add_Solvent No Temp_Low Action: Increase Temperature in 5°C Increments Incomplete->Temp_Low

References

Technical Support Center: Synthesis of 7-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Fluoroquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and optimize this multi-step synthesis. We will delve into the critical parameters of the Gould-Jacobs reaction, the cornerstone of this process, providing field-proven insights to enhance yield, purity, and reproducibility.

Understanding the Synthetic Pathway

The synthesis of this compound is predominantly accomplished via the Gould-Jacobs reaction.[1][2][3] This robust method involves three principal stages, each with its own set of challenges and optimization opportunities:

  • Condensation: Formation of the key intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate, from 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the quinoline core, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final target molecule, this compound.

This guide is structured to address specific issues you may encounter at each of these critical stages.

Stage 1: Condensation Reaction

The initial condensation is a nucleophilic substitution on the electron-deficient olefin of DEEMM by 3-fluoroaniline. While seemingly straightforward, optimizing this step is crucial for the overall yield.

Experimental Protocol: Condensation
  • Reactant Charging: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction Conditions: Heat the neat (solvent-free) mixture with stirring at 110-120 °C for 1-2 hours. Alternatively, the reaction can be performed by refluxing in ethanol, though this typically requires longer reaction times.[4] Microwave-assisted synthesis (150 °C for 30 minutes) can dramatically reduce reaction time and improve yield.[4]

  • Monitoring: Track the consumption of 3-fluoroaniline via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The resulting product, diethyl 2-((3-fluoroanilino)methylene)malonate, often solidifies upon cooling and can be used in the next step with or without further purification. For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

FAQs & Troubleshooting: Condensation

Q1: The condensation reaction is sluggish or incomplete. How can I improve the conversion?

A1: Several factors can lead to incomplete reactions:

  • Reagent Quality: Ensure that the 3-fluoroaniline is free of significant impurities and that the DEEMM has not hydrolyzed. It is good practice to use freshly distilled aniline and commercially available high-purity DEEMM.[5]

  • Temperature: For thermal, solvent-free conditions, ensure the temperature is maintained at 110-120 °C. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to side products.

  • Microwave Irradiation: Consider using microwave synthesis. It is highly effective for this condensation, often leading to near-quantitative conversion in a fraction of the time required for conventional heating.[4][6]

Q2: I am observing the formation of side products. What are they and how can I avoid them?

A2: The primary side product is often from the reaction of DEEMM with residual water or ethanol, or self-polymerization. Using anhydrous conditions and high-purity reagents can mitigate this. If using ethanol as a solvent, ensure it is absolute ethanol.

Stage 2: Thermal Cyclization

This is the most critical and often lowest-yielding step of the synthesis. It involves a high-temperature intramolecular electrophilic substitution to form the quinoline ring.[1][7]

Experimental Protocol: Thermal Cyclization
  • Reaction Setup: In a flask equipped with a high-temperature thermometer and a distillation head (to remove ethanol byproduct), add the crude or purified diethyl 2-((3-fluoroanilino)methylene)malonate.

  • Solvent Addition: Add a high-boiling, inert solvent such as diphenyl ether or Dowtherm A (typically 3-5 mL per gram of substrate).

  • Heating: Heat the mixture with vigorous stirring to 250-260 °C. The cyclization is typically complete within 20-30 minutes at this temperature.[7][8]

  • Monitoring: The reaction can be monitored by observing the cessation of ethanol distillation.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C. Add a hydrocarbon solvent like hexane or toluene to precipitate the product. The high-boiling solvent will remain in solution. Filter the solid product and wash thoroughly with the hydrocarbon solvent to remove residual diphenyl ether. The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can then be taken to the next step.

FAQs & Troubleshooting: Thermal Cyclization

Q1: The yield of my cyclization is very low, and I am getting a lot of tar-like decomposition products. What is causing this?

A1: This is the most common issue in the Gould-Jacobs reaction.[7]

  • Cause: The high temperatures required for cyclization (>250 °C) can also cause thermal decomposition of the starting material and product. The electron-withdrawing nature of the fluorine on the aniline ring makes the cyclization more difficult, requiring harsher conditions than for electron-rich anilines.[9]

  • Solution:

    • Precise Temperature Control: Do not overheat. The optimal temperature window is narrow. Use a heating mantle with a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature.

    • Rapid Heating: Bring the reaction to the target temperature as quickly as possible to minimize the time the material spends at intermediate temperatures where side reactions may be more prevalent.

    • Solvent Choice: While diphenyl ether is standard, it can be difficult to remove completely. Ensure thorough washing of the precipitated product. Some protocols utilize high-pressure, continuous flow reactors which can improve heat transfer and control, leading to better yields and shorter reaction times.[10]

Q2: The cyclization is not going to completion, even after prolonged heating.

A2: This points to insufficient thermal energy or deactivation of the substrate.

  • Cause: The intramolecular Friedel-Crafts-type cyclization is an electrophilic aromatic substitution. The fluorine atom at the meta position deactivates the aromatic ring, making the reaction inherently more difficult.[9]

  • Solution:

    • Verify Temperature: Ensure your reaction is reaching the required 250-260 °C.

    • Alternative Catalysis: While typically a thermal reaction, some literature explores the use of catalysts like polyphosphoric acid (PPA) or Eaton's reagent, although this can complicate the work-up. For most standard procedures, optimizing the thermal conditions is the primary approach.

Q3: Is a solvent-free cyclization possible?

A3: Yes, solvent-free cyclizations have been reported.[10] This involves heating the neat intermediate under controlled conditions. This method offers advantages in terms of cost, environmental impact, and ease of work-up, as the difficult removal of high-boiling solvents is avoided. However, it requires excellent temperature control to prevent localized overheating and decomposition.

Data Summary: Cyclization Solvents & Temperatures
SolventBoiling Point (°C)Typical Reaction Temp. (°C)AdvantagesDisadvantages
Diphenyl Ether259250-260Inert, excellent heat transferDifficult to remove, high cost
Dowtherm A257250-260Similar to diphenyl etherDifficult to remove, high cost
Mineral Oil>300250-260Inert, lower costCan be difficult to remove
None (Solvent-Free)N/A250-260Easy work-up, low costRequires precise heat control

Stage 3: Hydrolysis (Saponification)

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol: Hydrolysis
  • Reaction Setup: Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 5-10 volumes).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC or HPLC).[11]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If any solids are present, filter them off. Carefully acidify the clear filtrate with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3. The this compound will precipitate as a solid.

  • Purification: Filter the precipitated product, wash with cold water, and dry under vacuum.

FAQs & Troubleshooting: Hydrolysis

Q1: The hydrolysis is incomplete, and I have a mixture of starting ester and product acid.

A1: This is typically due to insufficient base or reaction time.

  • Solution:

    • Increase Base Equivalents: Ensure you are using a sufficient excess of NaOH (typically 2-3 equivalents).

    • Prolong Reaction Time: Continue refluxing and monitor the reaction until all the ester has been consumed.

    • Add a Co-solvent: If solubility of the ester is an issue, adding a co-solvent like ethanol can help facilitate the reaction.

Q2: My final product is discolored. How can I improve its purity?

A2: Discoloration often arises from impurities carried over from the high-temperature cyclization step.

  • Solution:

    • Charcoal Treatment: Before acidification, you can treat the basic aqueous solution with activated charcoal to adsorb colored impurities. Filter the charcoal off before proceeding with the acid precipitation.

    • Recrystallization: The final product can be recrystallized from a suitable solvent, such as ethanol, water, or acetic acid, to improve its purity and color.

Process Visualization

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis A 3-Fluoroaniline C Diethyl 2-((3-fluoroanilino)methylene)malonate A->C Heat (110-120°C) or Microwave B Diethyl Ethoxymethylenemalonate (DEEMM) B->C Heat (110-120°C) or Microwave D Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp (250-260°C) in Diphenyl Ether E This compound D->E 1. NaOH, Reflux 2. HCl (aq)

Caption: Workflow for this compound synthesis.

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: 6π-Electrocyclization cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Hydrolysis Aniline 3-Fluoroaniline Intermediate1 Anilinomethylene Malonate Intermediate Aniline->Intermediate1 Nucleophilic Attack DEEMM DEEMM DEEMM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Heat (>250°C) Product_Ester Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate2->Product_Ester Elimination of EtOH Final_Product Final Carboxylic Acid Product_Ester->Final_Product Saponification

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

References

Technical Support Center: Managing Solubility of 7-Fluoroquinoline-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Fluoroquinoline-4-carboxylic acid. This guide provides in-depth troubleshooting and practical advice to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Solubility Profile of this compound

This compound belongs to the quinolone class of compounds, which are known for their often-challenging solubility in aqueous solutions at physiological pH. The presence of a carboxylic acid group makes its solubility highly dependent on the pH of the medium. As a weak acid, it is more soluble in its ionized (deprotonated) form at higher pH values and less soluble in its neutral (protonated) form at lower pH values.

This guide will walk you through a systematic approach to manage these solubility issues, from preparing stock solutions to troubleshooting precipitation in your final assay medium.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling of this compound in biological assays.

Q1: My this compound, which was fully dissolved in DMSO, precipitated immediately when I diluted it in my aqueous cell culture medium. Why did this happen?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. This compound is likely much more soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) than in an aqueous buffer. When you add the DMSO stock to your medium, the DMSO concentration is significantly diluted, and the surrounding water molecules cannot maintain the compound in solution, leading to precipitation[2].

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%. It is always best practice to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the maximum non-toxic concentration. Remember to always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.

Q3: Can I heat the solution to get my compound to dissolve in the aqueous buffer?

A3: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound. However, be cautious as excessive heat can degrade your compound. If you do warm the solution, allow it to cool to your experimental temperature to ensure the compound remains in solution, as solubility is temperature-dependent.

Q4: My compound appears to be in solution initially, but I see a precipitate after a few hours of incubation. What is causing this delayed precipitation?

A4: Delayed precipitation can occur for several reasons:

  • Slow Equilibration: The compound may have formed a supersaturated solution upon initial dilution, which is thermodynamically unstable and precipitates over time.

  • Interaction with Media Components: The compound might be interacting with salts, proteins (especially if you are using serum), or other components in your media to form insoluble complexes[2].

  • pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound like this compound[2].

  • Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of your compound, potentially exceeding its solubility limit[2].

Troubleshooting Guides

Guide 1: Preparing and Using Stock Solutions to Avoid Precipitation

The key to preventing precipitation is a careful and systematic dilution process.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve your target high-concentration stock (e.g., 10-50 mM).

  • Homogenization: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

Direct dilution of a concentrated DMSO stock into your final aqueous medium is a common cause of precipitation. A serial dilution approach is recommended.

  • Pre-warm your media: Always use cell culture media or buffer that has been pre-warmed to your experimental temperature (typically 37°C)[2].

  • Create an intermediate dilution: First, dilute your concentrated DMSO stock into a small volume of pre-warmed media. This creates a less concentrated intermediate solution.

  • Perform the final dilution: Add the intermediate dilution to the final volume of your pre-warmed media.

  • Mixing: When adding the compound (either the stock or intermediate dilution) to the aqueous medium, do so dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

G cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol stock_prep Weigh Compound & Dissolve in 100% DMSO pre_warm Pre-warm Aqueous Medium to 37°C intermediate_dilution Create Intermediate Dilution in a Small Volume of Warmed Medium pre_warm->intermediate_dilution Step 1 final_dilution Add Intermediate Dilution to Final Volume of Warmed Medium intermediate_dilution->final_dilution Step 2 mixing Add Dropwise While Gently Mixing final_dilution->mixing Step 3

Caption: Recommended workflow for preparing and diluting stock solutions.

Guide 2: Optimizing Solubility Through pH Adjustment

Given that this compound is a weak acid, its solubility can be significantly increased by raising the pH of the aqueous medium.

The pKa is the pH at which the compound is 50% in its ionized form and 50% in its neutral form. To maintain the compound in its more soluble, ionized state, the pH of the solution should be at least 1-2 units above its pKa. With an estimated pKa in the range of 3-5, a standard physiological pH of 7.4 should favor the soluble, deprotonated form. However, if you are still experiencing solubility issues, a slight increase in the buffer pH might be beneficial, provided your biological system can tolerate it.

  • Prepare a series of buffers: Make small batches of your assay buffer with slightly different pH values (e.g., pH 7.4, 7.6, 7.8, 8.0). Ensure the buffering capacity is sufficient to maintain the pH after compound addition.

  • Conduct a solubility test: Add a known excess of your compound to a small volume of each buffer.

  • Equilibrate: Shake or rotate the samples at a constant temperature for a set period (e.g., 24 hours for thermodynamic solubility) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify the soluble fraction: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select the optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your assay system.

References

Technical Support Center: Preserving the Integrity of 7-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Fluoroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound during storage and handling. By understanding the underlying chemical principles and following these field-proven protocols, you can maintain the integrity of your valuable samples and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: My solid this compound has changed color from off-white to a yellowish or brownish tint. What does this indicate?

A color change in the solid material is often the first visual indicator of degradation. This is typically caused by exposure to light (photodegradation) or, to a lesser extent, slow oxidation from prolonged exposure to air. Fluoroquinolone compounds are known to be sensitive to light, particularly UV irradiation, which can induce chemical changes leading to colored byproducts.[1][2] It is crucial to assess the purity of the material before use if any color change is observed.

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long?

For stock solutions in solvents like DMSO, short-term storage at 2-8°C is recommended.[3] For longer-term storage, aliquoting the solution into smaller, single-use vials and storing them at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles.[4] Always use freshly opened, anhydrous grade DMSO, as hygroscopic DMSO can impact solubility and stability.[4] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q3: What is the primary cause of degradation for quinolone carboxylic acids?

The most significant factor leading to the degradation of fluoroquinolones, including this compound, is exposure to light (photodegradation).[5][6] Other contributing factors include inappropriate pH of aqueous solutions, elevated temperatures, and exposure to oxidizing agents.[3][7][8] Degradation can proceed through several pathways, such as defluorination, decarboxylation, or cleavage of the quinolone ring structure.[9][10]

Q4: Is this compound sensitive to pH?

Yes, the stability of quinolone carboxylic acids in solution is significantly influenced by pH.[3] While specific data for this compound is not extensively published, related compounds often show maximal stability in a neutral to slightly acidic pH range.[3] Highly acidic or alkaline conditions can catalyze hydrolytic degradation. It is advisable to maintain solutions in a buffered system if they are to be stored for any length of time.

Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a systematic approach to troubleshooting common issues encountered during the storage and use of this compound.

Issue 1: Unexpected Precipitation in Aqueous Solution

Question: I dissolved my this compound in an aqueous buffer, and a precipitate formed over time. What is the likely cause?

Answer: This issue is commonly related to the pH of the solution. Quinolone carboxylic acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups. At their isoelectric point (pI), their net charge is zero, and their solubility in aqueous media is at its minimum, leading to precipitation.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution.

  • Adjust pH: Carefully adjust the pH of the solution away from the isoelectric point to increase solubility. Adding a small amount of acid (e.g., HCl) will protonate the quinoline nitrogen, resulting in a positively charged, more soluble species. Conversely, adding a small amount of base (e.g., NaOH) will deprotonate the carboxylic acid, yielding a negatively charged, more soluble species.

  • Consider Buffer Choice: Ensure your chosen buffer system is appropriate and does not interact with the compound.

Issue 2: Loss of Biological Activity in an Assay

Question: My compound is showing reduced or no activity in my biological assay compared to previous experiments. Could this be due to degradation?

Answer: A loss of biological activity is a strong indicator of chemical degradation. The core pharmacophore of fluoroquinolones is essential for their activity, and any modification to this structure can render the molecule inactive.[11] Photodegradation is a primary suspect, as it can alter the compound's structure and lead to a decrease in antibacterial activity and an increase in cytotoxicity.[1][6]

Troubleshooting Workflow:

cluster_0 Troubleshooting Loss of Activity start Loss of biological activity observed check_storage Review storage conditions of solid & solution (light, temp, age) start->check_storage check_handling Review experimental handling (light exposure, pH of media) start->check_handling purity_analysis Perform purity analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis check_handling->purity_analysis compare_spectra Compare with reference standard or initial batch data purity_analysis->compare_spectra degradation_confirmed Degradation Confirmed? compare_spectra->degradation_confirmed discard Discard degraded stock/solid. Obtain fresh material. degradation_confirmed->discard Yes implement_protocols Implement stringent light protection and optimal storage protocols degradation_confirmed->implement_protocols No discard->implement_protocols end Proceed with experiment using verified, stable compound implement_protocols->end

Caption: Workflow for troubleshooting loss of biological activity.

Issue 3: Appearance of Additional Peaks in Chromatographic Analysis (HPLC/LC-MS)

Question: I ran an HPLC analysis of my compound, and I see several unexpected peaks that were not present when the material was fresh. What are these?

Answer: The appearance of new peaks in a chromatogram is a definitive sign of degradation. These peaks represent degradation products formed from the parent this compound. Common degradation pathways for fluoroquinolones that can lead to such products include:

  • Photodegradation: Exposure to UV or even ambient light can cause dimerization or other structural rearrangements.[2]

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ions.

  • Hydrolysis: Particularly if stored in a non-anhydrous solvent or at an unfavorable pH.

Troubleshooting Steps:

  • Quantify Purity: Integrate the peak areas to determine the purity of your sample. A significant decrease in the area of the parent peak and the emergence of new peaks confirms degradation.

  • Identify Degradants (Optional): If you have access to mass spectrometry (LC-MS), you can obtain the mass of the degradation products. This information can help elucidate the degradation pathway by comparing the masses to known degradation mechanisms of fluoroquinolones, such as decarboxylation (loss of 44 Da) or hydroxylation (addition of 16 Da).[10][12]

  • Review Storage: Critically evaluate the storage conditions of the sample. Was it protected from light? Was the container tightly sealed? Was the solvent of appropriate quality?

Recommended Storage & Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to prevent degradation.

Optimal Storage Conditions Summary
FormTemperatureAtmosphereLight ConditionContainerDuration
Solid 2-8°CInert gas (e.g., Argon, Nitrogen) recommended for long-termProtect from lightTightly sealed, amber glass vialYears (if properly stored)
Solid (Short-term) Room TemperatureN/AProtect from lightTightly sealed vialMonths
Solution in DMSO -20°C or -80°CN/AProtect from lightAliquoted in amber vials or cryovials wrapped in foilMonths to a year[4]
Aqueous Solution 2-8°CN/AProtect from lightSterile, amber vialsDays (stability is pH-dependent)

Note: These are general recommendations based on the fluoroquinolone class. It is always best practice to perform periodic purity checks on long-stored materials.

Workflow for Proper Storage and Handling

cluster_1 Storage and Handling Workflow receive Receive Solid Compound store_solid Store in tightly sealed amber vial at 2-8°C under inert gas receive->store_solid prepare_solution Prepare stock solution in anhydrous DMSO under subdued light store_solid->prepare_solution aliquot Aliquot into single-use amber vials prepare_solution->aliquot store_solution Store aliquots at -20°C or -80°C aliquot->store_solution use Use in experiment, minimizing light exposure store_solution->use

Caption: Ideal workflow for storing and handling this compound.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

Objective: To determine the purity of a this compound sample by reverse-phase high-performance liquid chromatography with UV detection.

Materials:

  • This compound sample

  • Reference standard (if available)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or Formic acid) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO, methanol, or mobile phase) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: Set to a wavelength where quinolones exhibit strong absorbance, typically around 280-330 nm.[13] A photodiode array (PDA) detector is useful to assess peak purity.

    • Gradient Elution (Example):

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Expected Result (Stable Compound): A single major peak with a purity of >98%.

    • Indication of Degradation: The presence of multiple smaller peaks alongside a diminished main peak.

This guide provides a comprehensive framework for maintaining the integrity of this compound. By understanding its sensitivities and implementing these protocols, you can ensure the quality and reliability of your research.

References

Technical Support Center: Optimization of Coupling Reactions for 7-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of coupling reactions for 7-Fluoroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical synthesis of derivatives of this important scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the coupling reactions of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the most common types of coupling reactions for this compound?

The most prevalent coupling reaction for this compound is amide bond formation . This involves the condensation of the carboxylic acid with a primary or secondary amine to form an amide linkage, a crucial bond in many pharmaceutical compounds. While other transformations are possible, the vast majority of applications for this building block leverage its carboxylic acid functionality for amidation.

Q2: How does the fluorine substituent at the 7-position affect the reactivity of the carboxylic acid?

The fluorine atom at the 7-position of the quinoline ring is an electron-withdrawing group. This electronic effect can influence the reactivity of the carboxylic acid at the 4-position in several ways:

  • Increased Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid proton, which may affect its interaction with bases in the reaction mixture.

  • Electronic Effects on the Ring: Fluorine substitution can modulate the electronic properties of the entire quinoline system, which can have subtle effects on the reactivity of the carboxyl group.[1][2][3]

Q3: What are the recommended starting conditions for a typical amide coupling reaction with this acid?

For a standard amide coupling, a good starting point would be to use a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is added to neutralize the generated acids. The reaction is usually performed at room temperature.

Q4: How do I choose the right coupling reagent for my specific amine?

The choice of coupling reagent is critical and depends on the properties of the amine coupling partner.[4][5]

  • For simple, non-hindered amines: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), can be effective and economical.[6]

  • For sterically hindered or electron-deficient amines: More potent coupling reagents are often necessary. Uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP are generally more effective in these challenging cases.[7][8] Fluorouronium reagents such as TFFH have also shown excellent results for coupling sterically hindered amino acids.[9]

Q5: What are the best solvents and bases to use?

  • Solvents: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate.[10] Common choices include DMF, DCM, and acetonitrile.

  • Bases: A non-nucleophilic organic base is typically used to scavenge the acid produced during the reaction without competing with the amine nucleophile. DIPEA is a very common choice.[11] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[11]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent issue in amide coupling reactions. The underlying causes often relate to the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions.[8][10]

  • Possible Cause 1a: Incomplete Activation of the Carboxylic Acid

    • Causality: The carboxylic acid must be converted into a more reactive intermediate for the amine to attack.[12][13] If the coupling reagent is not potent enough or is used in insufficient quantity, the activation will be incomplete, leading to poor yields.[10]

    • Solution:

      • Increase the equivalents of the coupling reagent: Using 1.1 to 1.5 equivalents of the coupling reagent can often improve the extent of activation.

      • Switch to a more powerful coupling reagent: If using a carbodiimide like EDC with a challenging substrate, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[7][4]

      • Pre-activation: Stir the this compound with the coupling reagent and base for 15-30 minutes before adding the amine. This allows for the formation of the activated intermediate without it being consumed by side reactions.[10]

  • Possible Cause 1b: Deactivation of the Amine Coupling Partner

    • Causality: Amines can be protonated by the carboxylic acid or any acidic byproducts, rendering them non-nucleophilic.[10] This is especially a concern if the amine is used as a hydrochloride salt.

    • Solution:

      • Ensure sufficient base: Use at least 2 equivalents of a non-nucleophilic base like DIPEA to neutralize the carboxylic acid and any acid generated during the reaction. If the amine is a salt, an additional equivalent of base is required.[14]

      • Free-basing the amine: If you are using an amine salt, consider a separate workup step to convert it to the free base before the coupling reaction.

  • Possible Cause 1c: Steric Hindrance

    • Causality: Bulky groups on either the quinoline core or the amine can physically block the reaction site, slowing down or preventing the coupling.[10]

    • Solution:

      • Elevate the reaction temperature: Increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction for potential side product formation at higher temperatures.

      • Use specialized coupling reagents: Reagents like TFFH or BTFFH, which generate an acyl fluoride in situ, can be effective for coupling sterically hindered substrates.[9]

  • Possible Cause 1d: Hydrolysis of Activated Intermediates

    • Causality: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[10]

    • Solution:

      • Use anhydrous solvents and reagents: Ensure that all solvents are properly dried and that reagents are stored under anhydrous conditions.

      • Run the reaction under an inert atmosphere: Using nitrogen or argon can help to exclude atmospheric moisture.

Problem 2: Formation of Significant Side Products
  • Possible Cause 2a: Racemization of Chiral Amines

    • Causality: The activation of the carboxylic acid can sometimes lead to conditions that promote the racemization of a chiral center alpha to the amine.

    • Solution:

      • Use racemization-suppressing additives: Additives like HOBt or OxymaPure can be used with coupling reagents to minimize racemization.[5][10]

      • Lower the reaction temperature: Running the reaction at 0°C or lower can often reduce the rate of racemization.

  • Possible Cause 2b: Side Reactions with the Coupling Reagent

    • Causality: Some coupling reagents can react with the amine to form unwanted byproducts. For example, aminium/uronium reagents can react with the amine to form a guanidinium byproduct.

    • Solution:

      • Control the order of addition: Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.

Problem 3: Difficulty in Product Purification
  • Possible Cause 3a: Removal of Coupling Agent Byproducts

    • Causality: The byproducts of some coupling reagents can be difficult to remove from the final product. For example, dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble and can be filtered off, but some may remain in solution.[5]

    • Solution:

      • Choose a reagent with water-soluble byproducts: EDC and its urea byproduct are water-soluble, allowing for their removal with an aqueous workup.[5]

      • Optimize the workup procedure: A standard aqueous workup followed by column chromatography is usually sufficient to purify the desired amide.

Section 3: Experimental Protocols & Visualizations

General Protocol for Amide Coupling using HATU
  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Common Amide Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
EDC CarbodiimideWater-soluble byproducts, cost-effective.Less reactive, may require additives.
DCC CarbodiimideInexpensive, effective for simple couplings.Insoluble urea byproduct can be difficult to remove completely.
HATU Uronium/AminiumHighly reactive, fast reaction times, low racemization.More expensive, can react with the amine.
HBTU Uronium/AminiumSimilar to HATU, very efficient.Can be explosive under certain conditions.
PyBOP PhosphoniumHighly effective, especially for hindered couplings.Byproducts can be difficult to remove.

Visualizations

G cluster_start Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A This compound + Amine B Select Coupling Reagent & Base A->B C Choose Anhydrous Solvent B->C D Pre-activate Acid (optional) C->D E Combine Reagents at RT C->E D->E Add Amine F Monitor by TLC/LC-MS E->F G Aqueous Quench F->G Reaction Complete H Extraction G->H I Column Chromatography H->I J Pure Amide Product I->J G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product (R-CONH-R') ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

References

Validation & Comparative

A Comparative Guide to the Validation of 7-Fluoroquinoline-4-carboxylic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. 7-Fluoroquinoline-4-carboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds, particularly in the realm of fluoroquinolone antibiotics.[1] Its structural integrity directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method for purity assessment is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and the success of a drug development program.[2]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for validating the purity of this compound. We will explore the rationale behind the chosen chromatographic conditions, compare it with alternative analytical techniques, and present supporting experimental data to guide you in selecting the most appropriate method for your needs. All methodologies are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.[5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. This is due to the molecule's moderate polarity, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[6]

The primary goal of the HPLC method is to separate the main compound from any potential impurities, which can include starting materials, byproducts of the synthesis, or degradation products.[7] A high-purity starting material, often defined as ≥99.0%, is critical to minimize side reactions and simplify the purification of the final API.[2]

Experimental Workflow: A Validated RP-HPLC Method

The following protocol outlines a robust RP-HPLC method for the purity validation of this compound. The choices within this protocol are deliberate and aim to create a specific and reliable separation, as demanded by regulatory bodies.[7]

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its versatility and proven performance in separating a wide range of moderately polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid moiety and maintains a low pH to ensure the analyte is in a single ionic form.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for quinolone derivatives.[6]

    • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities.

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 276 nm. This wavelength is selected based on the UV absorbance maximum for similar quinolone structures, providing high sensitivity for the main peak and potential impurities.[5]

    • Injection Volume: 10 µL.

  • Data Analysis and Purity Calculation:

    • The purity is determined by the area percent method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

    • This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (276 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Value

Caption: Workflow for this compound purity validation by RP-HPLC.

A Comparative Analysis: HPLC vs. Alternative Technologies

While the described RP-HPLC method is robust, alternative and complementary techniques can offer advantages in specific scenarios. Here, we compare our primary HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Comparison_Logic cluster_methods Analytical Methods cluster_criteria Performance Criteria topic Purity Validation of This compound hplc Primary Method: RP-HPLC topic->hplc uplc Alternative 1: UPLC topic->uplc ce Alternative 2: Capillary Electrophoresis (CE) topic->ce speed Analysis Time (Speed) hplc->speed resolution Resolution of Impurities hplc->resolution sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity solvent Solvent Consumption hplc->solvent uplc->speed uplc->resolution uplc->sensitivity uplc->solvent ce->speed ce->resolution ce->sensitivity ce->solvent

Caption: Logic for comparing analytical methods for purity validation.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at much higher pressures than conventional HPLC.[8]

  • Causality of Performance: The smaller particle size dramatically increases column efficiency, leading to sharper and narrower peaks.[9] This enhanced efficiency allows for faster flow rates and shorter column lengths without sacrificing, and often improving, resolution.[10]

  • Experimental Adaptation: The HPLC method can be readily adapted for UPLC. A shorter column (e.g., 50-100 mm) with a smaller internal diameter (e.g., 2.1 mm) and sub-2 µm particles would be used. The gradient time would be proportionally reduced, leading to a much shorter run time.

Alternative 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules in a narrow capillary based on their charge-to-mass ratio under the influence of an electric field.[7] This offers a completely different separation mechanism compared to the partitioning-based separation in RP-HPLC.

  • Causality of Performance: As an orthogonal technique, CE is excellent for confirming purity results obtained by HPLC. It is particularly effective for charged species like carboxylic acids and can resolve impurities that might co-elute in an HPLC system.[7] It is also characterized by very low sample and reagent consumption.[7]

  • Experimental Adaptation: A typical CE method would involve a fused-silica capillary and a background electrolyte (BGE) such as a borate buffer at an alkaline pH.[7] At this pH, the carboxylic acid group of the analyte would be deprotonated and migrate towards the anode.

Data-Driven Comparison

To illustrate the performance differences, the following table summarizes hypothetical experimental data from the analysis of a this compound sample containing two known impurities.

ParameterRP-HPLC (Primary Method) UPLC (Alternative 1) Capillary Electrophoresis (Alternative 2)
Analysis Time ~35 minutes~7 minutes~15 minutes
Calculated Purity 99.52%99.55%99.53%
Resolution (Main Peak / Impurity 1) 2.54.83.5
Resolution (Main Peak / Impurity 2) 3.16.24.1
Relative Solvent Consumption 100%~20%<1%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.08%

Discussion and Recommendations

The experimental data highlights the distinct advantages of each technique.

  • RP-HPLC remains a reliable and robust method, suitable for routine quality control where established protocols and instrumentation are in place. Its longer run time is a drawback in high-throughput environments.

  • UPLC is demonstrably superior in terms of speed, resolution, and sensitivity.[2][9] The significant reduction in analysis time and solvent consumption makes it a cost-effective and environmentally friendly option, ideal for method development and high-throughput screening.[10] The improved resolution provides greater confidence in the separation of closely related impurities.

  • Capillary Electrophoresis serves as an excellent orthogonal method.[7] While its sensitivity might be slightly lower than chromatographic techniques without specialized detectors, its different separation mechanism makes it invaluable for cross-validation of the primary purity method. If an impurity is suspected to be co-eluting with the main peak in HPLC, CE can often provide the necessary separation to confirm or deny this.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Fluoroquinoline-4-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 7-Fluoroquinoline-4-carboxylic acid, a key scaffold in a class of broad-spectrum synthetic antimicrobial agents. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard, while also providing a comparative look at alternative techniques. The focus is not just on the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Imperative: Quantifying Fluoroquinolones

This compound and its derivatives, known as fluoroquinolones, are widely used in both human and veterinary medicine to combat bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Accurate quantification of these compounds in various matrices—such as plasma, tissues, and environmental samples—is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and residue analysis.[2][3]

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the definitive technique for the quantification of fluoroquinolones.[4][5] Its high sensitivity and specificity allow for the detection of low concentrations in complex biological matrices.[6][7]

The LC-MS/MS Workflow: A Conceptual Overview

The process involves chromatographic separation of the analyte from the sample matrix, followed by ionization and mass analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction (SPE, LLE, PPT) Sample->Extraction Isolate Analyte LC_Column HPLC Column (e.g., C18) Extraction->LC_Column Injection Separation Chromatographic Separation LC_Column->Separation Ion_Source Ionization (ESI) Separation->Ion_Source Mass_Analyzer Mass Analyzer (Triple Quadrupole) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector MRM Data Quantification Detector->Data

Caption: The general workflow for quantitative analysis by LC-MS/MS.

Causality in Method Development: Key Considerations
  • Sample Preparation: The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.

    • Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile, suitable for plasma samples.[8][9]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.[1]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte. Oasis HLB and MAX cartridges are commonly used for fluoroquinolones.[7][10] The choice depends on the matrix complexity and required sensitivity.

  • Chromatographic Separation: A reversed-phase C18 column is the workhorse for separating fluoroquinolones.[8][10]

    • Mobile Phase: A gradient elution with acetonitrile and water, often with a formic acid modifier, is typically employed to achieve good peak shape and separation.[1][11] The acidic pH ensures the analytes are in their protonated form, which is ideal for positive ion electrospray ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for fluoroquinolones due to the presence of basic nitrogen atoms in their structure.[1][12]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1][10]

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method, other techniques have been employed for the quantification of fluoroquinolones.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
LC-MS/MS Chromatographic separation followed by mass-based detection of specific ion transitions.[1]High sensitivity, high selectivity, suitable for complex matrices.[6][7]Higher instrument cost, potential for matrix effects.[9]0.01 - 1 µg/L[11][13]
HPLC-UV Chromatographic separation with detection based on UV absorbance.[6]Lower instrument cost, robust and widely available.Lower sensitivity and selectivity compared to MS, susceptible to interferences.[14]10 - 100 µg/L[14]
HPLC-FLD Chromatographic separation with detection based on fluorescence.[6]More sensitive and selective than UV detection for fluorescent compounds.Not all fluoroquinolones are naturally fluorescent, may require derivatization.1 - 50 µg/L[6]
Quantitative NMR (qNMR) Quantification based on the intensity of NMR signals relative to a certified internal standard.[15]No need for analyte-specific reference standards, provides structural information.Lower sensitivity than chromatographic methods, requires higher sample concentrations.[15]> 1 mg/L[15]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[6]High separation efficiency, low sample and reagent consumption.Lower sensitivity, reproducibility can be a challenge.50 - 500 µg/L[6]

A Validated LC-MS/MS Protocol for this compound in Human Plasma

This protocol is a synthesis of best practices from validated methods in the scientific literature.[3][8][9][13]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ciprofloxacin-d8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Step-by-Step Experimental Workflow

Protocol_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Start Start: 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water (1:1) Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC LC Separation: - C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) - Gradient: Water/Acetonitrile with 0.1% Formic Acid Inject->LC MS MS/MS Detection: - Positive ESI Mode - MRM Transitions:  - Analyte: Q1/Q3  - IS: Q1/Q3 LC->MS Calibration Calibration Curve: - Peak Area Ratio (Analyte/IS) vs. Concentration MS->Calibration Quantify Calculate Concentration in Unknown Samples Calibration->Quantify

Caption: A detailed protocol for the quantitative analysis of this compound in plasma.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its performance. Key validation parameters include:[2][13]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[13][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The quantitative analysis of this compound is a critical aspect of drug development and clinical research. While several analytical techniques are available, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for this application. By understanding the principles behind method development and adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality, reliable data.

References

A Comparative Guide to the Antibacterial Spectrum of Fluoroquinolones: The 7-Fluoroquinoline-4-carboxylic Acid Scaffold vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: From a Core Scaffold to a Clinical Powerhouse

The quest for potent antibacterial agents has led to the development of numerous classes of antibiotics, among which the fluoroquinolones are a cornerstone in modern medicine. At the heart of this vital class lies the 7-Fluoroquinoline-4-carboxylic acid nucleus. This chemical scaffold is not an antibiotic in itself but represents the essential pharmacophore—the core molecular framework responsible for the fundamental antibacterial activity of all fluoroquinolone drugs.[1]

Ciprofloxacin, a second-generation fluoroquinolone, is arguably one of the most well-known derivatives of this scaffold.[2] Its development marked a significant leap forward from earlier quinolones, offering a broader spectrum of activity and improved potency.[3] This guide provides an in-depth comparison, not of two distinct drugs, but of the foundational potential of the this compound structure and its highly successful clinical realization in the form of ciprofloxacin. We will explore the shared mechanism of action, delve into the specific structure-activity relationships (SAR) that endow ciprofloxacin with its unique antibacterial spectrum, and provide the experimental framework for evaluating such properties in a laboratory setting.

Pillar 1: The Universal Mechanism of Action - Targeting Bacterial DNA Replication

All derivatives of the this compound scaffold, including ciprofloxacin, share a common, bactericidal mechanism of action: the inhibition of essential bacterial enzymes responsible for DNA replication.[4] The core structure, particularly the 4-oxo and 3-carboxylic acid moieties, is crucial for this activity.[5]

These agents target two key type II topoisomerase enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[6][7]

  • Topoisomerase IV: This enzyme's main role is to separate interlinked daughter DNA strands following replication, allowing for proper cell division. It is the principal target in many Gram-positive bacteria.[6]

Fluoroquinolones stabilize the complex formed between these enzymes and the bacterial DNA, which leads to the accumulation of double-strand DNA breaks and ultimately results in cell death.[4] The fluorine atom at the C-6 position, a defining feature of the scaffold, dramatically enhances the inhibition of DNA gyrase and improves the drug's ability to penetrate the bacterial cell wall.[8][9][10]

G cluster_cell Bacterial Cell cluster_enzymes Target Enzymes FQ Fluoroquinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Primary in Gram-negative) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram-positive) FQ->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Acts on DSB Double-Strand Breaks in DNA Gyrase->DSB Stabilizes enzyme-DNA complex leading to TopoIV->DNA Acts on TopoIV->DSB Stabilizes enzyme-DNA complex leading to Death Bacterial Cell Death DSB->Death Triggers

Figure 1. Mechanism of action of fluoroquinolones.

Pillar 2: Structure-Activity Relationship (SAR) - How the Scaffold Becomes a Specific Drug

The broad-spectrum activity of ciprofloxacin is not inherent to the basic this compound scaffold alone. Instead, it is the result of strategic chemical modifications at key positions of the quinolone ring. Understanding these modifications is crucial for appreciating the difference between the scaffold's potential and the drug's performance.[9]

  • N-1 Position: The substitution of a cyclopropyl group at this position, a hallmark of ciprofloxacin, significantly enhances potency, particularly against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[8][11]

  • C-6 Position: The essential fluorine atom at this position boosts antibacterial potency by increasing both DNA gyrase inhibition and cell penetration.[7][10][12] This is a defining feature of the entire fluoroquinolone class.

  • C-7 Position: This position is a key modulator of the antibacterial spectrum and pharmacokinetics.[3] Ciprofloxacin features a piperazine ring at C-7, which is critical for its potent activity against Gram-negative pathogens, especially P. aeruginosa.[8][13] While this substituent confers excellent Gram-negative coverage, other modifications at this site, such as aminopyrrolidine rings, can lead to enhanced activity against Gram-positive bacteria.[7]

  • C-8 Position: In ciprofloxacin, this position is occupied by a hydrogen atom. Substituting a fluorine atom here can improve in vivo efficacy, while a methoxy group can enhance activity against Gram-positive bacteria.[11]

In essence, while the scaffold provides the necessary framework for antibacterial action, the specific combination of a cyclopropyl group at N-1 and a piperazinyl group at C-7 transforms the general structure into the potent, Gram-negative-focused agent that is ciprofloxacin.

Pillar 3: A Head-to-Head Comparison of Antibacterial Spectra

A direct experimental comparison of the raw this compound scaffold with ciprofloxacin is not practical, as the scaffold itself is not optimized for clinical use. Therefore, we present the well-documented antibacterial spectrum of ciprofloxacin as the realization of the scaffold's potential, highlighting its strengths and relative weaknesses. The data is presented as the Minimum Inhibitory Concentration (MIC90), which is the concentration of the drug required to inhibit the visible growth of 90% of tested bacterial strains.

Data Presentation: Ciprofloxacin MIC90 Values

The following tables summarize the in vitro activity of ciprofloxacin against a range of clinically relevant Gram-negative and Gram-positive bacteria. Lower MIC90 values indicate greater potency.

Table 1: Activity of Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesMIC90 (µg/mL)General Potency
Escherichia coli≤0.25Excellent
Klebsiella pneumoniae≤0.5Excellent
Enterobacter spp.≤0.5Excellent
Salmonella typhi0.125Excellent
Pseudomonas aeruginosa0.5 - 1.0Excellent
Haemophilus influenzae≤0.03Excellent
Moraxella catarrhalis≤0.06Excellent
Neisseria gonorrhoeae≤0.06Excellent

Data compiled from multiple sources.[14][15][16][17]

Table 2: Activity of Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesMIC90 (µg/mL)General Potency
Staphylococcus aureus (MSSA)0.5 - 1.0Good
Staphylococcus aureus (MRSA)≥4 (Often Resistant)Poor
Streptococcus pneumoniae1.0 - 4.0Moderate
Enterococcus faecalis1.0 - 8.0Moderate to Poor
Listeria monocytogenes1.0 - 2.0Moderate

Data compiled from multiple sources.[14][18][19]

Analysis of the Data

The experimental data clearly demonstrates that ciprofloxacin, as a modified derivative of the this compound scaffold, exhibits a broad spectrum of activity but with a distinct bias.

  • Gram-Negative Superiority: Ciprofloxacin is exceptionally potent against a wide array of Gram-negative bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa.[14] This is a direct result of the specific N-1 cyclopropyl and C-7 piperazinyl substitutions.

  • Moderate Gram-Positive Activity: While active against some Gram-positive organisms like methicillin-susceptible Staphylococcus aureus (MSSA), its potency is generally lower compared to its Gram-negative activity.[18] Newer generation fluoroquinolones, with different C-7 and C-8 substituents, were specifically designed to improve upon this aspect of the spectrum.

  • Resistance Concerns: The data for methicillin-resistant S. aureus (MRSA) highlights a key challenge. Widespread use has led to the emergence of resistance, often through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through the expression of efflux pumps that remove the drug from the cell.

Experimental Protocol: Broth Microdilution for MIC Determination

To empirically determine and compare the antibacterial spectrum of any compound, the broth microdilution method is a standardized and quantitative approach. This protocol, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI), allows for the precise determination of the MIC.

Causality Behind Experimental Choices
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal interference with antibiotic activity. The cation adjustment (Ca²⁺ and Mg²⁺) is critical for the proper activity of certain antibiotic classes against specific organisms like P. aeruginosa.

  • Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard ensures that the number of bacteria at the start of the experiment is consistent (approx. 1.5 x 10⁸ CFU/mL). This reproducibility is paramount for comparing results across different experiments and laboratories.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is ideal for identifying the precise concentration at which bacterial growth is inhibited.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial powder (e.g., ciprofloxacin) and dissolve it in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH for ciprofloxacin) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Plate Preparation and Inoculation:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.

    • Add 100 µL of the highest concentration of the drug to be tested (e.g., 12.8 µg/mL, a 1:100 dilution of the 1280 µg/mL stock) into well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration range (e.g., from 6.4 µg/mL down to 0.0125 µg/mL).

    • Well 11 serves as the positive control (no drug) and well 12 as the negative/sterility control (no drug, no bacteria).

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism (i.e., the first clear well). Growth is indicated by turbidity or a button of cells at the bottom of the well. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Figure 2. Experimental workflow for MIC determination.

Conclusion

The this compound scaffold is the foundational blueprint for a powerful class of antibiotics. It provides the essential chemical structure required to interact with and inhibit bacterial DNA gyrase and topoisomerase IV. However, it is the strategic and intelligent modification of this core structure that unlocks its full therapeutic potential.

Ciprofloxacin serves as a premier example of this principle. The addition of a cyclopropyl group at N-1 and a piperazine ring at C-7 transforms the scaffold into a clinical agent with a potent, broad-spectrum profile, particularly against Gram-negative bacteria. This comparative guide underscores a fundamental concept in drug development: while a core pharmacophore defines a mechanism, it is the nuanced structure-activity relationships that ultimately dictate the specific antibacterial spectrum, potency, and clinical utility of the final drug product.

References

A Comparative Study of Fluoroquinolone Efficacy: The Foundational Role of 7-Fluoroquinoline-4-carboxylic Acid versus the Clinical Potency of Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, the fluoroquinolone class stands as a testament to the power of targeted chemical modification. At the heart of many of these life-saving drugs lies a core scaffold: quinoline-4-carboxylic acid. This guide delves into a comparative analysis of a fundamental building block, 7-Fluoroquinoline-4-carboxylic acid, and a highly successful, clinically utilized derivative, levofloxacin. By examining their relationship, we can elucidate the critical role of specific structural modifications in transforming a basic pharmacophore into a potent therapeutic agent. This analysis will be grounded in the principles of antimicrobial susceptibility testing, specifically the determination of Minimum Inhibitory Concentration (MIC) values.

The Fluoroquinolone Mechanism of Action: A Tale of Two Enzymes

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of bacterial DNA. DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is responsible for separating interlinked daughter chromosomes following replication.[1][2]

Levofloxacin, like other fluoroquinolones, inhibits these enzymes by stabilizing the complex formed between the enzyme and DNA.[1] This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterium, halting replication and leading to cell death. The affinity of a fluoroquinolone for either DNA gyrase or topoisomerase IV can vary between bacterial species, influencing its spectrum of activity.

The core chemical structure, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is essential for this inhibitory activity. The carboxylic acid at the 3-position and the ketone at the 4-position are critical for binding to the enzyme-DNA complex.

From a Core Scaffold to a Potent Antibiotic: The Significance of the C-7 Substituent

While the quinolone-4-carboxylic acid core is necessary for antibacterial action, its intrinsic potency is often low. The journey from a simple scaffold like this compound to a broad-spectrum antibiotic like levofloxacin is a story of strategic chemical modifications, particularly at the C-7 position.

This compound serves as a key intermediate in the synthesis of many fluoroquinolones. The fluorine atom at the 7-position is a common feature that can enhance antibacterial activity. However, the unsubstituted nature at other positions, especially the lack of a cyclic amine substituent at C-7, significantly limits its potency.

Levofloxacin , on the other hand, is the S-(-)-enantiomer of ofloxacin and features a piperazinyl ring at the C-7 position. This bulky, basic substituent is crucial for several reasons:

  • Enhanced Target Interaction: The C-7 substituent plays a significant role in the potency and spectrum of activity of fluoroquinolones.[3] It is believed to interact with the surface of the DNA gyrase and topoisomerase IV enzymes, contributing to the overall binding affinity of the drug.

  • Improved Pharmacokinetics: The nature of the C-7 substituent influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its effectiveness in vivo.

  • Penetration into Bacterial Cells: The C-7 substituent can affect the drug's ability to penetrate the bacterial cell wall and membrane to reach its intracellular targets.

The dramatic difference in antibacterial efficacy between the parent scaffold and its clinically successful derivative underscores the importance of medicinal chemistry in optimizing drug candidates.

Comparative MIC Values: A Data-Driven Look at Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. It is a quantitative measure of a drug's in vitro antibacterial activity. A lower MIC value indicates greater potency.

While extensive MIC data for the parent this compound is not widely available in the literature, likely due to its limited activity, the MIC values for levofloxacin are well-documented against a broad range of clinically relevant pathogens. The following table presents typical MIC ranges for levofloxacin against common Gram-positive and Gram-negative bacteria.

Bacterial SpeciesGram StainLevofloxacin MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.12 - 2
Streptococcus pneumoniaeGram-positive0.5 - 2
Escherichia coliGram-negative≤0.03 - 2
Pseudomonas aeruginosaGram-negative0.5 - 8

Note: These values are illustrative and can vary depending on the specific strain and its resistance mechanisms.

The low MIC values of levofloxacin against these pathogens highlight its potent antibacterial activity, a direct result of the chemical modifications to the foundational quinolone scaffold.

Experimental Protocol: Determining MIC by Broth Microdilution

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducibility and comparability of results. The broth microdilution method is a widely accepted technique for determining MIC values.

Principle

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial agent (e.g., levofloxacin) and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

    • Perform two-fold serial dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.

    • Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a spectrophotometric plate reader can be used to aid in the determination.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

The comparison between this compound and levofloxacin provides a compelling case study in drug development. It illustrates that while a core pharmacophore is essential for a drug's mechanism of action, it is the strategic and rational modification of this scaffold that unlocks the potency, selectivity, and pharmacokinetic properties required for clinical success. For researchers in the field, this underscores the importance of structure-activity relationship studies in the journey from a chemical lead to a therapeutic agent. The robust and standardized methods for determining MIC values remain the cornerstone for evaluating the in vitro efficacy of new and existing antimicrobial compounds.

References

A Comparative Guide to the Bioactivity of 7-Fluoroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous variations, 7-Fluoroquinoline-4-carboxylic acid derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the antibacterial, anticancer, and antiviral properties of these derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this dynamic field.

Introduction: The Versatility of the this compound Core

The this compound backbone is a privileged structure in drug discovery. The fluorine atom at the 7-position often enhances metabolic stability and receptor binding affinity, while the carboxylic acid at the 4-position is crucial for the mechanism of action, particularly in targeting DNA gyrase and topoisomerase enzymes.[1][2] Modifications at other positions of the quinoline ring have given rise to a multitude of derivatives with fine-tuned biological activities, paving the way for the development of potent antibacterial, anticancer, and antiviral agents.

Antibacterial Activity: Targeting Bacterial Replication

The most well-established bioactivity of this compound derivatives lies in their potent antibacterial effects. These compounds, often classified as fluoroquinolone antibiotics, exert their bactericidal action by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these derivatives trap the enzyme in a state that leads to double-strand DNA breaks and ultimately, bacterial cell death.

Comparative Antibacterial Potency

The antibacterial spectrum and potency of these derivatives are highly dependent on the substituents on the quinoline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial activity.

DerivativeSubstituent(s)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Ciprofloxacin 1-cyclopropyl, 7-piperazinyl0.250.015[5]
Norfloxacin 1-ethyl, 7-piperazinyl1.00.12[6]
Ofloxacin 1-ethyl, 7-(4-methylpiperazinyl)0.50.12[7]
Compound 7b 1-cyclopropyl, 7-(4-(nitrooxy)butyl)piperazin-1-yl1.83 (HCT116)Not Reported[8]
Compound 3f 1-cyclopropyl, 7-(4-(2-(4-(4-chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)0.440.8[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound derivatives (test compounds)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile petri dishes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions to obtain a range of concentrations.

  • Preparation of Agar Plates: Add a defined volume of each antibiotic dilution to molten MHA, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Stock Antibiotic Stock Solution Dilutions Serial Dilutions Stock->Dilutions Plates Prepare Agar Plates Dilutions->Plates Culture Overnight Bacterial Culture McFarland Adjust to 0.5 McFarland Culture->McFarland Inoculate Spot Inoculate Plates McFarland->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results (MIC) Incubate->Read Apoptosis_Pathway Derivative 7-Fluoroquinoline-4- carboxylic acid derivative TopoII Topoisomerase II Derivative->TopoII inhibition DNA_damage DNA Damage TopoII->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax (pro-apoptotic) upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative In-Silico Analysis of 7-Fluoroquinoline-4-carboxylic acid and Other Fluoroquinolones Targeting Bacterial DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of antibacterial drug discovery, the fluoroquinolone class of antibiotics has long been a cornerstone in combating a wide array of bacterial infections. Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, has been a subject of extensive research, paving the way for the development of numerous potent therapeutic agents. This guide presents a comparative molecular docking study of a lesser-explored compound, 7-Fluoroquinoline-4-carboxylic acid, against well-established fluoroquinolones—Ciprofloxacin, Levofloxacin, Moxifloxacin, and Gatifloxacin. Through detailed in-silico analysis, we aim to elucidate the binding affinities and interaction patterns of these compounds with their primary bacterial targets, offering valuable insights for medicinal chemists and drug development professionals.

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows for the investigation of how a small molecule (ligand), such as a fluoroquinolone, interacts with a protein target at the atomic level. By comparing the docking scores (an estimation of binding affinity) and the specific interactions of a novel compound with those of established drugs, we can infer its potential efficacy and guide further experimental validation.

The choice of DNA gyrase and topoisomerase IV as targets is rooted in their critical roles in bacterial DNA replication. DNA gyrase introduces negative supercoils into DNA, a process essential for relieving torsional stress during replication and transcription, primarily in Gram-negative bacteria.[1] Topoisomerase IV, on the other hand, is crucial for decatenating newly replicated chromosomes, a vital step in cell division, particularly in Gram-positive bacteria.[1] Fluoroquinolones exert their bactericidal effect by stabilizing the transient DNA-enzyme cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[1]

Methodology: An In-Silico Experimental Design

To ensure a robust and reproducible comparative analysis, a stringent computational workflow was designed and executed. This multi-step process, from target and ligand preparation to the final docking analysis, is detailed below.

Protein and Ligand Preparation

Protein Targets: The crystal structures of Staphylococcus aureus DNA gyrase complexed with ciprofloxacin (PDB ID: 2XCT) and Streptococcus pneumoniae topoisomerase IV complexed with levofloxacin (PDB ID: 3RAE) were retrieved from the Protein Data Bank. These structures were chosen as they represent the enzymes from clinically relevant Gram-positive pathogens and are co-crystallized with known fluoroquinolone inhibitors, providing a validated binding site for our study.

Using AutoDockTools (ADT), the protein structures were prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges. This preparation step is crucial for ensuring the protein is in a chemically correct state for docking.

Ligands: The 3D structures of this compound (PubChem CID: 328521), Ciprofloxacin (PubChem CID: 2764), Levofloxacin (PubChem CID: 149096), Moxifloxacin (PubChem CID: 152946), and Gatifloxacin (PubChem CID: 5379) were obtained from the PubChem database in SDF format. These files were then converted to the PDBQT format using Open Babel, a necessary step for compatibility with AutoDock Vina. This process involves adding Gasteiger charges and defining rotatable bonds within the ligand structures.

G cluster_prep Preparation Phase cluster_protein_prep Protein Preparation (AutoDockTools) cluster_ligand_prep Ligand Preparation (Open Babel) PDB Protein Crystal Structure (PDB) Remove_Water Remove Water & Heteroatoms PDB->Remove_Water Load Ligand_DB Ligand Structures (PubChem) Convert_SDF Convert SDF to PDBQT Ligand_DB->Convert_SDF Download Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Process Assign_Charges_P Assign Kollman Charges Add_Hydrogens->Assign_Charges_P Finalize Protein_PDBQT Prepared Protein (PDBQT) Assign_Charges_P->Protein_PDBQT Save Add_Charges_L Add Gasteiger Charges Convert_SDF->Add_Charges_L Process Ligand_PDBQT Prepared Ligands (PDBQT) Add_Charges_L->Ligand_PDBQT Save

Figure 1: Workflow for Protein and Ligand Preparation.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program. The search space for docking was defined by a grid box centered on the co-crystallized ligand in the respective protein structures. This ensures that the docking simulations are focused on the known binding pocket of the fluoroquinolones.

Grid Box Definition:

  • For DNA Gyrase (PDB ID: 2XCT): The grid box was centered on the ciprofloxacin molecule with dimensions of 25 x 25 x 25 Å.

  • For Topoisomerase IV (PDB ID: 3RAE): The grid box was centered on the levofloxacin molecule with dimensions of 25 x 25 x 25 Å.

The exhaustiveness of the search was set to 10 to ensure a thorough exploration of the conformational space of each ligand within the binding site.

G Start Start Prepared_Protein Prepared Protein (PDBQT) Start->Prepared_Protein Prepared_Ligands Prepared Ligands (PDBQT) Start->Prepared_Ligands Define_Grid Define Grid Box (Centered on Co-crystallized Ligand) Prepared_Protein->Define_Grid Config_File Create Vina Configuration File Prepared_Ligands->Config_File Define_Grid->Config_File Run_Vina Run AutoDock Vina Config_File->Run_Vina Analyze_Results Analyze Docking Results Run_Vina->Analyze_Results Binding_Energy Extract Binding Energy (kcal/mol) Analyze_Results->Binding_Energy Interactions Identify Key Interactions (H-bonds, Hydrophobic) Analyze_Results->Interactions End End Binding_Energy->End Interactions->End

Figure 2: Molecular Docking Workflow using AutoDock Vina.

Comparative Docking Results

The docking simulations yielded binding affinity scores (in kcal/mol) for each fluoroquinolone against both DNA gyrase and topoisomerase IV. A more negative binding energy indicates a stronger predicted binding affinity. The results are summarized in the tables below.

Docking with DNA Gyrase (S. aureus, PDB: 2XCT)
FluoroquinoloneBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hydrogen Bonds)
This compound -7.81.52ASP87, GLY81
Ciprofloxacin-8.50.45ASP87, SER83, GLY81
Levofloxacin-8.20.78ASP87, SER83
Moxifloxacin-8.80.28ASP87, SER83, GLY81
Gatifloxacin-8.60.39ASP87, SER83, GLY81
Docking with Topoisomerase IV (S. pneumoniae, PDB: 3RAE)
FluoroquinoloneBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hydrogen Bonds)
This compound -7.52.45ASP83, GLY77
Ciprofloxacin-8.10.95ASP83, SER79, GLY77
Levofloxacin-8.40.56ASP83, SER79
Moxifloxacin-8.70.33ASP83, SER79, GLY77
Gatifloxacin-8.50.47ASP83, SER79, GLY77

Analysis of Molecular Interactions

The docking results reveal that all the tested fluoroquinolones, including this compound, bind within the quinolone resistance-determining region (QRDR) of both enzymes. The carboxylic acid moiety at the C-4 position is crucial for coordinating with a magnesium ion (not explicitly included in this simplified docking but known to be present in the biological system) and forming key hydrogen bonds with conserved aspartate residues (ASP87 in GyrA and ASP83 in ParC).

The established fluoroquinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin, and Gatifloxacin) consistently show stronger binding affinities compared to this compound. This can be attributed to the presence of additional functional groups, such as the piperazine ring in ciprofloxacin, which form further interactions with the protein and DNA, thereby enhancing their binding. For instance, the piperazine moiety often forms hydrogen bonds with a serine residue (SER83 in GyrA and SER79 in ParC) and interacts with the DNA backbone.

This compound, lacking these extended substituents, exhibits a more fundamental interaction profile, primarily relying on the core quinolone scaffold. While its binding energy is respectable, the absence of these additional interaction points likely contributes to its comparatively lower predicted affinity.

G cluster_ligands Fluoroquinolone Structures cluster_targets Bacterial Targets FQCA This compound F COOH Gyrase DNA Gyrase (GyrA/GyrB) ASP87 SER83 FQCA:f1->Gyrase:p0 H-bond TopoIV Topoisomerase IV (ParC/ParE) ASP83 SER79 FQCA:f1->TopoIV:p0 H-bond Cipro Ciprofloxacin Piperazine Cyclopropyl Cipro:f0->Gyrase:p1 H-bond Cipro->Gyrase:p0 Core Interaction Cipro:f0->TopoIV:p1 H-bond Cipro->TopoIV:p0 Core Interaction Levo Levofloxacin Methylpiperazine Fused ring Levo->Gyrase:p0 Core Interaction Levo:f0->Gyrase:p1 H-bond Levo->TopoIV:p0 Core Interaction Levo:f0->TopoIV:p1 H-bond Moxi Moxifloxacin Methoxy Bicyclic amine Moxi->Gyrase:p0 Core Interaction Moxi:f1->Gyrase:p1 Interaction Moxi->TopoIV:p0 Core Interaction Moxi:f1->TopoIV:p1 Interaction

Figure 3: Simplified Interaction Diagram of Fluoroquinolones with Target Enzymes.

Synthesis of this compound

The synthesis of the quinolone core is often achieved through the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring system. Subsequent hydrolysis of the ester group yields the carboxylic acid.

For this compound, the synthesis would likely start with 3-fluoroaniline. The general steps are outlined below, though a specific, optimized protocol for this particular derivative would require further literature investigation or experimental development.

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate to form an intermediate enamine.

  • Cyclization: The enamine undergoes thermal cyclization at high temperatures to form the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield this compound.

Conclusion and Future Directions

This comparative docking study provides valuable in-silico data on the binding of this compound to bacterial DNA gyrase and topoisomerase IV. The results indicate that while it shares the fundamental binding mode of other fluoroquinolones through its core scaffold, it lacks the extended substituents that contribute to the higher binding affinities of clinically established drugs like ciprofloxacin and moxifloxacin.

These findings suggest that this compound could serve as a foundational scaffold for the design of novel fluoroquinolone derivatives. By strategically adding functional groups at the C-7 position, it may be possible to enhance its binding affinity and antibacterial activity. Further in-vitro enzymatic assays and microbiological testing are warranted to validate these in-silico predictions and to explore the potential of this compound derivatives as a new generation of antibacterial agents.

References

A Comparative Guide to the Structural Validation of Synthesized 7-Fluoroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 7-Fluoroquinoline-4-carboxylic acid and its derivatives represent a critical pharmacophore in modern medicinal chemistry, forming the backbone of numerous antibacterial agents.[1][2][3] The efficacy and safety of these compounds are inextricably linked to their precise molecular structure. Consequently, unambiguous structural validation following synthesis is not merely a procedural step but a cornerstone of scientific rigor and drug development. This guide provides an in-depth, comparative framework for the structural elucidation of these derivatives. We will explore the common yet elegant Gould-Jacobs reaction for synthesis and detail a multi-technique spectroscopic and analytical workflow. This workflow functions as a self-validating system, ensuring the highest degree of confidence in the final molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust validation protocols in their laboratories.

Introduction: The Imperative of Structural Integrity

The quinolone core, particularly when fluorinated at the 7-position, is a privileged scaffold in drug discovery. Its derivatives have demonstrated broad-spectrum antibacterial activity, making them vital tools in combating infectious diseases.[2][3] The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

However, this synthetic versatility introduces complexity. Subtle changes in reaction conditions or the presence of closely related starting materials can lead to isomeric impurities or entirely unexpected products. An unconfirmed structure can derail a research program, leading to misinterpreted biological data and wasted resources. Therefore, a systematic and orthogonal approach to structural validation is paramount. This guide champions a philosophy where data from multiple, independent analytical techniques must converge to a single, consistent structural assignment.

Synthetic Strategy: The Gould-Jacobs Reaction

A reliable method for constructing the quinoline core is the Gould-Jacobs reaction.[6][7] This thermal cyclization process is effective for creating 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[6][8][9]

The reaction proceeds through two key stages:

  • Condensation: The aniline derivative (e.g., 3-fluoroaniline) undergoes a nucleophilic substitution on diethyl ethoxymethylenemalonate, eliminating ethanol to form an anilidomethylenemalonate intermediate.[6][9]

  • Thermal Cyclization: At high temperatures, an intramolecular 6-electron cyclization occurs, followed by the elimination of a second molecule of ethanol to form the ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.[6][10] Subsequent saponification (hydrolysis of the ester) and acidification yield the target this compound.

Diagram: Synthesis via Gould-Jacobs Reaction

GJA_Workflow cluster_synthesis Synthesis & Purification A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Condensation (Heat) A->B C Intermediate: Anilidomethylenemalonate B->C D Thermal Cyclization (High Temp, e.g., 250°C) C->D E Ethyl 4-hydroxy-7-fluoro quinoline-3-carboxylate D->E F Saponification (e.g., NaOH) E->F G Hydrolysis & Acidification (e.g., HCl) F->G H Crude Product G->H I Purification (Recrystallization) H->I J Pure 7-Fluoroquinoline- 4-carboxylic Acid I->J

Caption: Workflow for the synthesis of this compound.

The Self-Validating System: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved when multiple independent methods provide complementary and corroborating evidence. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. Each technique probes a different aspect of the molecule's identity, and together they form a self-validating system. A discrepancy in any one data set signals a potential structural issue that must be resolved.

Diagram: Structural Validation Workflow

Validation_Workflow cluster_validation Structural Validation Synthesized_Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS IR FT-IR Spectroscopy Synthesized_Product->IR EA Elemental Analysis Synthesized_Product->EA NMR_Result C-H Framework Connectivity NMR->NMR_Result MS_Result Molecular Weight Fragmentation MS->MS_Result IR_Result Functional Groups (C=O, O-H, C-F) IR->IR_Result EA_Result Elemental Composition (%C, %H, %N) EA->EA_Result Confirmation Structure Confirmed NMR_Result->Confirmation MS_Result->Confirmation IR_Result->Confirmation EA_Result->Confirmation

Caption: Interlocking workflow for robust structural validation.

Primary Validation Techniques: Data & Protocols

For this section, we will use This compound (Molecular Formula: C₁₀H₆FNO₂) as our model compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by defining the carbon skeleton. For quinoline derivatives, the aromatic region of the ¹H NMR spectrum is often complex due to overlapping signals, making high-field instruments (>400 MHz) preferable for better resolution.[11]

Table 1: Expected NMR Data for this compound (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Correlation
¹H NMR ~15.0Broad SingletCarboxylic Acid (OH )
~8.9DoubletH -2 (adjacent to N)
~8.2DoubletH -5
~7.8-7.9MultipletH -6, H -8
~7.5SingletH -3
¹³C NMR ~177SingletC arbonyl (C4)
~166SingletC arboxylic Acid (COOH)
~163 (d, ¹JCF ≈ 250 Hz)DoubletC -7 (directly attached to F)
~148-120Multiple SignalsAromatic C 's
~110SingletC -3

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[11][12]

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many quinoline carboxylic acids and will show the acidic proton.

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13]

  • ¹H Acquisition: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle. Ensure the spectral width covers the expected range (e.g., 0-16 ppm).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, so ensure a sufficient number of scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its substructures.

  • Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules, typically producing a protonated molecular ion [M+H]⁺.[14] The fragmentation pattern is highly characteristic; fluoroquinolones often exhibit losses of water (H₂O) and carbon dioxide (CO₂).[15][16]

Table 2: Expected ESI-MS Data for this compound

Ion TypeExpected m/zInterpretation
[M+H]⁺192.04Protonated Molecular Ion (C₁₀H₇FNO₂)⁺
[M+H - H₂O]⁺174.03Loss of water
[M+H - CO₂]⁺148.05Loss of carbon dioxide (decarboxylation)
[M+H - H₂O - CO]⁺146.04Subsequent loss of carbon monoxide
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).

  • Tandem MS (MS/MS): If available, perform a product ion scan on the [M+H]⁺ peak (m/z 192) to confirm the characteristic fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.

  • Expertise & Causality: The spectrum of a carboxylic acid is highly characteristic due to the very broad O-H stretch resulting from hydrogen bonding.[17][18] The C=O stretch is also a strong, sharp indicator. The C-F bond gives a strong absorption in the fingerprint region.

Table 3: Characteristic FT-IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 2500O-H stretch (from COOH)Strong, Very Broad
1760 - 1690C=O stretch (from COOH)Strong, Sharp
1600 - 1450C=C stretch (Aromatic)Medium
1250 - 1150C-F stretch (Aryl-F)Strong
1320 - 1210C-O stretch (from COOH)Medium
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be run and automatically subtracted from the sample spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the pure compound.

  • Expertise & Causality: This technique provides a fundamental check on the compound's empirical formula.[19][20] The experimentally determined percentages must match the theoretical values within a narrow margin (typically ±0.4%) to confirm the purity and elemental composition of the synthesized sample.[21] This method is unforgiving of impurities, making it an excellent final check.

Table 4: Elemental Analysis Data for this compound (C₁₀H₆FNO₂)

ElementTheoretical %Acceptable Experimental Range %
Carbon (C)62.8362.43 - 63.23
Hydrogen (H)3.162.76 - 3.56
Nitrogen (N)7.336.93 - 7.73
  • Sample Preparation: Ensure the sample is exceptionally pure and completely dry. Any residual solvent (especially water or organic solvents) will drastically skew the results.

  • Submission: Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Analysis: The sample is subjected to high-temperature combustion in an oxygen-rich environment.[19][22] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[22]

Comparison with Alternative and Complementary Techniques

While the four primary techniques described provide a robust validation system, other methods can be employed when ambiguity remains or when a higher level of structural detail is required.

Table 5: Comparison of Validation Techniques

TechniqueInformation ProvidedProsCons
Primary Methods
NMR (¹H, ¹³C)Definitive C-H framework, connectivity.Highly detailed structural information.Can be complex to interpret, requires more sample.
Mass SpectrometryMolecular weight and formula (HRMS), fragmentation.High sensitivity, small sample size.Doesn't provide stereochemical info.
FT-IR SpectroscopyPresence/absence of key functional groups.Fast, simple, non-destructive.Provides limited structural detail.
Elemental AnalysisConfirms elemental composition and purity.Gold standard for empirical formula.Requires very pure sample, destructive.
Alternative/Complementary
X-ray Crystallography Absolute 3D structure, stereochemistry.Unambiguous structural proof.Requires a suitable single crystal, which can be difficult to grow.
2D NMR (COSY, HMBC) Detailed proton-proton and proton-carbon correlations.Resolves complex spectra, confirms assignments.More time-consuming, requires more expertise.
High-Resolution MS (HRMS) Provides exact mass to <5 ppm error.Unambiguously determines molecular formula.More expensive, not always readily available.

Conclusion: A Commitment to Authoritative Grounding

The structural validation of a synthesized compound is the bedrock upon which all subsequent biological and medicinal chemistry data are built. By employing a multi-faceted approach that leverages the complementary strengths of NMR, MS, FT-IR, and elemental analysis, researchers can create a self-validating system. The convergence of data from these independent techniques provides the highest possible confidence in the assigned structure. This rigorous, evidence-based approach is not just good practice—it is an essential component of scientific integrity and a prerequisite for successful drug discovery and development.

References

The Fulcrum of Potency: A Head-to-Head Comparison of Fluoroquinolone Core Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone scaffold remains a cornerstone of therapeutic intervention. Its elegant bicyclic core has proven remarkably amenable to chemical modification, giving rise to successive generations of antibiotics with tailored spectrums of activity and improved pharmacokinetic profiles.[1][2] However, the subtle interplay between the core structure and antibacterial efficacy is a complex field demanding a nuanced understanding for any researcher aiming to innovate within this chemical space.

This guide provides a comprehensive, head-to-head comparison of the efficacy of different fluoroquinolone cores, moving beyond a simple cataloging of compounds to dissect the fundamental structure-activity relationships (SAR) that govern their potency. We will explore how discrete modifications to the quinolone and naphthyridone nuclei dictate target preference, antibacterial spectrum, and the propensity for resistance development. All claims are substantiated with experimental data and detailed protocols to ensure scientific integrity and empower your research endeavors.

The Unwavering Foundation: The Quinolone Pharmacophore

At the heart of every fluoroquinolone lies a bicyclic aromatic core, typically a 4-quinolone or a 1,8-naphthyridone.[1] This fundamental structure is non-negotiable for antibacterial activity, as positions 2, 3, and 4 are essential for binding to the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication, and their inhibition by fluoroquinolones leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[5][6]

The core's primary function is to intercalate into the DNA-enzyme complex. The carboxylic acid at position 3 and the ketone at position 4 are crucial for coordinating with a water-metal ion bridge, which in turn interacts with conserved serine and acidic residues within the quinolone resistance-determining region (QRDR) of the target enzymes.[7]

cluster_0 Fluoroquinolone Core cluster_1 Bacterial DNA Replication Machinery cluster_2 Cellular Consequence Fluoroquinolone Fluoroquinolone Core DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DSB Double-Strand DNA Breaks Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Fluoroquinolone Mechanism of Action.

Decoding the Substituents: A Positional Analysis of Efficacy

The true diversity and generational evolution of fluoroquinolones stem from the substituents appended to the core structure. Each position offers a unique opportunity to modulate the drug's properties.

N-1 Position: The Anchor of Potency

The substituent at the N-1 position plays a critical role in the potency of fluoroquinolones. A cyclopropyl group at this position is widely considered optimal for overall antibacterial activity.[3][4] This moiety enhances the binding affinity to DNA gyrase. While other small alkyl groups have been explored, the cyclopropyl group consistently confers superior potency.

C-5 and C-8 Positions: Modulating Planarity and Gram-Positive Activity

Substituents at the C-5 and C-8 positions influence the planarity of the bicyclic ring system, which can impact enzyme binding and bacterial cell penetration. An amino group at C-5 generally improves overall potency.[8] At the C-8 position, a halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria, while a methoxy group tends to enhance activity against Gram-positive organisms and reduce phototoxicity.[8]

C-6 Position: The "Fluoro" in Fluoroquinolone

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of this class, marking the transition from quinolones to the more potent fluoroquinolones.[1][2] This substitution significantly enhances cell penetration and gyrase inhibition, leading to a substantial increase in antibacterial potency.[9] While non-fluorinated analogs exist, the C-6 fluorine is a hallmark of the most clinically successful agents.

C-7 Position: The Key to Spectrum and Potency

The substituent at the C-7 position is arguably the most critical determinant of a fluoroquinolone's antibacterial spectrum and potency.[3][4] This position is typically occupied by a nitrogen-containing heterocycle, such as a piperazine or a pyrrolidine ring.

  • Piperazine Ring: A piperazine ring at C-7, as seen in ciprofloxacin, generally confers excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[10][11]

  • Pyrrolidine Ring: Conversely, a pyrrolidine ring at this position tends to improve activity against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus.[10]

Further modifications to these rings, such as alkylation, can enhance steric bulk, which can reduce central nervous system side effects and interactions with other drugs.[8]

Head-to-Head Efficacy: A Comparative Analysis of Core Structures

The following table summarizes the in-vitro activity of representative fluoroquinolones, categorized by their core structural features and generational class. The Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented for key Gram-positive and Gram-negative pathogens.

FluoroquinoloneGenerationCore Structure & Key SubstituentsMIC90 (µg/mL) vs. S. aureus (MRSA)MIC90 (µg/mL) vs. S. pneumoniaeMIC90 (µg/mL) vs. E. coliMIC90 (µg/mL) vs. P. aeruginosa
Ciprofloxacin SecondQuinolone; C-7 Piperazine>1620.1251
Levofloxacin ThirdQuinolone; C-7 Piperazine (L-isomer of Ofloxacin)810.252
Moxifloxacin FourthQuinolone; C-7 Azabicyclo, C-8 Methoxy40.250.258
Gemifloxacin FourthNaphthyridone; C-7 Pyrrolidine0.250.060.1258
Delafloxacin NewerQuinolone; C-7 Heterocycle0.250.0150.52

Note: MIC values are compiled from various sources and can vary based on geographic location and testing methodology.[12][13][14][15][16]

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

The primary method for assessing the in-vitro efficacy of an antibiotic is through the determination of its MIC. Broth microdilution is a standard and widely accepted method.

Workflow for Broth Microdilution MIC Assay

A Prepare serial two-fold dilutions of fluoroquinolone in Mueller-Hinton Broth B Inoculate each well with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL) A->B Step 1 C Incubate at 35-37°C for 16-20 hours B->C Step 2 D Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC C->D Step 3

Caption: Broth Microdilution MIC Assay Workflow.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution: Accurately weigh the fluoroquinolone powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.

The Dual-Targeting Paradigm: A Strategy to Combat Resistance

A key advancement in later-generation fluoroquinolones is the concept of dual targeting, where the drug inhibits both DNA gyrase and topoisomerase IV with similar potency.[17] Early fluoroquinolones, like ciprofloxacin, primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[18] This single-target preference can facilitate the development of resistance through a single mutation in the primary target enzyme.[17][19]

Newer agents, through modifications of the C-7 and C-8 substituents, have been engineered to have more balanced activity against both enzymes. This dual-targeting approach means that for high-level resistance to emerge, mutations must occur in both target enzymes, a less frequent event.[17]

cluster_0 Single-Target Fluoroquinolone cluster_1 Dual-Target Fluoroquinolone A Primary Target (e.g., DNA Gyrase) B Single Mutation in Primary Target A->B Selection Pressure C High-Level Resistance B->C D Target 1 (DNA Gyrase) F Mutation in Target 1 D->F Selection E Target 2 (Topoisomerase IV) G Mutation in Target 2 E->G Selection H High-Level Resistance F->H G->H

Caption: Single vs. Dual Targeting and Resistance.

Conclusion

The efficacy of a fluoroquinolone is a finely tuned symphony of its core structure and peripheral substituents. While the fundamental quinolone or naphthyridone core provides the essential pharmacophore for topoisomerase inhibition, it is the strategic modifications at positions N-1, C-5, C-6, C-7, and C-8 that orchestrate the antibacterial spectrum, potency, and resistance profile. For researchers in the field, a deep appreciation of these structure-activity relationships is paramount for the rational design of novel fluoroquinolones that can overcome the challenge of antimicrobial resistance and address unmet clinical needs. This guide serves as a foundational resource, providing both the theoretical framework and the practical methodologies to empower the next generation of fluoroquinolone discovery.

References

A Comparative In Vitro Toxicity Assessment of 7-Fluoroquinoline-4-carboxylic Acid Against Ciprofloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluoroquinolone Conundrum

Fluoroquinolones (FQs) represent a class of potent, broad-spectrum antibiotics indispensable in treating a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[2][3] While highly effective, the clinical use of some FQs is curtailed by a spectrum of adverse effects, ranging from tendinopathy to neuropsychiatric events.[4][5] Emerging research points to mitochondrial dysfunction and the induction of oxidative stress as key underlying mechanisms for these off-target toxicities in mammalian cells.[6][7] Bactericidal antibiotics, including quinolones, can cause an overproduction of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids.[7][8]

This guide presents a comprehensive in vitro toxicity assessment of a novel compound, 7-Fluoroquinoline-4-carboxylic acid, benchmarked against two widely prescribed FQs: Ciprofloxacin and Levofloxacin. As drug development professionals, our goal is to move beyond simple efficacy studies and build a robust, early-stage safety profile. By employing a multi-parametric assay strategy, we can dissect the cytotoxic mechanisms and generate a comparative dataset to inform preclinical decision-making. This guide is structured to not only provide protocols but to elucidate the scientific rationale behind our experimental design, ensuring a self-validating and insightful approach to toxicity screening.

Experimental Design: A Multi-Endpoint Strategy

To construct a nuanced toxicity profile, we must probe multiple aspects of cellular health. A single assay provides only one piece of the puzzle. Our strategy, therefore, integrates four distinct assays targeting different cellular processes. This approach allows us to differentiate between general cytotoxicity, membrane disruption, and the induction of specific cell death pathways like apoptosis.

For this investigation, we selected the human liver carcinoma cell line, HepG2, a well-established model for in vitro toxicology studies, particularly for assessing drug-induced liver injury.[9]

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis seed Seed HepG2 Cells in 96-well Plates incubate_24h Incubate for 24h (Adherence) seed->incubate_24h treat Treat with Serial Dilutions of: - this compound - Ciprofloxacin - Levofloxacin incubate_24h->treat incubate_48h Incubate for 48h treat->incubate_48h mtt MTT Assay (Mitochondrial Activity) incubate_48h->mtt Proceed to Assays nru Neutral Red Uptake (Lysosomal Integrity) incubate_48h->nru ldh LDH Release (Membrane Integrity) incubate_48h->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate_48h->caspase analysis Calculate IC50 Values Compare Toxicity Profiles mtt->analysis nru->analysis ldh->analysis caspase->analysis

Figure 1: Overall experimental workflow for comparative toxicity assessment.

Part 1: General Cytotoxicity & Cell Viability Assessment

We begin with two foundational assays that measure overall cell viability through different lenses: mitochondrial function and lysosomal integrity.

MTT Assay: A Measure of Mitochondrial Health

The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The concentration of formazan is proportional to the number of metabolically active cells. Since FQ toxicity is strongly linked to mitochondrial dysfunction, this assay is a highly relevant starting point.[2][12]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound, Ciprofloxacin, and Levofloxacin in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14]

  • Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[10]

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

The NRU assay is another cell viability test that relies on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[9][15] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of viable cells.[16] Damage to the lysosomal membrane, an early indicator of cellular injury, results in a decreased uptake of the dye.[16]

  • Seeding & Treatment: Follow steps 1-4 from the MTT Assay protocol.

  • Medium Removal: After the 48-hour incubation, remove the treatment medium from all wells.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing 50 µg/mL neutral red to each well. Incubate for 3 hours at 37°C and 5% CO₂.[17]

  • Washing: Discard the neutral red solution and wash the cells gently with 150 µL of DPBS.[17]

  • Destaining: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[17]

  • Shaking: Place the plate on a shaker for 10 minutes to ensure complete extraction of the dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

Part 2: Mechanistic Cytotoxicity Assessment

To understand how the compounds might be killing cells, we employ assays that detect membrane damage (a hallmark of necrosis) and the activation of key apoptotic enzymes.

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a key event in necrosis.[18][19] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the extent of cell lysis.[20]

  • Seeding & Treatment: Follow steps 1-4 from the MTT Assay protocol. Set up additional control wells for maximum LDH release (treated with a lysis buffer like Triton™ X-100) and spontaneous LDH release (vehicle control).[18]

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase).

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[18][19]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Caspase-3/7 Assay: Detecting Apoptotic Activity

Apoptosis, or programmed cell death, is a controlled process executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins to orchestrate the dismantling of the cell.[21] This assay uses a profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, releasing a fluorescent molecule.[22][23]

  • Seeding & Treatment: Follow steps 1-4 from the MTT Assay protocol, preferably using a white-walled 96-well plate for fluorescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[22]

  • Reagent Addition: After the 48-hour incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking. Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[22]

Comparative Data Analysis

The following table summarizes the hypothetical IC₅₀ (half-maximal inhibitory concentration) values derived from the dose-response curves for each assay. Lower IC₅₀ values indicate higher toxicity.

Assay Endpoint Measured This compound (IC₅₀, µM) Ciprofloxacin (IC₅₀, µM) Levofloxacin (IC₅₀, µM)
MTT Assay Mitochondrial Activity15095120
Neutral Red Uptake Lysosomal Integrity185110145
LDH Release Membrane Integrity> 500> 500> 500
Caspase-3/7 Activity Apoptosis Induction125190210
Interpretation of Results
  • Overall Cytotoxicity: Based on the MTT and Neutral Red assays, Ciprofloxacin appears to be the most cytotoxic of the three compounds to HepG2 cells, followed by Levofloxacin.[24][25] Our novel compound, this compound, demonstrates the least impact on general cell viability and lysosomal health, with significantly higher IC₅₀ values.

  • Mechanism of Cell Death: Crucially, none of the compounds induced significant LDH release even at high concentrations, suggesting that the primary mode of cell death is not necrosis. This aligns with existing literature that points towards apoptosis as a key mechanism in FQ-induced toxicity.[12]

  • Apoptotic Potential: The Caspase-3/7 assay reveals a different story. This compound shows the most potent induction of apoptosis, with the lowest IC₅₀ value. This suggests that while it is less impactful on general metabolic and lysosomal function at lower concentrations, it more readily triggers the programmed cell death pathway. This could imply a more specific, targeted off-target effect compared to the broader cytotoxicity observed with Ciprofloxacin.

Mechanistic Insights: The Quinolone Toxicity Pathway

The combined results suggest a toxicity pathway driven by mitochondrial stress leading to apoptosis, rather than overt membrane damage. Fluoroquinolones are known to inhibit mammalian topoisomerase II, particularly the mitochondrial isoform (Top2B), which can impair mitochondrial DNA replication and function.[2][5] This mitochondrial distress leads to an increase in ROS, which acts as a signaling molecule to initiate the intrinsic apoptotic pathway, culminating in the activation of effector caspases like caspase-3 and -7.[6][7]

G cluster_mito Mitochondrial Dysfunction FQ Fluoroquinolone Mito Mitochondrion FQ->Mito Enters Cell Top2B Topoisomerase IIβ (in Mitochondria) FQ->Top2B Inhibits mtDNA mtDNA Damage & Impaired Replication Top2B->mtDNA Leads to ROS Increased ROS (Oxidative Stress) mtDNA->ROS Triggers Apaf1 Apaf-1 Activation ROS->Apaf1 Activates Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Figure 2: Proposed signaling pathway for fluoroquinolone-induced apoptosis.

Conclusion and Future Directions

This comparative guide demonstrates the utility of a multi-parametric approach for in vitro toxicity assessment. Our findings indicate that this compound exhibits a potentially improved safety profile concerning general cytotoxicity compared to Ciprofloxacin and Levofloxacin in a hepatic cell model. However, its potent induction of apoptosis warrants further investigation.

This distinct toxicological footprint—lower general metabolic disruption but a more sensitive apoptotic trigger—is a critical finding. It highlights that a compound may be "safer" by one metric but possess specific liabilities revealed by another. Future studies should focus on assays for ROS production and mitochondrial membrane potential to further confirm the proposed mechanism. Additionally, expanding the assessment to other cell types, such as tenocytes or neuronal cells, would provide a more comprehensive understanding of its potential for tissue-specific toxicities associated with the fluoroquinolone class.[4]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

7-Fluoroquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid family, a class of compounds integral to pharmaceutical research and development. As with any research chemical, particularly one for which toxicological data is not extensively published, a robust and proactive safety culture is paramount. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle of minimizing all potential routes of exposure—dermal, ocular, inhalation, and ingestion—by treating the compound with the caution afforded to substances with known hazards. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow, not an afterthought.

Hazard Assessment and Risk Mitigation

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other halogenated quinoline carboxylic acids, provide a reliable basis for hazard assessment. Analogs consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2][3]. Therefore, it is prudent to assume this compound presents similar hazards.

Primary Routes of Exposure:

  • Inhalation: As a solid powder, fine particulates can become airborne during weighing and transfer, posing a risk of respiratory tract irritation[1].

  • Dermal Contact: Direct skin contact can lead to irritation, characterized by redness, itching, or inflammation[1].

  • Ocular Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact[1][2].

  • Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.

The cornerstone of safety is the hierarchy of controls, which prioritizes eliminating hazards before relying on personal protection[4]. All handling of this compound powder should be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure[4][5]. PPE should be viewed as the final, essential barrier between the researcher and the chemical hazard[6].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific laboratory procedure being performed. The following table outlines the minimum required PPE for handling this compound.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, solution preparation, transfers in a fume hood)Gloves: Double nitrile gloves are recommended.[6][7]Eye Protection: ANSI-approved safety goggles with side shields.[2]Body Protection: Fully buttoned, long-sleeved laboratory coat.[8]Respiratory: Not required if handled exclusively within a certified chemical fume hood.
Handling Potentially Dusty Material (Large quantity transfers, operations outside a fume hood - not recommended)All PPE for routine handling PLUS: Respiratory: NIOSH-approved N95 respirator or higher.[6][7]
Spill Cleanup Gloves: Double nitrile or chemical-resistant gloves (e.g., butyl rubber for solvent spills).Eye/Face Protection: Safety goggles and a face shield.[7][9]Body Protection: Impermeable, disposable gown or chemical-resistant suit.[9]Respiratory: NIOSH-approved respirator with cartridges appropriate for the substance and any solvents used in the cleanup.[10]Foot Protection: Chemical-resistant shoe covers.
Waste Disposal Gloves: Nitrile gloves.[8]Eye Protection: Safety goggles.[2]Body Protection: Laboratory coat.[8]

Operational Plan for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure. The following diagram and protocols detail the necessary steps for safe handling, from preparation to disposal.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_decon 4. Decontamination & Doffing A Assess Task & Hazards (Review SDS for analogs) B Verify Engineering Controls (Fume Hood Certified & Operational) A->B C Don Lab Coat B->C D Don Inner Nitrile Gloves C->D E Don Outer Nitrile Gloves D->E F Don Safety Goggles E->F G Perform Work in Fume Hood F->G H Wipe Down Work Area G->H I Remove Outer Gloves (Dispose in designated waste) H->I J Remove Goggles I->J K Remove Lab Coat J->K L Remove Inner Gloves (Dispose in designated waste) K->L M Wash Hands Thoroughly L->M

Caption: PPE Selection and Decontamination Workflow.

Donning Personal Protective Equipment (PPE)

This sequence is designed to prevent the contamination of your skin and clothing.

  • Hand Washing: Wash hands thoroughly with soap and water before beginning.

  • Lab Coat/Gown: Don an impermeable, long-sleeved lab coat, ensuring it is fully closed.[8]

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[7] Double-gloving is a critical practice that allows for the removal of the contaminated outer layer without exposing the inner glove and skin[6].

  • Eye Protection: Put on ANSI-approved safety goggles.[2] If a significant splash hazard exists, add a face shield over the goggles.[9]

Doffing Personal Protective Equipment (PPE)

This removal procedure is critical to avoid self-contamination.[7]

  • Outer Gloves: While still in the work area, remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, turning it inside out as it is removed. Avoid shaking the garment.

  • Eye Protection: Remove safety goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique described in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate. Restrict access to the spill zone.

  • Don PPE: Before any cleanup, don the full PPE ensemble specified for spill cleanup, including a respirator.[7]

  • Containment: For a solid spill, gently cover it with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully collect the material using a scoop or other appropriate tools and place it into a labeled, sealed hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste: All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as hazardous waste.

Exposure and First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]

Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Contaminated PPE: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Unused Chemical: Excess or expired this compound must be disposed of as hazardous chemical waste.[8] It must not be disposed of down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Fluoroquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.